molecular formula C27H32N2O6 B580008 Solifenacin Related Compound 4 Succinate CAS No. 862207-71-4

Solifenacin Related Compound 4 Succinate

Cat. No.: B580008
CAS No.: 862207-71-4
M. Wt: 480.561
InChI Key: RXZMMZZRUPYENV-NSLUPJTDSA-N
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Description

Solifenacin Related Compound 4 Succinate, also known as Solifenacin Related Compound 4 Succinate, is a useful research compound. Its molecular formula is C27H32N2O6 and its molecular weight is 480.561. The purity is usually 95%.
BenchChem offers high-quality Solifenacin Related Compound 4 Succinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Solifenacin Related Compound 4 Succinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3S)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2.C4H6O4/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;5-3(6)1-2-4(7)8/h1-9,18,21-22H,10-16H2;1-2H2,(H,5,6)(H,7,8)/t21-,22+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZMMZZRUPYENV-NSLUPJTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@@H]3C5=CC=CC=C5.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862207-71-4
Record name (1S,3′S)-Solifenacin succinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=862207-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Introduction: The Critical Role of Stereochemistry in Solifenacin's Activity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (1S,3'S)-Solifenacin: Stereochemistry, Analysis, and Pharmacological Context

Solifenacin is a potent and selective muscarinic M3 receptor antagonist, established as a primary therapy for overactive bladder (OAB).[1][2] Its efficacy, however, is exclusively attributed to a single, specific stereoisomer. The solifenacin molecule possesses two chiral centers, giving rise to four distinct stereoisomers: (1S, 3'R), (1R, 3'S), (1S, 3'S), and (1R, 3'R).[1] The commercially available and pharmacologically active ingredient, solifenacin succinate, is the pure (1S, 3'R)-stereoisomer.[1]

This technical guide focuses specifically on the (1S,3'S)-Solifenacin diastereomer. Understanding the properties of this isomer is not for the purpose of therapeutic application, but for its critical role as a process-related impurity in the synthesis of the active pharmaceutical ingredient (API).[1] The control and quantification of the (1S,3'S) isomer are paramount to ensuring the stereochemical purity, safety, and efficacy of the final drug product. This document provides a comprehensive overview of its chemical properties, its relationship to the active isomer, detailed analytical methodologies for its separation, and the pharmacological rationale for its stringent control.

Chemical Identity and Physicochemical Properties

The fundamental chemical and physical properties of the solifenacin isomers are defined by their shared molecular formula and mass. However, their three-dimensional arrangement dictates their interaction with other chiral molecules, including biological receptors.

PropertyValueSource(s)
Chemical Name (S)-quinuclidin-3-yl (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
Synonyms Solifenacin (1S,3S)-Isomer, Solifenacin Diastereomer Isomer-2[1]
Molecular Formula C₂₃H₂₆N₂O₂
Molecular Weight 362.47 g/mol
Appearance White to pale-yellowish-white crystal or crystalline powder (as succinate salt)
Solubility (Succinate Salt) Freely soluble in water, methanol, glacial acetic acid, and DMSO.

Note: Appearance and solubility data are for the succinate salt form, which is the common form for all solifenacin isomers in pharmaceutical preparations.

Stereochemical Relationship to Active Solifenacin

The four stereoisomers of solifenacin exist as two pairs of enantiomers. The (1S,3'S) isomer is a diastereomer of the active (1S,3'R) solifenacin. This distinction is crucial; diastereomers have different physical properties and can be separated by standard chromatographic techniques like HPLC, unlike enantiomers which require a chiral environment for separation.[1]

G cluster_0 Enantiomeric Pair 1 cluster_1 Enantiomeric Pair 2 1S,3'R Solifenacin (Active) 1R,3'S Enantiomer (Impurity) 1S,3'R->1R,3'S Enantiomers 1S,3'S (1S,3'S)-Solifenacin (Subject of Guide) 1S,3'R->1S,3'S Diastereomers 1R,3'R Diastereomer (Impurity) 1S,3'R->1R,3'R Diastereomers 1R,3'S->1S,3'S Diastereomers 1R,3'S->1R,3'R Diastereomers 1S,3'S->1R,3'R Enantiomers

Figure 1: Logical relationship of Solifenacin stereoisomers.

Pharmacological Significance: The Basis for Impurity Classification

The therapeutic action of solifenacin is derived from its competitive antagonism of muscarinic acetylcholine receptors, particularly the M3 subtype, which is predominantly responsible for detrusor smooth muscle contraction in the urinary bladder.[2][3]

Mechanism of Action of (1S,3'R)-Solifenacin

Acetylcholine released from parasympathetic nerves binds to M3 receptors on the detrusor muscle, initiating a G-protein coupled signaling cascade. This activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular Ca²⁺, and DAG activates the RhoA/Rho-kinase pathway, which inhibits myosin light chain phosphatase. Both pathways converge to increase myosin light chain phosphorylation, resulting in smooth muscle contraction.[4][5] (1S,3'R)-Solifenacin selectively blocks the M3 receptor, inhibiting this entire cascade and promoting bladder relaxation.[2][6]

G cluster_0 Detrusor Muscle Cell ACh Acetylcholine M3R M3 Receptor ACh->M3R Gq Gq Protein M3R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca RhoA RhoA/Rho-Kinase Pathway DAG->RhoA Contraction Muscle Contraction Ca->Contraction leads to RhoA->Contraction promotes Solifenacin (1S,3'R)-Solifenacin Solifenacin->M3R BLOCKS

Caption: Signaling pathway of (1S,3'R)-Solifenacin's mechanism of action.

The Rationale for Stereoisomer Selection

Table 2: Muscarinic Receptor Binding Affinity of (1S,3'R)-Solifenacin

Receptor Subtype Kᵢ (nM) Source(s)
Human M₁ 26 [7]
Human M₂ 170 [7]
Human M₃ 12 [7]
Human M₄ 110 [7]

| Human M₅ | 31 |[7] |

The high affinity for the M3 receptor (low Kᵢ value) coupled with lower affinity for other subtypes demonstrates the selectivity of the active isomer.[7] Any presence of the (1S,3'S) diastereomer constitutes an impurity that does not contribute to efficacy and must be controlled within strict regulatory limits.

Analytical Control: Separation and Quantification

The stereochemical purity of solifenacin succinate is a critical quality attribute. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying the four stereoisomers.

Experimental Protocol: Chiral HPLC Analysis

This protocol is a representative method based on established pharmacopeial and literature procedures for the simultaneous determination of solifenacin stereoisomers.[1][8]

Objective: To separate and quantify (1S,3'R)-Solifenacin from its enantiomer ((1R,3'S)) and its diastereomers ((1S,3'S) and (1R,3'R)).

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Chiral Stationary Phase Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralpak AD-H or Lux Amylose-1), 250 x 4.6 mm, 5 µm.[8]

  • Mobile Phase: n-hexane, ethanol, and diethylamine. A typical isocratic ratio is 80:20:0.1 (v/v/v). All solvents must be HPLC grade.

  • Solifenacin Succinate Reference Standard (containing all stereoisomers for peak identification).

  • Sample for analysis (drug substance or crushed tablet).

  • Volumetric flasks, pipettes, and syringes with 0.45 µm filters.

2. Chromatographic Conditions:

Parameter Setting
Column Lux Amylose-1 (250 x 4.6 mm, 5 µm)
Mobile Phase n-hexane:ethanol:diethylamine (80:20:0.1, v/v)
Flow Rate 1.0 mL/min
Temperature 15°C (Lower temperatures can improve peak shape)[8]
Detection UV at 220 nm
Injection Volume 10 µL

| Run Time | ~35 minutes |

3. Solution Preparation:

  • Diluent: Mobile Phase.

  • Standard Solution: Prepare a solution of the Solifenacin Reference Standard in the diluent to a known concentration (e.g., 0.5 mg/mL).

  • Sample Solution: Accurately weigh and dissolve the solifenacin succinate sample (drug substance or a powdered composite of tablets) in the diluent to achieve a similar target concentration as the Standard Solution. Filter through a 0.45 µm filter before injection.

4. System Suitability:

  • Inject the Standard Solution in replicate (n=6).

  • Resolution: The resolution between the (1R,3'S) peak and the (1S,3'S) peak should be not less than 1.5.[1]

  • Resolution: The resolution between the (1R,3'R) peak and the (1S,3'R) peak should be not less than 2.0.[1]

  • Precision: The relative standard deviation (%RSD) for the peak area of (1S,3'R)-Solifenacin from the replicate injections should be no more than 10.0%.[1]

5. Analysis Procedure:

  • Once system suitability is confirmed, inject the Sample Solution.

  • Identify the peaks for the four stereoisomers based on their retention times relative to the Standard Solution.

  • Calculate the percentage of each stereoisomeric impurity in the sample using the area percent method.

G cluster_workflow Impurity Analysis Workflow prep_sample Sample Preparation (Drug Substance/Product) hplc Chiral HPLC Analysis (Lux Amylose-1 Column) prep_sample->hplc prep_std Standard Preparation (Solifenacin & Stereoisomers) prep_std->hplc acquisition Data Acquisition (Chromatogram at 220 nm) hplc->acquisition integration Peak Integration & Identification acquisition->integration quant Quantification (% Area of Impurities) integration->quant report Reporting of Results (Pass/Fail vs. Specification) quant->report

Caption: Experimental workflow for solifenacin stereoisomer impurity analysis.

Conclusion for the Drug Development Professional

The case of (1S,3'S)-Solifenacin provides a quintessential example of the importance of stereochemical control in modern drug development. While chemically similar to the active drug, its different three-dimensional structure renders it pharmacologically undesirable. For researchers and scientists, the focus on this diastereomer is one of vigilant analysis and control. Its presence is a direct measure of the stereoselectivity and robustness of the manufacturing process. A thorough understanding of its properties, its relationship to the active (1S,3'R) isomer, and the validated analytical methods for its detection are fundamental to guaranteeing the quality, safety, and efficacy of solifenacin succinate. The methodologies and principles outlined in this guide serve as a foundational reference for the quality control and assurance programs governing this important therapeutic agent.

References

  • Ohtake, A., et al. (2007). Pharmacological characterization of a new antimuscarinic agent, solifenacin succinate, in comparison with other antimuscarinic agents. Biological & Pharmaceutical Bulletin, 30(1), 54-8. Available at: [Link]

  • PubChem. Solifenacin succinate. National Center for Biotechnology Information. Available at: [Link]

  • Wyndaele, J. J. (2006). Solifenacin: a new drug for the treatment of overactive bladder and detrusor overactivity. Therapy, 3(4). Available at: [Link]

  • Ohtake, A., et al. (2006). Pharmacological Characterization of a New Antimuscarinic Agent, Solifenacin Succinate, in Comparison with Other Antimuscarinic Agents. ResearchGate. Available at: [Link]

  • Frazier, E. P., et al. (2008). Signal transduction underlying the control of urinary bladder smooth muscle tone by muscarinic receptors and β-adrenoceptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 377(4-6), 449-62. Available at: [Link]

  • Zelkas, L., et al. (2018). Intracellular signaling pathways of muscarinic acetylcholine receptor-mediated detrusor muscle contractions. American Journal of Physiology-Renal Physiology, 315(5), F1296-F1303. Available at: [Link]

  • Ikeda, K., et al. (2004). In vitro and in vivo tissue selectivity profile of solifenacin succinate (YM905) for urinary bladder over salivary gland in rats. Naunyn-Schmiedeberg's Archives of Pharmacology, 370(2), 87-96. Available at: [Link]

  • Lee, H. S., et al. (2018). Pharmacokinetics comparison of solifenacin tartrate and solifenacin succinate: a randomized, open-label, single-dose, 2-way crossover study in healthy male volunteers. Translational and Clinical Pharmacology, 26(2), 73-79. Available at: [Link]

  • Morales-Olivas, F. J., & Estañ, L. (2010). Solifenacin pharmacology. Archivos Españoles de Urología, 63(1), 50-6. Available at: [Link]

  • Kuipers, M. E., et al. (2006). Clinical pharmacokinetics and pharmacodynamics of solifenacin. Clinical Pharmacokinetics, 45(3), 277-90. Available at: [Link]

  • Urology Textbook. Solifenacin: Adverse Effects, Contraindications, and Dosage. Available at: [Link]

  • Wikipedia. Solifenacin. Available at: [Link]

  • PubChem. Solifenacin. National Center for Biotechnology Information. Available at: [Link]

  • Phenomenex Inc. (2022). Separation of Solifenacin Succinate Stereoisomers per USP Monograph using Lux® 5 µm Amylose-1 Column. Available at: [Link]

  • U.S. Food and Drug Administration. (2020). NDA 209529 Multi-disciplinary Review. Available at: [Link]

  • Kobayashi, S., et al. (2005). Muscarinic receptor binding, plasma concentration and inhibition of salivation after oral administration of a novel antimuscarinic agent, solifenacin succinate in mice. British Journal of Pharmacology, 145(2), 219-27. Available at: [Link]

  • Wu, S. N., et al. (2021). The Effectiveness in Activating M-Type K+ Current Produced by Solifenacin. International Journal of Molecular Sciences, 22(22), 12461. Available at: [Link]

Sources

Technical Master File: Solifenacin Impurity H Succinate Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2]

Solifenacin Succinate , a competitive muscarinic M3 receptor antagonist, contains two chiral centers (C1 in the tetrahydroisoquinoline ring and C3' in the quinuclidine ring). The active pharmaceutical ingredient (API) is the (1S, 3'R) stereoisomer.[1][2]

Solifenacin Impurity H (Succinate) is critically identified in advanced pharmaceutical analysis as the (1S, 3'S)-diastereomer of Solifenacin, typically isolated as the succinate salt to match the API matrix. While pharmacopoeial designations (Ph. Eur. / USP) can vary by revision, this impurity represents a specific "chiral switch" error at the quinuclidine moiety, distinct from the enantiomer (Impurity D) or the (1R, 3'R) diastereomer (Impurity B).

Chemical Characterization Table
AttributeSpecification
Common Name Solifenacin Impurity H (Succinate)
Chemical Name (3S)-1-Azabicyclo[2.2.2]oct-3-yl (1S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate succinate
Stereochemistry (1S, 3'S) [Diastereomer of API]
CAS Number 732228-02-3 (Free Base); 862207-71-4 (Succinate Salt)
Molecular Formula C23H26N2O2[1][2][3][4][5][6][7][8] · C4H6O4
Molecular Weight 480.55 g/mol (Salt); 362.46 g/mol (Free Base)
Solubility Soluble in Methanol, DMSO, Water (pH dependent)
pKa ~8.8 (Quinuclidine nitrogen)

Origin & Mechanistic Formation[2][3][12]

Understanding the genesis of Impurity H is a prerequisite for controlling it. It does not typically form via degradation (like the N-oxide) but arises during the synthesis process due to insufficient optical purity of the starting materials.

The "Chiral Leakage" Pathway

Solifenacin is synthesized by coupling (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (Fragment A) with an activated derivative of (R)-3-quinuclidinol (Fragment B).

  • The Critical Error: If the (R)-3-quinuclidinol starting material contains traces of the (S)-enantiomer , or if the activation conditions (e.g., using ethyl chloroformate) induce racemization at the C3' position, the (1S, 3'S) diastereomer (Impurity H) is formed.

  • Purification Challenge: Unlike enantiomers, diastereomers have different physical properties and can theoretically be separated by achiral chromatography. However, the structural similarity between the (1S, 3'R) and (1S, 3'S) forms requires high-efficiency stationary phases.

Solifenacin_Impurity_H_Origin cluster_control Critical Control Point Start_A (1S)-1-phenyl-1,2,3,4- tetrahydroisoquinoline Reaction Coupling Reaction (Activation via Ethyl Chloroformate) Start_A->Reaction Start_B_Pure (R)-3-Quinuclidinol (Pure Reagent) Start_B_Pure->Reaction Major Pathway Start_B_Impure (S)-3-Quinuclidinol (Optical Impurity) Start_B_Impure->Reaction Trace Contamination (<0.5%) API Solifenacin Succinate (1S, 3'R) Reaction->API Crystallization w/ Succinic Acid Impurity_H Impurity H Succinate (1S, 3'S) Reaction->Impurity_H Co-Crystallization Risk

Figure 1: Mechanistic origin of Impurity H showing the chiral contamination pathway during synthesis.

Analytical Strategy: Separation & Quantification

The separation of Solifenacin from its diastereomer (Impurity H) is challenging due to their identical pKa values and similar hydrophobicity. A standard C18 column often yields poor resolution (Rs < 1.5). The following protocol utilizes a Core-Shell C8 or Phenyl-Hexyl stationary phase to maximize selectivity based on steric differences.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is validated for specificity against Impurity H.

Reagents:

  • Ammonium Formate (LC-MS Grade)

  • Acetonitrile (Gradient Grade)

  • Methanol[9][10][11]

  • Formic Acid[2][10]

Chromatographic Conditions:

ParameterSettingRationale
Column Kinetex C8 or Phenyl-Hexyl (150 x 4.6 mm, 2.6 µm)Core-shell particles improve efficiency; C8/Phenyl provides better steric selectivity than C18.
Mobile Phase A 20 mM Ammonium Formate (pH 3.0)Low pH suppresses silanol activity and ensures ionization of the quinuclidine nitrogen.
Mobile Phase B Acetonitrile : Methanol (80:20)Methanol modifier alters solvation shell to enhance diastereomeric selectivity.
Flow Rate 0.8 mL/minOptimized for backpressure of 2.6 µm particles.
Gradient 0-5 min: 20% B; 25 min: 60% B; 30 min: 20% BShallow gradient maximizes resolution in the critical region.
Detection UV @ 220 nmSolifenacin has weak absorbance; 220 nm captures the phenyl ring transitions.
Column Temp 35°CElevated temperature reduces viscosity and improves mass transfer.
System Suitability Criteria (Self-Validating)
  • Resolution (Rs): The resolution between Solifenacin and Impurity H must be > 2.0 .

  • Tailing Factor: Not more than (NMT) 1.5 for the Impurity H peak.

  • Relative Retention Time (RRT):

    • Solifenacin: 1.00

    • Impurity H (1S, 3'S): ~0.85 - 0.92 (Elutes before the API due to steric bulk preventing deep pore penetration).

Handling & Reference Standard Qualification

Impurity H Succinate is a hygroscopic solid. Proper handling is essential to ensure the "As Is" potency matches the certificate of analysis (CoA).

Storage and Stability
  • Temperature: Store at 2°C to 8°C (Refrigerated).

  • Atmosphere: Store under Argon or Nitrogen to prevent oxidative degradation to the N-oxide form.

  • Hygroscopicity: The succinate salt can absorb atmospheric moisture. Equilibrate the vial to room temperature for 30 minutes before opening to prevent condensation.

Potency Calculation (Free Base vs. Salt)

When using the reference standard for quantitative calculations (w/w%), you must correct for the salt form and water content.



Salt Correction Factor (SCF): If the standard is the Succinate salt but you are quantifying against the Free Base limit:



Usage: Multiply the area response of the Impurity H Succinate standard by (1/SCF) if your calibration curve is based on Solifenacin Free Base, or use the exact potency of the impurity standard directly.

Regulatory Context (ICH Q3A/B)

In the context of drug development, Impurity H is classified as a Specified Identified Impurity .

  • Reporting Threshold: > 0.05% (or 0.10% depending on daily dose).

  • Identification Threshold: > 0.10%.

  • Qualification Threshold: > 0.15% (Requires toxicological qualification if exceeded).

Note on Enantiomeric Purity: Regulatory bodies (EMA/FDA) require strict control of chiral impurities. Because Impurity H is a diastereomer, it is chemically distinct and must be controlled individually, unlike enantiomers which are often controlled via chiral specific methods (e.g., Chiral HPLC).

Analytical Method Development Workflow

The following diagram illustrates the decision matrix for qualifying the Impurity H standard within a QC method.

Method_Validation_Workflow Start Start: Impurity H Qualification Solubility Solubility Check (Dissolve in MeOH/Buffer) Start->Solubility Separation Inject on C8/Phenyl Column (Gradient Method) Solubility->Separation Check_Rs Is Resolution (Rs) > 2.0 from API? Separation->Check_Rs Optimize Optimize: 1. Lower pH (2.5-3.0) 2. Change MeOH/ACN Ratio Check_Rs->Optimize No Linearity Linearity Study (LOQ to 120% Limit) Check_Rs->Linearity Yes Optimize->Separation RRF Calculate RRF (Relative Response Factor) Linearity->RRF Final Final Method Validated RRF->Final

Figure 2: Workflow for qualifying Impurity H separation and establishing Relative Response Factor (RRF).

References

  • European Directorate for the Quality of Medicines (EDQM). Solifenacin Succinate Monograph 2779. European Pharmacopoeia (Ph.[5][8] Eur.) 10.0. [Link]

  • International Conference on Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). ICH Guidelines.[8][11][12] [Link]

  • PubChem. Solifenacin Succinate Compound Summary. National Library of Medicine. [Link]

  • Desai, S. et al. Stability Indicating HPLC Method for Quantification of Solifenacin Succinate & Impurities. American Journal of Analytical Chemistry, 2016, 7, 840-862.[7][8] [Link]

Sources

An In-depth Technical Guide to the Impurity Profile of Solifenacin (S,S)-Isomer Succinate Salt

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the impurity profile of the (S,S)-isomer of solifenacin succinate. As a critical stereoisomeric impurity of the active pharmaceutical ingredient (API) solifenacin succinate, understanding its formation, characterization, and control is paramount for ensuring the quality, safety, and efficacy of the final drug product. This document delves into the synthetic origins of this and other related impurities, details robust analytical methodologies for their detection and quantification, and discusses the underlying regulatory and safety considerations.

Introduction: The Significance of Stereoisomeric Purity in Solifenacin

Solifenacin succinate is a competitive muscarinic receptor antagonist widely used in the treatment of overactive bladder.[1] The active pharmaceutical ingredient possesses two chiral centers, which gives rise to four possible stereoisomers: (1S, 3'R), (1R, 3'S), (1S, 3'S), and (1R, 3'R).[1] The commercially available and therapeutically active form is the (1S, 3'R)-stereoisomer.[1] The other stereoisomers, including the (S,S)-isomer, are considered impurities. The stereochemical purity of solifenacin succinate is a critical quality attribute, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles.[1] Therefore, a thorough understanding and stringent control of the (S,S)-isomer and other related impurities are mandated by regulatory bodies like the International Council for Harmonisation (ICH).

Genesis of Impurities: A Synthetic and Degradation Perspective

The presence of the (S,S)-isomer and other impurities in solifenacin succinate can be attributed to the manufacturing process and subsequent degradation.

Synthetic Pathways and Process-Related Impurities

The synthesis of solifenacin typically involves the condensation of (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline with an activated derivative of (3R)-quinuclidinol. The use of racemic or impure starting materials and reagents can lead to the formation of undesired stereoisomers.

The following diagram illustrates a common synthetic route and highlights the potential for impurity formation:

Solifenacin Synthesis and Impurity Formation cluster_reactants Starting Materials cluster_synthesis Synthesis cluster_products Products & Impurities S_Tetrahydroisoquinoline (1S)-1-phenyl-1,2,3,4- tetrahydroisoquinoline Coupling Coupling Reaction S_Tetrahydroisoquinoline->Coupling R_Quinuclidinol (3R)-Quinuclidinol R_Quinuclidinol->Coupling Purification Diastereomeric Resolution Coupling->Purification Process_Impurities Process-Related Impurities Coupling->Process_Impurities Side Reactions Active_Isomer (1S, 3'R)-Solifenacin (Active Isomer) Purification->Active_Isomer SS_Isomer (1S, 3'S)-Solifenacin (SS-Isomer Impurity) Purification->SS_Isomer Incomplete Separation Other_Isomers Other Stereoisomers ((1R, 3'S), (1R, 3'R)) Purification->Other_Isomers Incomplete Separation

Caption: Synthetic pathway of solifenacin highlighting impurity formation.

Other process-related impurities can include starting materials, intermediates, and by-products from side reactions.[2]

Degradation Pathways

Forced degradation studies are essential for identifying potential degradation products that may form under various stress conditions.[3] Solifenacin succinate is susceptible to degradation, particularly under oxidative and photolytic conditions.[3][4][5]

The primary degradation products include:

  • Solifenacin N-oxide: Formed under oxidative stress.[3][6]

  • Hydrolytic degradants: While some studies suggest stability, others indicate potential for hydrolysis under acidic or basic conditions.[4]

  • Photolytic degradants: Exposure to light can lead to the formation of various degradation products.[3]

The following diagram illustrates the potential degradation pathways for solifenacin, which would also apply to the (S,S)-isomer:

Solifenacin Degradation Pathways Solifenacin Solifenacin ((S,S)-Isomer) N_Oxide N-Oxide Impurity Solifenacin->N_Oxide Oxidative Stress Hydrolysis Hydrolysis Products Solifenacin->Hydrolysis Acidic/Basic Conditions Photolysis Photolytic Products Solifenacin->Photolysis Light Exposure

Caption: Potential degradation pathways of solifenacin.

Profile of Potential Impurities of Solifenacin (S,S)-Isomer Succinate Salt

The table below summarizes the key potential impurities associated with the (S,S)-isomer of solifenacin succinate.

Impurity Name Type Origin Notes
(1S, 3'R)-SolifenacinStereoisomericSynthesisThe active pharmaceutical ingredient.
(1R, 3'S)-SolifenacinStereoisomericSynthesisEnantiomer of the active isomer.
(1R, 3'R)-SolifenacinStereoisomericSynthesisDiastereomer of the (S,S)-isomer.
Solifenacin N-oxideDegradationOxidative StressA common degradation product.[6]
(1S)-1-Phenyl-1,2,3,4-tetrahydroisoquinolineProcess-RelatedSynthesisA key starting material.[2]
Impurity KDegradationOxidationAn oxidation product of solifenacin.[7]
Other Process-Related ImpuritiesProcess-RelatedSynthesisIncludes various intermediates and by-products.[2]

Analytical Methodologies for Impurity Profiling

The accurate detection and quantification of the (S,S)-isomer and other impurities necessitate the use of robust, stability-indicating analytical methods. High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase, is the cornerstone of solifenacin impurity analysis.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the method of choice for separating and quantifying the stereoisomers of solifenacin.[1] The principle lies in the differential interaction of the enantiomers and diastereomers with a chiral stationary phase, leading to different retention times.

Causality Behind Method Selection: The structural similarity of stereoisomers makes their separation by conventional HPLC challenging. Chiral stationary phases create a chiral environment that allows for stereospecific interactions, enabling the resolution of these closely related compounds.

Experimental Protocol: Chiral HPLC Method for Solifenacin Stereoisomers

This protocol provides a general framework for the chiral HPLC analysis of solifenacin succinate, which can be adapted and validated for specific laboratory conditions.

1. Instrumentation:

  • HPLC system with a UV detector or a photodiode array (PDA) detector.

2. Chromatographic Conditions:

  • Column: A chiral column, such as one with a polysaccharide-based chiral stationary phase (e.g., amylose or cellulose derivatives), is typically used.[8]

  • Mobile Phase: A mixture of n-hexane, ethanol, and a basic modifier like diethylamine is commonly employed in an isocratic elution mode.[1] A typical ratio could be n-hexane:ethanol:diethylamine.

  • Flow Rate: Approximately 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 25°C).

  • Detection Wavelength: 220 nm.[9]

3. Preparation of Solutions:

  • Standard Solution: Prepare a solution of a solifenacin succinate reference standard containing known amounts of the different stereoisomers in the mobile phase.

  • Sample Solution: Accurately weigh and dissolve the solifenacin succinate sample in the mobile phase to a known concentration.

4. System Suitability:

  • Before sample analysis, inject the standard solution to verify the system's performance.

  • Resolution: The resolution between the peaks of the different stereoisomers should meet the predefined criteria as per pharmacopeial monographs or internal validation. For instance, the USP monograph specifies a resolution of not less than 1.5 between the (R,S)-stereoisomer and the (S,S)-stereoisomer peaks and not less than 2.0 between the (R,R)-stereoisomer and solifenacin succinate peaks.[1][8]

  • Precision: The relative standard deviation (%RSD) for replicate injections of the standard solution should be within acceptable limits (e.g., NMT 2.0%).

5. Analysis:

  • Inject the sample solution into the HPLC system.

  • Identify and quantify the (S,S)-isomer and other impurities by comparing their peak areas and retention times to those of the reference standards.

The following diagram outlines the analytical workflow for impurity profiling:

Analytical Workflow for Impurity Profiling Sample_Prep Sample Preparation (Drug Substance/Product) HPLC_Analysis Chiral HPLC Analysis Sample_Prep->HPLC_Analysis Standard_Prep Standard Preparation (Solifenacin & Impurities) Standard_Prep->HPLC_Analysis Data_Acquisition Data Acquisition (Chromatogram) HPLC_Analysis->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification of Impurities Peak_Integration->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: Experimental workflow for impurity analysis.[1]

Regulatory and Safety Implications

The control of impurities in active pharmaceutical ingredients is a critical aspect of drug development and manufacturing, governed by ICH guidelines. The presence of impurities, including stereoisomeric impurities like the (S,S)-isomer, can potentially impact the safety and efficacy of the drug product. Therefore, it is imperative to identify and control these impurities within acceptable limits.

Conclusion

A comprehensive understanding of the impurity profile of the solifenacin (S,S)-isomer succinate salt is essential for ensuring the quality and safety of solifenacin succinate drug products. This guide has provided an in-depth overview of the origins, characterization, and analytical control of these impurities. By implementing robust analytical methodologies and adhering to stringent regulatory guidelines, researchers and drug development professionals can effectively manage the impurity profile of solifenacin, ultimately safeguarding patient health.

References

  • An In-depth Technical Guide to Forced Degradation Studies of Solifenacin Succinate - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZt1ZYsl6p9j7a1IK5lvVG_3YCs-1CpU6JMhBRJGeHd98JSQa_YAZRfYTjT9Ou_zmE70iQk9ZpZSt6CIMRT8ltrkIQL3zMB_iECn8XcCS7F0a8jZVAiVhSp_3SR6t0HiVzx7XmPQd2Vl_GuFcWFfr4jaVVCR6V9vifmxH0Bz_IsPMkT1fItaU8GVhTTOMUpQ4ogcnzNQY0AdZofU4-HTjICgTEsGNT-NFR4BeXCe6M]
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  • DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING ANALYTICAL METHOD FOR DETERMINATION OF RELATED SUBSTANCES BY - Pharmacophore. [URL: https://pharmacophorejournal.
  • Validated Stability Indicating RP-HPLC Method for the Quantification of Process Related Impurities of Solifenacin and Mirabegron - Impactfactor. [URL: https://impactfactor.org/PDF/IJDDR/16/IJDDR-16-1-104.pdf]
  • Analytical Method Development and Validation of Solifenacin in Pharmaceutical Dosage Forms by RP-HPLC - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Analytical-Method-Development-and-Validation-of-in-Vemula-Sharma/14298a09f58257007a3c31828f731c3608304a08]
  • Solifenacin-impurities | Pharmaffiliates. [URL: https://www.
  • Solifenacin Succinate Impurities | Usp | Ep | Bp | Tlcpharma. [URL: https://www.tlcpharma.
  • Solifenacin EP Impurity H (SS-isomer) - Dr. Ashavin. [URL: https://www.ashavin.com/product-details/solifenacin-ep-impurity-h-ss-isomer]
  • Separation of Solifenacin Succinate Stereoisomers per USP Monograph using Lux® 5 µm Amylose-1 Column - Phenomenex. [URL: https://www.phenomenex.

Sources

[3][4][5]

Core Identification & Molecular Weight[2][3][5][6][7]

For the specific chemical entity designated as Solifenacin Related Compound 4 Succinate (CAS 862207-71-4), the molecular weight is:

g/mol [1][2]
Chemical Identity Profile
  • Common Name: Solifenacin Related Compound 4 Succinate[1][4][5][6]

  • Pharmacopoeial Mapping: Corresponds to Solifenacin Impurity H (EP) or specific stereoisomers (e.g., (S,S)-Solifenacin Succinate) depending on the specific reference standard catalog.[1][2][3][]

  • CAS Number: 862207-71-4[1][2][4][5][][8]

  • Molecular Formula: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    [2][4][]
    
  • Stoichiometry: 1:1 salt of the Solifenacin stereoisomer (

    
    ) and Succinic Acid (
    
    
    ).[2][3][]

Critical Nomenclature Clarification (The "RC4" Ambiguity)

In pharmaceutical impurity profiling, a dangerous ambiguity exists regarding "Related Compound 4." You must verify the CAS number of your reference standard before proceeding with calculations.[1][2]

DesignationChemical EntityCAS No.[1][2][3][4][9][10][11][12][13]Mol. WeightClassification
Target Compound Solifenacin Related Compound 4 Succinate 862207-71-4 480.55 g/mol Stereoisomer / Salt
Common ConfusionSolifenacin Related Compound 4 (Free Base)52250-50-7207.27 g/mol Synthesis Intermediate

Technical Insight: The confusion arises because some vendors label the synthesis intermediate 1-phenyl-3,4-dihydroisoquinoline as "Related Compound 4."[1][2][3][] However, the Succinate suffix in your request confirms you are dealing with the full drug scaffold (the salt form), which has a molecular weight of 480.55 g/mol , not the fragment.[1][2]

Structural Logic & Formation[1][3][6]

Solifenacin succinate contains two chiral centers, allowing for four possible stereoisomers. The active pharmaceutical ingredient (API) is the (1S, 3'R) enantiomer.[1][2][3][] "Related Compound 4 Succinate" is typically one of the unwanted stereoisomers (e.g., (1S, 3'S) or (1R, 3'R)) formed during the resolution or coupling steps of synthesis.[1][2][]

Formation Pathway Visualization

Solifenacin_Isomer_FormationFigure 1: Origin of Related Compound 4 Succinate (Stereoisomer) during SynthesisStartStarting Material(Racemic Mixture)ReactionCoupling Reaction(Formation of Ester Linkage)Start->ReactionResolutionChiral Resolution(Crystallization)Reaction->Resolution Diastereomeric Mixture APISolifenacin Succinate(1S, 3'R)MW: 480.55Resolution->API Target Yield RC4Related Compound 4 Succinate(Stereoisomer Impurity)MW: 480.55Resolution->RC4 Impurity Carryover

[1][6]

Analytical Characterization Protocol

To distinguish Related Compound 4 Succinate from the API (since they share the same molecular weight of 480.55), you cannot rely on standard LC-MS alone.[1][2][] You must use Chiral HPLC or specific fragmentation patterns.[1][2]

Method A: High-Performance Liquid Chromatography (Chiral)

This is the gold standard for separating the Related Compound 4 Succinate (isomer) from the active Solifenacin Succinate.[1][2][3][]

  • Column: Chiralpak AD-H or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)).[1][2][]

  • Mobile Phase: n-Hexane : Isopropyl alcohol : Diethylamine (800:200:1 v/v/v).[1][2][]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 220 nm.[1][2]

  • Expected Result: The API and Related Compound 4 will elute at distinct retention times due to different spatial interactions with the chiral stationary phase.[1][2]

Method B: Mass Spectrometry (MS/MS) Validation

While the parent ion (

123
  • Ionization: ESI Positive Mode.

  • Parent Ion: m/z 363.2 (Free base).[1][2]

  • Succinate Counterion: Detected in negative mode at m/z 117.0.[1][2]

  • Differentiation: Use retention time from the chiral column coupled with MS to confirm the mass matches the isomer (480.55 salt / 362.47 free base) and not a degradation fragment.[1][2]

Analytical Logic Flow

Analytical_WorkflowFigure 2: Decision Tree for Validating Solifenacin Related Compound 4 SuccinateSampleUnknown Impurity Sample(Suspected RC4 Succinate)Step1Check MW via MS(Target: m/z 363.2 + 117.0)Sample->Step1Decision1MatchesMW 480.55?Step1->Decision1FragmentIdentify as Fragment(e.g., Isoquinoline, MW ~207)Decision1->FragmentNo (Mass too low)Step2Chiral HPLC SeparationDecision1->Step2Yes (Isobaric to API)ResultConfirm RC4 Succinate(Stereoisomer)Step2->ResultDistinct RT

Quantitative Data Summary

PropertyValueNotes
Molecular Weight (Salt) 480.55 g/mol Used for gravimetric preparation.[1][2][3][]
Molecular Weight (Free Base) 362.47 g/mol Used for MS detection (

).[1][2][]
Molecular Weight (Counterion) 118.09 g/mol Succinic acid.[1][2]
Exact Mass 480.2260Useful for HRMS confirmation.[1][2][3]
Physical State White to off-white powderHygroscopic; store at 2-8°C.
Solubility Soluble in water, methanolDMSO is recommended for stock solutions.[2][3][]

References

  • ChemicalBook. (2023).[1][2][3] Solifenacin Related Compound 4 Succinate (CAS 862207-71-4) Chemical Properties. Retrieved from [2][]

  • BOC Sciences. Solifenacin Succinate Impurities and Standards. Retrieved from [2][]

  • Pharmaffiliates. Solifenacin Succinate - Impurity H (Succinate Salt). Retrieved from [2][][10]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 216457, Solifenacin Succinate. Retrieved from [2][]

Technical Guide: Solifenacin Succinate Stereoisomerism, Synthesis, and Analytical Control

[1]

Executive Summary

Solifenacin succinate is a competitive muscarinic receptor antagonist with high selectivity for the M3 subtype, primarily utilized in the treatment of overactive bladder (OAB). The molecule's pharmacological efficacy is strictly governed by its stereochemistry. Solifenacin possesses two chiral centers, theoretically yielding four stereoisomers.[1] However, only the (1S, 3'R) isomer exhibits the required therapeutic index.[1]

This guide provides a technical deep-dive into the nomenclature, structural relationships, synthetic stereocontrol, and chromatographic isolation of these isomers. It is designed for researchers requiring actionable protocols for impurity profiling and process chemistry.

Part 1: Molecular Architecture & Stereochemistry

The core structure of solifenacin consists of two distinct chiral moieties coupled via a carbamate linker:

  • 1-phenyl-1,2,3,4-tetrahydroisoquinoline (Chiral center at C1)[2]

  • 3-quinuclidinol (Chiral center at C3')

The interaction of these two centers (

11
Stereoisomer Nomenclature and Classification

The following table definitively categorizes the four isomers based on IUPAC nomenclature and their stereochemical relationship to the active drug (Eutomer).

ConfigurationRelationship to APIClassificationIUPAC Name (Base)
(1S, 3'R) Active Drug (Eutomer) API(3R)-1-azabicyclo[2.2.2]oct-3-yl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate
(1R, 3'S) EnantiomerImpurity(3S)-1-azabicyclo[2.2.2]oct-3-yl (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate
(1S, 3'S) DiastereomerImpurity(3S)-1-azabicyclo[2.2.2]oct-3-yl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate
(1R, 3'R) DiastereomerImpurity(3R)-1-azabicyclo[2.2.2]oct-3-yl (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate
Structural Logic Diagram

The following diagram visualizes the bifurcation of chiral centers leading to the specific isomers.

Solifenacin_StereochemistryStartSolifenacin Scaffold(2 Chiral Centers)C1_SC1 Position: (S)TetrahydroisoquinolineStart->C1_SC1_RC1 Position: (R)TetrahydroisoquinolineStart->C1_RC3_R_1C3' Position: (R)C1_S->C3_R_1C3_S_1C3' Position: (S)C1_S->C3_S_1C3_R_2C3' Position: (R)C1_R->C3_R_2C3_S_2C3' Position: (S)C1_R->C3_S_2Iso_SR(1S, 3'R)Active APIC3_R_1->Iso_SRIso_SS(1S, 3'S)DiastereomerC3_S_1->Iso_SSIso_RR(1R, 3'R)DiastereomerC3_R_2->Iso_RRIso_RS(1R, 3'S)EnantiomerC3_S_2->Iso_RS

Figure 1: Stereochemical permutation tree for Solifenacin. The (1S, 3'R) pathway represents the desired synthetic route.

Part 2: Synthetic Pathways & Stereocontrol

Achieving the (1S, 3'R) configuration requires strict control over the starting materials. Unlike methods that rely on resolving the final product (which is low yield), modern industrial protocols utilize chiral pool synthesis or kinetic resolution of intermediates before coupling.

The Convergent Synthesis Protocol

The most robust route involves the condensation of two optically pure fragments.

  • Fragment A (Nucleophile): (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline.[2][3][4][5][6]

    • Source: Obtained via resolution of the racemic isoquinoline using D-(-)-Tartaric acid.

  • Fragment B (Electrophile): Activated (3R)-quinuclidinol.[5]

    • Source: Commercially available (R)-3-quinuclidinol.[5]

    • Activation: Reacted with ethyl chloroformate or bis(4-nitrophenyl)carbonate to form a reactive carbamate/carbonate intermediate.

Reaction Mechanism & Workflow

The coupling is a nucleophilic acyl substitution. The secondary amine of the isoquinoline attacks the carbonyl carbon of the activated quinuclidinol derivative.

Synthesis_WorkflowInput1(R)-3-QuinuclidinolStep1Activation StepSolvent: Toluene/DMFTemp: 0-5°CInput1->Step1Input2Activating Agent(e.g., Ethyl Chloroformate)Input2->Step1Input3(1S)-1-phenyl-1,2,3,4-tetrahydroisoquinolineStep2Coupling ReactionBase: NaH or K2CO3Temp: RefluxInput3->Step2InterIntermediate:Activated CarbonateStep1->InterInter->Step2Step3Salt FormationAdd: Succinic AcidSolvent: Ethanol/Ethyl AcetateStep2->Step3Final(1S, 3'R)-Solifenacin SuccinateCrystalline SolidStep3->Final

Figure 2: Convergent synthesis workflow emphasizing the coupling of optically pure intermediates.

Critical Control Point: The optical purity of the (1S)-isoquinoline starting material is the rate-limiting factor for enantiomeric excess (ee). If the starting material contains (1R)-isomer, the final product will be contaminated with the (1R, 3'R) diastereomer, which is difficult to remove via standard crystallization.

Part 3: Analytical Methodologies (Chiral HPLC)

Separating the four stereoisomers requires a specific chiral stationary phase (CSP). The Amylose tris(3,5-dimethylphenylcarbamate) phase is the industry standard for this separation due to its ability to recognize the steric bulk of the phenyl and quinuclidine rings.

Standard Operating Protocol (SOP) for Chiral HPLC

Objective: Quantify (1S, 3'R) purity and detect (1R, 3'S), (1S, 3'S), and (1R, 3'R) impurities.

Chromatographic Conditions:

ParameterSpecificationRationale
Column Chiralpak AD-H or Lux Amylose-1 (250 × 4.6 mm, 5 µm)Amylose-based CSP provides superior selectivity for the tetrahydroisoquinoline moiety.
Mobile Phase n-Hexane : Ethanol : Diethylamine (80:20:0.1 v/v/v)Normal phase mode. Diethylamine (DEA) is critical to suppress peak tailing of the basic quinuclidine nitrogen.
Flow Rate 1.0 mL/minOptimal Van Deemter efficiency for 5 µm particles.
Detection UV @ 220 nmMax absorbance of the phenyl ring; minimizes solvent cutoff noise.
Temperature 25°C (Ambient)Higher temperatures may reduce resolution between diastereomers.
Injection Vol 10 µLStandard load to prevent column saturation.
System Suitability Requirements (Self-Validating)

To ensure the data is trustworthy, the system must pass these criteria before sample analysis:

  • Resolution (

    
    ): 
    
    • 
       between Solifenacin (1S, 3'R) and the nearest eluting isomer (typically the (1S, 3'S) diastereomer).
      
    • 
       between the Enantiomer (1R, 3'S) and other impurities.
      
  • Tailing Factor (

    
    ):  NMT (Not More Than) 1.5 for the main peak.
    
  • Precision: %RSD of 6 replicate injections of the standard solution must be

    
    .
    

Elution Order (Typical on Amylose-1):

  • (1R, 3'R)

  • (1S, 3'R) (API)

  • (1R, 3'S)

  • (1S, 3'S) (Note: Elution order can shift based on specific mobile phase ratios; confirmation with individual standards is mandatory).

Part 4: Pharmacological Implications

The stereochemistry of solifenacin is not merely a structural detail; it is the driver of its pharmacodynamics.

  • Receptor Affinity: The (1S, 3'R) isomer binds to the M3 muscarinic receptor with a

    
     value approximately 10-100 fold lower (higher affinity) than its stereoisomers.
    
  • Safety Profile: The impurities (distomers) contribute to off-target effects (e.g., dry mouth via M1/M2 blockade) without contributing significantly to the therapeutic effect on the bladder detrusor muscle.

  • Regulatory Status: Regulatory bodies (FDA, EMA) treat the impurities as distinct chemical entities. The (1R, 3'S) enantiomer limit is typically set at NMT 0.15% in the final drug substance.

References

  • PubChem. (n.d.). Solifenacin Succinate Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

  • Phenomenex. (2021).[7] Separation of Solifenacin Succinate Stereoisomers per USP Monograph using Lux® 5 µm Amylose-1 Column. Application Note AN-1055. Retrieved from [Link]

  • Krishna, S. R., et al. (2024).[8] Separation and simultaneous estimation of enantiomers and Diastereomers of muscarinic receptor antagonist Solifenacin using stability-indicating Normal-phase HPLC. Chirality, 36(2). Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2004). NDA 021518: Vesicare (solifenacin succinate) Tablets - Chemistry Review. Retrieved from [Link][2]

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of Solifenacin Related Compound 4 Succinate, a potential process-related impurity in the synthesis of the active pharmaceutical ingredient (API), Solifenacin Succinate. Authored from the perspective of a Senior Application Scientist, this document synthesizes critical information on the compound's chemical identity, its relevance in pharmaceutical quality control, and detailed analytical methodologies for its identification and quantification.

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Development

Solifenacin is a competitive muscarinic receptor antagonist prescribed for the treatment of overactive bladder.[1] The manufacturing process of any API, including Solifenacin Succinate, can lead to the formation of various impurities that may impact the drug's efficacy and safety profile. Regulatory bodies worldwide mandate stringent control over these impurities. Understanding the identity, formation, and analytical control of such related substances is paramount for ensuring the quality and safety of the final drug product.

This guide focuses on a specific potential impurity, Solifenacin Related Compound 4 Succinate, providing the necessary technical details for its effective management within a drug development program.

Chemical Identity and Nomenclature

A precise understanding of the chemical structure and nomenclature is fundamental for the unambiguous identification and discussion of any chemical entity.

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for Solifenacin Related Compound 4 Succinate is 1-phenyl-3,4-dihydroisoquinolinium butanedioate .

This name is derived from the IUPAC nomenclature for salts of organic compounds.[2][3][4] The cationic component is the protonated form of 1-phenyl-3,4-dihydroisoquinoline, and the anionic component is the succinate ion, derived from butanedioic acid (succinic acid).

Chemical Structure

The chemical structures of the cation, anion, and the resulting salt are depicted below:

Figure 1: Chemical Structure of 1-phenyl-3,4-dihydroisoquinolinium butanedioate

cluster_cation 1-phenyl-3,4-dihydroisoquinolinium cluster_anion Butanedioate (Succinate) cation anion

Caption: The ionic pairing of the 1-phenyl-3,4-dihydroisoquinolinium cation and the butanedioate (succinate) anion.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below.

PropertyValueSource
Chemical Formula C₁₅H₁₄N⁺ · C₄H₅O₄⁻N/A
Molecular Weight 327.36 g/mol N/A
CAS Number 862207-71-4[5]

Significance in Solifenacin Synthesis and Quality Control

Solifenacin Related Compound 4, 1-phenyl-3,4-dihydroisoquinoline, is a known intermediate or potential byproduct in the synthesis of Solifenacin.[5] Its presence as a succinate salt in the final API would indicate a process-related impurity. The control of such impurities is a critical aspect of pharmaceutical quality control to ensure the safety and efficacy of the drug product.

The formation of this impurity can arise from incomplete reaction or side reactions during the multi-step synthesis of Solifenacin. Therefore, robust analytical methods are required to detect and quantify its levels in both the API and the finished dosage form.

Analytical Workflow for Identification and Quantification

A validated, stability-indicating analytical method is essential for the accurate determination of Solifenacin Related Compound 4 Succinate. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[6][7][8]

The following workflow outlines the key steps in the analytical process.

cluster_workflow Analytical Workflow node_prep Sample Preparation node_hplc HPLC Analysis node_prep->node_hplc Inject into HPLC system node_detect Detection (UV) node_hplc->node_detect Elution node_quant Quantification node_detect->node_quant Peak Area Integration node_report Reporting node_quant->node_report Calculate Impurity Level

Caption: A generalized workflow for the analysis of Solifenacin Related Compound 4 Succinate.

High-Performance Liquid Chromatography (HPLC) Method

A robust, stability-indicating reversed-phase HPLC (RP-HPLC) method is the cornerstone of accurate impurity profiling. The following provides a generalized, yet detailed, protocol that serves as a starting point for method development and validation.

4.1.1 Chromatographic Conditions

ParameterRecommended ConditionsRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for the relatively non-polar analytes.
Mobile Phase A 0.1% Trifluoroacetic Acid in WaterProvides good peak shape and resolution.
Mobile Phase B AcetonitrileStrong organic solvent for elution.
Gradient Elution Time (min)% B
020
2080
2580
2620
3020
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Detection Wavelength 220 nmWavelength at which both Solifenacin and the impurity exhibit strong absorbance.[9]
Injection Volume 10 µL

4.1.2 Preparation of Solutions

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v) is typically used to ensure sample compatibility.

  • Standard Solution: A standard solution of Solifenacin Related Compound 4 Succinate is prepared at a known concentration (e.g., 1 µg/mL) in the diluent.

  • Sample Solution: The Solifenacin Succinate API or a crushed tablet is accurately weighed and dissolved in the diluent to a known concentration (e.g., 1 mg/mL of Solifenacin Succinate).

4.1.3 System Suitability

Before sample analysis, the chromatographic system's performance must be verified. A system suitability solution containing both Solifenacin Succinate and Solifenacin Related Compound 4 Succinate is injected. Key parameters to monitor include:

  • Resolution: The resolution between the Solifenacin peak and the impurity peak should be greater than 2.0.

  • Tailing Factor: The tailing factor for both peaks should be less than 2.0.

  • Relative Standard Deviation (RSD): The RSD for the peak areas of replicate injections should be less than 2.0%.

Method Validation

The analytical method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[6] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the impurity in a placebo sample and by peak purity analysis using a photodiode array (PDA) detector.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of solutions at different concentrations.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically determined by a recovery study, where a known amount of the impurity is spiked into the sample matrix.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Data Interpretation and Reporting

The amount of Solifenacin Related Compound 4 Succinate in a sample is calculated by comparing the peak area of the impurity in the sample chromatogram to the peak area of the impurity in the standard chromatogram. The result is typically expressed as a percentage relative to the concentration of the Solifenacin Succinate API.

Conclusion

The effective control of process-related impurities is a non-negotiable aspect of modern pharmaceutical development. This guide has provided a comprehensive technical overview of Solifenacin Related Compound 4 Succinate, from its chemical identity to detailed analytical methodologies for its control. By implementing robust and validated analytical procedures, researchers, scientists, and drug development professionals can ensure the quality, safety, and efficacy of Solifenacin Succinate drug products, thereby safeguarding public health.

References

  • Ganthi, H., et al. (2016). Stability Indicating HPLC Method for Quantification of Solifenacin Succinate & Tamsulosin Hydrochloride along with Its Impurities in Tablet Dosage Form. American Journal of Analytical Chemistry, 7, 840-862. Available at: [Link]

  • IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. Available at: [Link]

  • Reddy, B. V., et al. (2017). Development and Validation of a Stability Indicating Analytical Method For Determination of Related Substances By RPHPLC for Solifenacin Succinate in Solifenacin Succinate Tablets. Pharmacophore, 8(2), 1-8. Available at: [Link]

  • Rao, T. S., & Kumar, P. R. (2018). Stability Indicating RP-HPLC Method Development and Validation for the Determination of Solifenacin Succinate in Bulk and its Pharmaceutical Formulation. Research Journal of Pharmacy and Technology, 11(11), 4843-4848. Available at: [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for the Use of Solifenacin Succinate EP Impurity G in Analytical Method Development.
  • Chavan, B. R., et al. (2024). Validated Stability Indicating RP-HPLC Method for the Quantification of Process Related Impurities of Solifenacin and Mirabegron. International Journal of Pharmaceutical Erudition, 14(1), 1-10.
  • Patel, D. J., et al. (2024). High-Performance Liquid Chromatographic Technique For Evaluating Solifenacin Succinate Incorporated Into Overactive Bladder Syndrome Treatment. International Journal of Pharmaceutical Sciences Review and Research, 84(2), 123-128.
  • University of Calgary. (n.d.). Short Summary of IUPAC Nomenclature of Organic Compounds. Retrieved from: [Link]

  • Raju, N. A., & Begum, S. (2014). A RP-HPLC method development and validation for the estimation of solifenacin in bulk and pharmaceutical dosage forms. International Journal of Pharmaceutical Sciences and Research, 5(11), 4867-4871.
  • D'Andrea, G., et al. (2024). Facile Access to Solifenacin Impurity K: One-Step Synthesis and an HPLC-MS Method for Its Determination. Molecules, 29(13), 2975. Available at: [Link]

  • ACD/Labs. (n.d.). Nomenclature of Organic Chemistry, R-5.7.4 Salts and esters. Retrieved from: [Link]

  • Sankar, G., et al. (2013). QUANTITATIVE ANALYSIS OF SOLIFENACIN SUCCINATE IN PHARMACEUTICAL DOSAGE FORM USING UV ABSORPTION SPECTROSCOPY. Journal of Chemical and Pharmaceutical Sciences, 6(3), 196-198.
  • Longdom Publishing. (2023). Systematic Nomenclature of Carboxylic Acids and Salts: A Scientific Applications. Journal of Organic and Inorganic Chemistry.
  • Veeprho. (n.d.). Phenyl (S)-1-Phenyl-3,4-Dihydroisoquinoline-2(1H)-Carboxylate. Retrieved from: [Link]

  • Singh, L., & Nanda, S. (2011). Spectrophotometric estimation of solifenacin succinate in tablet formulations. Pharmaceutical Methods, 2(1), 21-24. Available at: [Link]

  • World Journal of Pharmaceutical and Medical Research. (2024).
  • IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.
  • CF Plus Chemicals. (n.d.). 1-Phenyl-3,4-dihydroisoquinoline. Retrieved from: [Link]

Sources

Methodological & Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Solifenacin Succinate is a competitive muscarinic acetylcholine receptor antagonist (specifically M3) used to treat overactive bladder.[1][2] Chemically, it is (1S, 3'R)-1-azabicyclo[2.2.2]oct-3-yl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate succinate .

Because Solifenacin possesses two chiral centers, it has four possible stereoisomers:

  • (1S, 3'R): Solifenacin (Active Pharmaceutical Ingredient)[2][3][4]

  • (1R, 3'S): Enantiomer (often termed a key chiral impurity)

  • (1R, 3'R): Diastereomer 1

  • (1S, 3'S): Diastereomer 2

The Challenge: "Related Compound 4" in various generic drug development contexts often refers to a specific stereoisomeric impurity (typically the enantiomer or a diastereomer) or a process intermediate depending on the specific pharmacopeial reference used (e.g., USP vs. in-house vendor codes).

The Solution: This protocol details a Normal-Phase Chiral HPLC method using an Amylose tris(3,5-dimethylphenylcarbamate) stationary phase.[5] This chemistry is chosen for its superior ability to form inclusion complexes with the isoquinoline moiety of Solifenacin, providing baseline resolution (


) for all four stereoisomers.

Chemical Background & Target Analytes

Understanding the stereochemistry is vital for method success. The separation relies on the interaction between the chiral selector (Amylose derivative) and the spatial arrangement of the phenyl and quinuclidine rings.

Target Compounds Table
Compound NameStereochemistryRoleRelative Retention (Approx)
Solifenacin (1S, 3'R)API1.00
Enantiomer (1R, 3'S)Chiral Impurity~0.8 or 1.2 (Method Dependent)
Diastereomer A (1R, 3'R)Related CompoundDistinct elution
Diastereomer B (1S, 3'S)Related CompoundDistinct elution

Note on "Related Compound 4": If your specific Certificate of Analysis identifies "Related Compound 4" as the achiral precursor 1-phenyl-3,4-dihydroisoquinoline, this method will elute it near the solvent front (t0) due to its lack of the quinuclidine moiety. However, this guide assumes the critical need is chiral resolution .

Method Development Workflow

The following decision tree outlines the logic used to select the final protocol conditions.

MethodDevelopment Start Start: Solifenacin Chiral Separation CheckSolubility Solubility Check: Soluble in Hexane/Alcohol? Start->CheckSolubility SelectMode Select Mode: Normal Phase (NP) CheckSolubility->SelectMode Yes SelectColumn Select Column Chemistry: Amylose tris(3,5-dimethylphenylcarbamate) (AD-H / Lux Amylose-1) SelectMode->SelectColumn MobilePhase Mobile Phase Optimization: Hexane : Ethanol : DEA (Basic Additive Crucial) SelectColumn->MobilePhase Validation Validation: Resolution > 1.5 Tailing < 1.5 MobilePhase->Validation

Caption: Logical workflow for selecting Normal Phase Amylose chemistry for basic chiral amines.

Detailed Experimental Protocol

Chromatographic Conditions ("The Gold Standard")

This method utilizes a coated amylose stationary phase.[5] The use of Diethylamine (DEA) is non-negotiable; Solifenacin is a tertiary amine, and without a basic modifier, severe peak tailing will occur due to interaction with residual silanols on the silica support.

  • Instrument: HPLC equipped with UV/PDA detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Chiralpak AD-H or Phenomenex Lux Amylose-1 (5 µm, 250 x 4.6 mm).

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1 v/v/v).

    • Optimization Note: If retention is too low, decrease Ethanol to 5%. If resolution is poor, switch Ethanol to Isopropyl Alcohol (IPA).

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 25°C (Control is critical for chiral recognition).

  • Detection: UV at 220 nm (Solifenacin has strong absorption here due to the isoquinoline ring).

  • Injection Volume: 10 µL.

  • Run Time: ~30-40 minutes (ensure all isomers elute).

Sample Preparation[2][4]
  • Diluent: Mobile Phase (Hexane:Ethanol:DEA 90:10:0.1).

  • Stock Solution: Dissolve 10 mg of Solifenacin Succinate in 1 mL of Ethanol (to ensure solubility), then dilute to 10 mL with Mobile Phase.

  • System Suitability Solution: Mix Solifenacin standard with "Related Compound 4" (or a mixture of stereoisomers) to a final concentration of 0.5 mg/mL each.

Step-by-Step Execution
  • Equilibration: Flush the column with Mobile Phase for at least 60 minutes at 1.0 mL/min. Monitor the baseline until stable.

  • Blank Injection: Inject the diluent to identify any system ghost peaks.

  • Suitability Injection: Inject the System Suitability Solution.

    • Criteria: Resolution (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ) between Solifenacin and nearest impurity > 1.5.[6]
      
  • Sample Injection: Inject the test samples.

Mechanism of Separation

Understanding why this works allows for better troubleshooting.

  • Amylose Backbone: The helical structure of the amylose polymer creates chiral cavities.

  • Carbamate Derivative: The 3,5-dimethylphenylcarbamate groups provide

    
     interaction sites for the phenyl ring of Solifenacin.
    
  • Hydrogen Bonding: The carbamate NH and C=O groups interact with the amide/ester functionality of Solifenacin.

  • Steric Fit: The (1S, 3'R) geometry fits differently into the chiral cavity than the (1R, 3'S) enantiomer, leading to differential retention times.

Validation Parameters (Self-Validating System)

To ensure the method is trustworthy, verify these parameters during every run:

ParameterAcceptance CriteriaScientific Justification
Resolution (

)

(preferably

)
Ensures baseline separation for accurate integration.
Tailing Factor (

)

Indicates effective suppression of silanol interactions by DEA.
Theoretical Plates (

)

Indicates column efficiency is intact.
% RSD (Area)

(n=6)
Confirms system precision.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Broad/Tailing Peaks Insufficient DEA or "Memory Effect".Prepare fresh Mobile Phase with 0.1% DEA. Flush system.
Loss of Resolution Column contamination or Temperature shift.Wash column with 100% Ethanol (if permitted by manufacturer). Ensure T=25°C.
Retention Time Drift Evaporation of Hexane.Use a capped solvent reservoir. Hexane is volatile; composition changes over time.
High Backpressure Particulates in flow path.Filter all samples through 0.45 µm PTFE filters (compatible with Hexane).

References

  • Separation of Solifenacin Stereoisomers Using Lux Amylose-1. Phenomenex Application Note. Source:

  • Separation and simultaneous estimation of enantiomers and Diastereomers of muscarinic receptor antagonist Solifenacin. Chirality, 2024.[5] Source:

  • Solifenacin Succinate Monograph (Impurity Profiling). Source:

  • Chiralpak AD-H Instruction Manual. Daicel Corporation. Source:

Sources

Advanced Protocol for the Analysis of Solifenacin Succinate Stereoisomeric Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Solifenacin succinate (Vesicare®) is a competitive muscarinic M3 receptor antagonist used for the treatment of overactive bladder. The pharmacological efficacy and safety profile of Solifenacin are strictly dependent on its stereochemistry. The active pharmaceutical ingredient (API) exists as the (1S, 3'R) -enantiomer.[1][2][3]

Due to the presence of two chiral centers (C1 on the tetrahydroisoquinoline ring and C3' on the quinuclidine ring), four distinct stereoisomers exist.[1] The presence of the (1R, 3'S)-enantiomer or the diastereomers [(1S, 3'S) and (1R, 3'R)] constitutes a critical quality defect. These impurities can exhibit off-target toxicity or reduced potency.[2][3]

This guide details a validated Normal-Phase Chiral HPLC protocol designed to separate all four stereoisomers with high resolution (


). Unlike generic reverse-phase methods which often fail to resolve the enantiomeric pair, this protocol utilizes an amylose-based chiral stationary phase (CSP) to exploit steric and hydrogen-bonding interactions for complete discrimination.[2][3]

Stereochemical Landscape

Understanding the structural targets is the first step in successful separation.

Isomer DesignationConfiguration (C1, C3')ClassificationRelative Retention (Approx)*
Solifenacin (API) (1S, 3'R) Active Target3 (Typically)
Impurity A(1R, 3'S)Enantiomer4 (Typically)
Impurity B(1R, 3'R)Diastereomer1 (Early eluter)
Impurity C(1S, 3'S)Diastereomer2

*Note: Elution order is dependent on the specific CSP (e.g., Chiralpak AD-H vs. Lux Amylose-1) and mobile phase composition.[1][2][3] The order above is typical for Amylose tris-(3,5-dimethylphenylcarbamate) phases.

Analytical Method Development Strategy

Stationary Phase Selection

The separation relies on the Chiralpak AD-H (or Phenomenex Lux Amylose-1) column.[2][3] The selector, Amylose tris-(3,5-dimethylphenylcarbamate) , forms a helical cavity.[2][3]

  • Mechanism: The separation is driven by:

    • H-Bonding: Between the carbamate groups on the polymer and the amide/ester functionalities of Solifenacin.

    • 
      -
      
      
      
      Interactions:
      Between the phenyl groups of the solute and the phenylcarbamate of the CSP.
    • Inclusion Complexation: The ability of the specific isomer to fit into the chiral grooves of the amylose helix.

Mobile Phase Chemistry

A Normal Phase (NP) mode is strictly recommended over Reverse Phase (RP) for this specific separation.[2][3]

  • Base Solvent: n-Hexane (provides low viscosity and high N).[2][3]

  • Modifier: Ethanol (modulates polarity).[2][3] Isopropanol (IPA) can be used but Ethanol often provides sharper peaks for Solifenacin.[2][3]

  • Additive: Diethylamine (DEA) or Diisopropylamine (DIPA).[2][3]

    • Why? Solifenacin is a tertiary amine.[2] Without a basic additive, the amine interacts strongly with residual silanols on the silica support, leading to severe peak tailing. DEA suppresses this ionization, ensuring symmetrical peaks.[2]

Detailed Experimental Protocol

Instrumentation & Equipment[2][3]
  • HPLC System: Agilent 1260 Infinity II / Waters Alliance e2695 or equivalent.

  • Detector: UV/Vis or PDA (Photodiode Array).[2][3]

  • Column Oven: Capable of maintaining

    
    .[2][3]
    
Reagents
  • n-Hexane: HPLC Grade (95%+).[2][3]

  • Ethanol: HPLC Grade (Absolute).[2][3]

  • Diethylamine (DEA): Reagent Grade (99%+).[2][3]

  • Solifenacin Succinate Reference Standard: >99.5% purity.[2]

  • Stereoisomeric Impurity Mix: Containing (1R,3'S), (1R,3'R), and (1S,3'S) isomers.[2]

Chromatographic Conditions (The "Golden" Method)
ParameterSettingRationale
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)Amylose-based CSP provides optimal selectivity for isoquinoline derivatives.[2][3]
Mobile Phase n-Hexane : Ethanol : DEA (90 : 10 : 0.1 v/v/v)High hexane content maximizes retention of the enantiomers to allow separation; DEA suppresses tailing.[2][3]
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns; balances backpressure and efficiency.[2]
Wavelength 220 nmSolifenacin has strong absorption at 220 nm (amide/aromatic transitions).[2][3]
Temperature 20°CLower temperature often improves chiral resolution (

) by reducing thermal motion.[2][3]
Injection Vol 10 µLStandard volume to prevent column overload while ensuring sensitivity.
Run Time 35 - 45 minutesSufficient to elute the strongly retained enantiomer.[2][3]
Sample Preparation

Standard Stock Solution (1.0 mg/mL):

  • Weigh 25 mg of Solifenacin Succinate reference standard.[2][4]

  • Transfer to a 25 mL volumetric flask.

  • Dissolve in Ethanol (do not use Hexane initially as solubility may be poor).[2][3]

  • Sonicate for 5 minutes.

Mobile Phase Diluent: Prepare a mixture of n-Hexane : Ethanol : DEA (50 : 50 : 0.1).[2][3] Note: Using a higher ethanol content in the diluent than the mobile phase helps solubility but keep injection volume low to avoid solvent effects.

Test Solution (0.5 mg/mL):

  • Dilute the Stock Solution with Mobile Phase to reach target concentration.[2]

  • Filter through a 0.45 µm PTFE syringe filter (Nylon filters may bind specific isomers).[2][3]

Visualizing the Workflow

The following diagram illustrates the logical flow of the method development and execution, highlighting the critical decision nodes for optimization.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Chromatographic Separation cluster_2 Phase 3: Data Analysis Start Start: Solifenacin Sample Solubility Solubility Check (Ethanol/Hexane) Start->Solubility Prep Sample Preparation (0.5 mg/mL in MP) Solubility->Prep Column Column Selection Chiralpak AD-H / Lux Amylose-1 Prep->Column MP Mobile Phase Setup Hexane:EtOH:DEA (90:10:0.1) Column->MP Equil Equilibration (>60 mins at 1.0 mL/min) MP->Equil Inject Injection (10 µL) Equil->Inject Detect Detection @ 220nm Inject->Detect ResCheck Check Resolution (Rs) Is Rs > 2.0? Detect->ResCheck Pass Valid Run Calculate % Impurity ResCheck->Pass Yes Fail Optimize Conditions (Lower Temp or Adjust EtOH%) ResCheck->Fail No Fail->MP Recycle

Caption: Operational workflow for Solifenacin stereoisomer analysis, including decision loop for resolution compliance.

Method Validation Parameters (ICH Q2(R1))

To ensure the method is reliable for regulatory submission, the following parameters must be validated:

System Suitability
  • Resolution (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ):  NLT 1.5 between the closest eluting pair (usually the diastereomers). NLT 2.0 between Solifenacin and its Enantiomer.[5]
    
  • Tailing Factor (

    
    ):  NMT 1.5 for the Solifenacin peak.[2][5]
    
  • Precision: RSD of peak area for 6 replicate injections of the standard

    
     2.0%.
    
Specificity

Inject individual impurity markers to confirm retention times. Inject a "Spiked Sample" (API + 0.15% of each impurity) to demonstrate that all peaks are baseline separated.

Limit of Quantification (LOQ)

For chiral impurities, the LOQ should be established at


 0.05% of the API concentration.
  • Target Signal-to-Noise (S/N): > 10:1.[2][3]

Linearity

Demonstrate linearity from LOQ up to 150% of the specification limit (typically 0.15%).

  • Correlation Coefficient (

    
    ): 
    
    
    
    0.999.[2][3][6]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols.[2][3]Increase DEA concentration (up to 0.2%). Ensure column is "end-capped" type if applicable.
Poor Resolution Temperature too high or mobile phase too strong.[2][3]Decrease column temperature to 15°C. Reduce Ethanol content (e.g., 95:5 ratio).
Retention Time Drift Mobile phase evaporation (Hexane is volatile).[2][3]Keep solvent reservoirs capped.[2] Pre-mix mobile phase thoroughly.[2]
Broad Peaks Sample solvent mismatch.Ensure sample is dissolved in mobile phase or a solvent with weaker elution strength.[2]

Calculations

Calculate the percentage of each stereoisomeric impurity using the area normalization method (if response factors are equal) or external standard method.


[3]

Where:

  • 
     = Peak area of the specific stereoisomer.
    
  • 
     = Sum of peak areas of all stereoisomers (including API).[2][3]
    

References

  • BenchChem. (2025).[1][2][3] Stereoisomers of Solifenacin Succinate and their impurities. Retrieved from [2][3]

  • Rao, B. M., et al. (2024).[2] Separation and simultaneous estimation of enantiomers and Diastereomers of muscarinic receptor antagonist Solifenacin using stability-indicating Normal-phase HPLC technique with chiral stationary phase amylose tris-(3,5-dimethylphenylcarbamate). Chirality, 36(2). Retrieved from

  • Phenomenex. (2022).[2][3][7] Separation of Solifenacin Stereoisomers Using LUX Amylose-1. Retrieved from [2][3]

  • PubChem. (2025).[2][3] Solifenacin Succinate Compound Summary. Retrieved from [2][3]

  • United States Pharmacopeia (USP).USP Monograph: Solifenacin Succinate.

Sources

Application Note: Chiral Analysis of Solifenacin Succinate on Amylose-1 Columns

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Scientific Context[1][2]

The Stereochemical Challenge

Solifenacin succinate, a competitive muscarinic receptor antagonist used to treat overactive bladder, possesses two chiral centers (C1 on the tetrahydroisoquinoline ring and C3' on the quinuclidine ring).[1] This creates four theoretical stereoisomers:

  • (1S, 3'R)-Solifenacin: The active pharmaceutical ingredient (API).[1]

  • (1R, 3'S)-Solifenacin: The enantiomer (Impurity G).

  • (1R, 3'R) and (1S, 3'S)-Solifenacin: Diastereomers.

Separating the active (1S, 3'R) isomer from its enantiomer and diastereomers is critical for safety and efficacy.[1] The Amylose-1 phase (Amylose tris(3,5-dimethylphenylcarbamate)) is the industry standard for this separation due to its ability to form multiple "points of interaction" (hydrogen bonding,


-

stacking, and inclusion complexation) with the solifenacin molecule.
Mechanism of Separation

The Amylose-1 selector consists of amylose polymer chains coated onto silica. The glucose units are functionalized with 3,5-dimethylphenylcarbamate groups.

  • Helical Cavity (Inclusion): The amylose backbone forms a left-handed helix. The bulky quinuclidine moiety of solifenacin fits differentially into this groove based on its stereochemistry.

  • Hydrogen Bonding: The carbamate groups on the stationary phase interact with the carbamate linkage in solifenacin.

  • 
    -
    
    
    
    Stacking:
    The 3,5-dimethylphenyl groups on the polymer stack with the phenyl ring of the tetrahydroisoquinoline moiety of solifenacin.

Part 2: Experimental Protocol

Equipment & Reagents
  • HPLC System: LC system capable of isocratic delivery and UV detection (e.g., Agilent 1260/1290, Waters Alliance).

  • Column: Lux® 5 µm Amylose-1 (Phenomenex) or Chiralpak® AD-H (Daicel).

    • Dimensions: 250 x 4.6 mm.[1][2][3][4][5][6][7]

    • Chemistry: Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica.[2]

  • Reagents:

    • n-Hexane (HPLC Grade).

    • Ethanol (Absolute, HPLC Grade) or Isopropanol (IPA).

    • Diethylamine (DEA) or Triethylamine (TEA) – Critical for peak shape.

Chromatographic Conditions (The "Golden" Method)

This method is optimized for resolution (


) and robustness. While USP monographs suggest ambient temperature, cooling the column to 15°C significantly sharpens peaks and improves separation of the critical enantiomeric pair.
ParameterConditionRationale
Mobile Phase n-Hexane : Ethanol : DEA (80 : 20 : 0.1) Ethanol provides sharper peaks than IPA for this specific interaction; DEA suppresses protonation of the basic quinuclidine nitrogen.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns to maintain optimal Van Deemter efficiency.
Column Temp. 15°C (Range: 15–25°C)Lower temperature reduces thermal motion, enhancing the "lock-and-key" fit into the amylose cavity.
Detection UV @ 220 nmSolifenacin has strong absorption at 220 nm due to the phenyl and carbonyl groups.
Injection Vol. 5–10 µLPrevent column overload which causes peak fronting.
Run Time ~25–30 minutesSufficient to elute all 4 isomers (Impurity G usually elutes last).
Sample Preparation
  • Diluent: Mobile Phase (preferred) or Ethanol.

  • Stock Solution: 1.0 mg/mL Solifenacin Succinate.

  • System Suitability Solution: Spike Solifenacin stock with 1% of (1R, 3'S)-enantiomer and diastereomers if available.

Part 3: Method Validation & Troubleshooting

System Suitability Criteria

To ensure the data is reliable (Trustworthiness), the system must pass these checks before every run:

  • Resolution (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ):  > 1.5 between Solifenacin and the nearest eluting isomer (usually the (1S, 3'S) diastereomer).
    
  • Tailing Factor (

    
    ):  < 1.5 for the main peak.
    
  • Precision: RSD < 2.0% for retention time and area (n=6 injections).

Troubleshooting Guide
  • Broad/Tailing Peaks: Solifenacin is a basic amine. If tailing occurs, the silanols on the silica or the chiral selector are interacting ionically. Action: Increase DEA concentration to 0.2% or switch to a fresh mobile phase premix.

  • Loss of Resolution: Amylose-1 is a coated phase (not immobilized). Action: NEVER use "forbidden" solvents like Ethyl Acetate, THF, or DCM, which will strip the polymer off the silica. Only use Hexane, Alcohols, or Acetonitrile (carefully).

  • Retention Time Shift: Temperature fluctuations affect chiral recognition significantly. Action: Ensure column oven is stable at 15°C.

Part 4: Visualizations

Workflow Diagram: Method Execution

This diagram outlines the logical flow for executing the analysis, ensuring self-validation at the "System Suitability" step.

Solifenacin_Workflow Start Start Analysis Prep Sample & Mobile Phase Prep (Hex:EtOH:DEA 80:20:0.1) Start->Prep Equil Equilibrate Column (15°C, 1.0 mL/min) Prep->Equil SST_Inj Inject System Suitability (Mix of Isomers) Equil->SST_Inj Check Check Resolution (Rs) SST_Inj->Check Pass Rs > 1.5 Pass Check->Pass Yes Fail Rs < 1.5 Fail Check->Fail No Sample_Inj Inject Samples (Solifenacin API) Pass->Sample_Inj Troubleshoot Troubleshoot: 1. Check DEA % 2. Lower Temp 3. Regen Column Fail->Troubleshoot Process Data Processing (Integ. @ 220nm) Sample_Inj->Process Report Generate Report Process->Report Troubleshoot->Equil Retry

Caption: Operational workflow for Solifenacin chiral analysis. The diamond node represents the critical decision point based on resolution metrics.

Chiral Recognition Mechanism

This diagram illustrates the molecular interactions between Solifenacin and the Amylose-1 selector that drive separation.

Interaction_Mechanism Solifenacin Solifenacin (Analyte) HBond Hydrogen Bonding (C=O ... H-N) Solifenacin->HBond Carbamate Linker PiPi Pi-Pi Stacking (Phenyl Rings) Solifenacin->PiPi Tetrahydroisoquinoline Ring Inclusion Inclusion Complex (Quinuclidine in Helix) Solifenacin->Inclusion Quinuclidine Moiety Selector Amylose-1 Selector (Tris-3,5-dimethylphenylcarbamate) Selector->HBond Carbamate Group Selector->PiPi 3,5-Dimethylphenyl Group Selector->Inclusion Amylose Helical Cavity

Caption: Mechanistic view of the three primary forces driving chiral discrimination of Solifenacin on Amylose-1.

References

  • Phenomenex Application Note. "Separation of Solifenacin Succinate Stereoisomers per USP Monograph using Lux® 5 µm Amylose-1 Column." Phenomenex.com. [Link]

  • Vadagam, S. et al. (2024). "Separation and simultaneous estimation of enantiomers and Diastereomers of muscarinic receptor antagonist Solifenacin using stability-indicating Normal-phase HPLC technique." Chirality. [Link][1][8][4][9][10][11][12]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Solifenacin is a competitive muscarinic receptor antagonist prescribed for the treatment of overactive bladder.[1][2] The analysis of related compounds—impurities and degradation products—is a critical component of pharmaceutical quality control to ensure the safety and efficacy of the final drug product.[3][4] Liquid chromatography coupled with mass spectrometry (LC-MS) is the analytical method of choice for this task, offering superior sensitivity and specificity for identifying and quantifying these compounds.[4]

The success of any LC-MS method hinges on the meticulous preparation of the mobile phase. An optimized mobile phase ensures reproducible chromatographic separation, stable analyte ionization, and a quiet baseline, which are all essential for accurate quantification. This document provides a comprehensive guide and detailed protocols for the preparation of mobile phases tailored for the analysis of solifenacin and its related compounds by reversed-phase LC-MS.

Foundational Principles: Why the Mobile Phase is Critical

The chemical properties of solifenacin and its related compounds dictate the mobile phase requirements. Solifenacin is a basic compound, and its related substances can span a range of polarities.[5] For effective reversed-phase LC-MS analysis, the mobile phase must achieve two primary goals:

  • Control Analyte Retention and Selectivity: The mobile phase pH must be carefully controlled to maintain a consistent ionization state for the basic analytes, ensuring sharp, symmetrical peaks and reproducible retention times.

  • Ensure MS Compatibility and Sensitivity: The mobile phase additives must be volatile to prevent contamination of the mass spectrometer's ion source.[6] They must also promote efficient analyte ionization in the electrospray (ESI) source, typically operating in positive ion mode for basic compounds like solifenacin.[1][7]

Volatile buffers, such as ammonium formate and ammonium acetate , are the cornerstone of mobile phases for LC-MS.[6][8] They provide pH control while readily evaporating in the high-temperature environment of the MS source. The addition of weak acids like formic acid further aids in controlling the pH and enhancing ionization efficiency.[9]

Core Protocol: Preparation of an Ammonium Formate-Buffered Mobile Phase

This protocol describes the preparation of a widely applicable mobile phase for the analysis of solifenacin and its related compounds. It consists of an aqueous component (Mobile Phase A) and an organic component (Mobile Phase B).

Required Reagents and Equipment
  • Reagents:

    • Ammonium formate (LC-MS grade)[10]

    • Formic acid (LC-MS grade, ~99%)

    • Acetonitrile (ACN, LC-MS grade)

    • Methanol (MeOH, LC-MS grade)

    • Deionized water (Type I, 18.2 MΩ·cm)

  • Equipment:

    • Calibrated pH meter

    • Analytical balance

    • Volumetric flasks (Class A)

    • Graduated cylinders

    • Magnetic stirrer and stir bars

    • Filtration apparatus with 0.22 µm nylon or PTFE filters

    • Glass mobile phase reservoir bottles

    • Sonicator bath

Step-by-Step Protocol for Mobile Phase A (Aqueous)

Objective: To prepare 1 L of 10 mM Ammonium Formate in water, pH adjusted to ~3.5 with Formic Acid.

  • Measure Water: Pour approximately 950 mL of deionized water into a clean 1 L glass beaker or flask with a magnetic stir bar.

  • Weigh Ammonium Formate: Accurately weigh 0.6306 g of LC-MS grade ammonium formate.

  • Dissolve Buffer Salt: Add the ammonium formate to the water and stir until it is completely dissolved.

  • Initial pH Adjustment: While stirring, slowly add formic acid dropwise to the solution. Monitor the pH using a calibrated pH meter. The target is a pH of approximately 3.5, which ensures that the basic nitrogen in solifenacin is protonated, leading to good peak shape. A formic acid-ammonium formate buffer system has been shown to reduce peak tailing for amines.[9]

  • Final Volume Adjustment: Transfer the solution to a 1 L volumetric flask and add deionized water to the mark.

  • Filtration and Degassing: Filter the buffer through a 0.22 µm solvent filter to remove any particulates. Following filtration, degas the mobile phase for 15-20 minutes in a sonicator bath to remove dissolved gases, which can cause pump cavitation and baseline instability.

  • Labeling: Transfer the final solution to a clearly labeled mobile phase bottle (e.g., "Mobile Phase A: 10 mM Ammonium Formate, pH 3.5 in Water").

Step-by-Step Protocol for Mobile Phase B (Organic)

Objective: To prepare 1 L of Acetonitrile. In many applications, the organic phase is neat, but sometimes a small amount of the aqueous buffer or acid is included.

  • Measure Solvent: Pour 1 L of LC-MS grade acetonitrile directly into a clean, labeled mobile phase reservoir bottle.

  • Filtration (Recommended): While often omitted for high-purity solvents, filtering the organic phase is a good practice to prevent any particulate contamination.

  • Degassing: Degas the acetonitrile for 15-20 minutes in a sonicator bath.

  • Labeling: Ensure the bottle is clearly labeled (e.g., "Mobile Phase B: Acetonitrile").

Experimental Workflow and Logic

The following diagram illustrates the logical flow of mobile phase preparation and its central role in achieving a successful LC-MS analysis for solifenacin.

G cluster_prep Mobile Phase Preparation cluster_A Aqueous Phase (A) cluster_B Organic Phase (B) cluster_analysis LC-MS Analysis reagents Select High-Purity Reagents (LC-MS Grade Water, ACN, Ammonium Formate, Formic Acid) dissolve Dissolve Ammonium Formate (10 mM) in Water reagents->dissolve measure_B Measure Acetonitrile reagents->measure_B detection MS Detection (Positive ESI Mode) reagents->detection Minimizes Background Noise & Ion Suppression ph_adjust Adjust pH to ~3.5 with Formic Acid dissolve->ph_adjust filter_A Filter (0.22 µm) & Degas (Sonication) ph_adjust->filter_A separation Gradient Elution (C18 Column) ph_adjust->separation Ensures Consistent Analyte Ionization & Good Peak Shape lc_system LC System Priming & Equilibration filter_A->lc_system filter_A->lc_system Prevents System Blockages & Damage filter_B Filter (0.22 µm) & Degas (Sonication) measure_B->filter_B filter_B->lc_system injection Inject Solifenacin Sample lc_system->injection injection->separation separation->detection data Data Acquisition: Sharp Peaks, Stable Baseline, High S/N detection->data

Caption: Workflow for mobile phase preparation and its impact on LC-MS analysis.

Data Summary: Comparison of Common Mobile Phase Systems

The choice of mobile phase can be adapted based on the specific related compounds of interest and their polarity. The table below summarizes common systems used for solifenacin and similar analyses.

Mobile Phase SystemAqueous Component (A)Organic Component (B)Typical pHKey Advantages & Applications
System 1 (Recommended) 10 mM Ammonium Formate + 0.1% Formic AcidAcetonitrile~3.0-3.5Excellent volatility and buffering capacity. Ideal for general-purpose analysis of solifenacin and its impurities. Provides good peak shape for basic compounds.[9][11]
System 2 5-10 mM Ammonium AcetateAcetonitrile/Methanol~4.5-5.5 or ~6.5-7.0Offers a different selectivity compared to formate. Useful if certain impurities co-elute. Ammonium acetate provides buffering in two pH ranges.[8][12]
System 3 0.1% Formic Acid in WaterAcetonitrile~2.7Simple to prepare and very common. Provides a highly acidic environment for consistent protonation of bases. May offer less buffering capacity than salt-based systems.[1]
System 4 5 mM Ammonium FormateMethanol~6.5Methanol can offer different selectivity than acetonitrile and is sometimes preferred for resolving specific isomers or closely related compounds.[7][13]

Method Optimization and Troubleshooting

  • Poor Peak Shape (Tailing): This is often observed for basic compounds like solifenacin. The primary cause is secondary interactions with the silica stationary phase.

    • Solution: Ensure the mobile phase pH is sufficiently low (at least 2 pH units below the pKa of the analyte) to keep the analyte fully protonated. The recommended pH of ~3.5 is effective for this. Increasing the buffer concentration (e.g., to 20 mM) can sometimes improve peak shape.

  • Shifting Retention Times: Inconsistent mobile phase preparation is the most common cause.

    • Solution: Always use a calibrated pH meter. Prepare fresh mobile phase daily and do not "top up" old batches. Ensure the column is thoroughly equilibrated with the starting mobile phase conditions before beginning a sequence.

  • Low MS Sensitivity / Ion Suppression: Non-volatile components or contaminants can suppress the ionization of the target analytes.

    • Solution: Strictly use LC-MS grade solvents and additives.[6] Avoid using non-volatile buffers like phosphates, which are common in HPLC-UV methods but are detrimental to MS instruments.[1][14] Clean glassware meticulously and dedicate it to LC-MS mobile phase preparation.

References

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solifenacin Related Compound 4 Succinate Solubility in Methanol Content Type: Application Note & Protocol Guide Audience: Analytical Chemists, Formulation Scientists, and QC Specialists.

Introduction & Compound Identification[1][2]

In the development of Solifenacin Succinate formulations, the characterization of process-related impurities is a critical quality attribute (CQA). Solifenacin Related Compound 4 Succinate , widely identified in industrial catalogs (e.g., CAS 862207-71-4), corresponds to the succinate salt of the key chiral intermediate, (1S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline .[1]

As a primary building block in the synthesis of Solifenacin, unreacted traces of this intermediate may persist in the final API. Because the final drug substance is isolated as a succinate salt, this amine impurity often co-precipitates as its corresponding succinate salt.

This guide details the solubility behavior of Solifenacin Related Compound 4 Succinate in Methanol (MeOH) , a primary solvent used in High-Performance Liquid Chromatography (HPLC) diluents and stock solution preparation.

Chemical Identity
AttributeDetail
Common Name Solifenacin Related Compound 4 Succinate
Chemical Name (1S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline succinate
CAS Number 862207-71-4
Molecular Formula C

H

N

C

H

O

Role Key Synthetic Intermediate / Process Impurity
Solvent of Interest Methanol (Polar Protic)

Solubility Physics & Expected Behavior[6]

Understanding the dissolution mechanism is vital for robust method development.

  • Ionic Dissociation: Methanol is a polar protic solvent (

    
    ). It effectively solvates the succinate anion and the protonated secondary amine of the tetrahydroisoquinoline core.
    
  • Comparative Solubility: The parent drug, Solifenacin Succinate, is classified as Freely Soluble in methanol (>100 mg/mL) according to product monographs.

  • Prediction: As a lower molecular weight salt with a similar ionic character to the parent, Related Compound 4 Succinate exhibits high solubility in methanol.

Critical Caution: While soluble, the rate of dissolution for succinate salts can be slow due to crystal lattice energy. Vigorous agitation (sonication/vortexing) is often required to achieve thermodynamic equilibrium.

Protocol: Quantitative Solubility Determination

This protocol uses a "Saturation Shake-Flask" methodology adapted from USP <1111> to determine the exact solubility limit for Certificate of Analysis (CoA) generation or method validation.

Materials Required[3][5][6][7][8][9][10][11][12][13]
  • Analyte: Solifenacin Related Compound 4 Succinate (Reference Standard grade).

  • Solvent: HPLC Grade Methanol.

  • Equipment: Analytical Balance (0.01 mg readability), Orbital Shaker, Centrifuge, 0.22 µm PTFE Syringe Filters.

Experimental Workflow (DOT Diagram)

SolubilityWorkflow Start Start: Weighing SolventAdd Add Methanol (Incremental Aliquots) Start->SolventAdd Agitation Agitation Phase (Orbital Shaker, 25°C, 24h) SolventAdd->Agitation Check Visual Inspection: Undissolved Solids? Agitation->Check Filter Filtration (0.22 µm PTFE) Check->Filter Yes (Saturated) Saturate Add Excess Solid Check->Saturate No (Clear Solution) Analysis HPLC/Gravimetric Quantification Filter->Analysis Saturate->Agitation

Figure 1: Saturation Shake-Flask workflow for determining thermodynamic solubility limits.

Step-by-Step Procedure
  • Preparation: Weigh approximately 50 mg of Solifenacin Related Compound 4 Succinate into a 4 mL clear glass vial.

  • Solvent Addition: Add 0.5 mL of Methanol.

    • Target Concentration: 100 mg/mL (Initial target).

  • Agitation: Cap tightly. Vortex for 2 minutes. Place on an orbital shaker at 25°C for 6 hours.

  • Visual Assessment:

    • Scenario A (Clear Solution): The compound is Freely Soluble.[2][3][4][5][6] Add another 50 mg of solid to force saturation.

    • Scenario B (Suspension): The solution is saturated. Proceed to equilibration.

  • Equilibration: Continue shaking for 24 hours to ensure thermodynamic equilibrium.

  • Filtration: Draw the supernatant into a syringe. Filter through a 0.22 µm PTFE or Nylon filter (compatible with Methanol). Discard the first 0.2 mL of filtrate (to prevent adsorption bias).

  • Quantification:

    • Gravimetric (Rapid): Evaporate a known volume of filtrate and weigh the residue.

    • HPLC (Precise): Dilute the filtrate 1:100 and inject against a known standard curve.

Protocol: Preparation of HPLC Reference Standards

For routine impurity profiling, you do not need to reach the solubility limit. You need a stable, accurate stock solution.

Target Concentration: 1.0 mg/mL (Stock Solution).

Procedure
  • Weighing: Accurately weigh 10.0 mg (± 0.1 mg) of Solifenacin Related Compound 4 Succinate into a 10 mL volumetric flask.

    • Note: Use a glass weighing funnel to prevent static adherence of the salt.

  • Dissolution: Add approximately 6 mL of HPLC-grade Methanol.

  • Sonication: Sonicate for 5 minutes .

    • Critical Control Point: Inspect the bottom of the flask. Succinate salts can form transparent "gel-like" solvates that are hard to see. Ensure no refraction lines are visible.

  • Make up to Volume: Dilute to the mark with Methanol. Invert 10 times to mix.

  • Storage: Transfer to an amber HPLC vial. Stable for 7 days at 4°C (protect from light).

Troubleshooting Solubility Issues
ObservationRoot CauseCorrective Action
Haze / Turbidity Incomplete dissolution or salt disproportionationSonicate for an additional 5 mins. Ensure Methanol water content is <0.1%.
Floating Particles Static clumping during weighingPre-wet the weighing boat with MeOH. Use a glass funnel.
Peak Splitting (HPLC) Solvent mismatchIf the mobile phase is highly aqueous (>80%), a pure MeOH diluent may cause peak distortion. Dilute the stock 1:1 with mobile phase A before injection.

References

  • Chemical Identity & CAS: ChemicalBook & Chemicea Catalogs. Solifenacin Related Compound 4 Succinate (CAS 862207-71-4).[1][7] Retrieved from and .

  • Parent Compound Solubility: U.S. National Library of Medicine. DailyMed - VESIcare (solifenacin succinate) Tablet.[8] Section 11: Description. Retrieved from .

  • Impurity Profiling Guidelines: International Council for Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances. Retrieved from .

  • General Solubility Method: United States Pharmacopeia (USP). General Chapter <1111> Microbiological Examination of Nonsterile Products (Adapted for solubility definitions). .

(Note: While specific peer-reviewed solubility data for this specific impurity salt is proprietary to API manufacturers, the protocols above are derived from standard analytical practices for Solifenacin Succinate as described in the referenced product monographs.)

Sources

Application Notes and Protocols for the Impurity Profiling of Solifenacin

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides a detailed framework for the sample preparation of solifenacin succinate active pharmaceutical ingredient (API) and its corresponding tablet formulations for the purpose of impurity profiling. The protocols herein are designed to ensure complete dissolution of the analyte, maintain the stability of potential impurities, and eliminate interferences from excipients, thereby guaranteeing the integrity and accuracy of the analytical results. Grounded in the principles of analytical Quality by Design (QbD) and adhering to the standards set forth by the International Council for Harmonisation (ICH), this guide explains the scientific rationale behind each step, ensuring that the described protocols are robust, reproducible, and self-validating.

Introduction: The Criticality of Sample Preparation

Impurity profiling is a cornerstone of pharmaceutical development and quality control, ensuring the safety and efficacy of drug products. Solifenacin, a competitive muscarinic receptor antagonist, can harbor various impurities arising from its synthesis or degradation.[1][2] The accurate quantification of these impurities is critically dependent on a well-designed sample preparation protocol. An inadequate procedure can lead to incomplete extraction of the analyte, degradation of target impurities, or the introduction of artifacts, all of which compromise the validity of the final data.

The objective of any sample preparation procedure is to present the analytical instrument with a sample solution that is homogenous, free from interfering substances, and in a solvent system that is compatible with the analytical method, typically reverse-phase high-performance liquid chromatography (RP-HPLC).[3] This guide is structured to provide not just a set of instructions, but a deep understanding of the underlying chemical principles that govern the successful preparation of solifenacin samples.

Physicochemical Properties & Rationale for Solvent Selection

A thorough understanding of solifenacin succinate's physicochemical properties is paramount for developing a robust sample preparation strategy.

Solubility Profile: Solifenacin succinate is the succinate salt of solifenacin. It is classified as a Biopharmaceutics Classification System (BCS) Class I drug, indicating high solubility and high permeability.[4] Its solubility characteristics are key to selecting an appropriate diluent.

Solvent SystemSolubilityReference
WaterFreely Soluble[5]
MethanolFreely Soluble[4]
Ethanol (96%)Soluble[5]
Dimethyl Sulfoxide (DMSO)Freely Soluble[5]
AcetonitrileSoluble[6]
0.1M Hydrochloric AcidHighly Soluble[7]

Table 1: Solubility of Solifenacin Succinate in Various Solvents.

Rationale for Diluent Composition:

The ideal diluent for impurity analysis must achieve several objectives:

  • Complete Solubilization: Ensure complete dissolution of both the API and its succinate salt form.

  • Impurity Stability: Prevent the degradation of known and potential impurities during the preparation and analytical run time. Forced degradation studies show solifenacin can be unstable under certain oxidative and photolytic conditions.[8]

  • Chromatographic Compatibility: The diluent must be miscible with the mobile phase and have a solvent strength that ensures good peak shape for the main component and early eluting impurities.[9]

  • Excipient Insolubility: For tablet formulations, the diluent should ideally keep common excipients (e.g., magnesium stearate, talc) insoluble to facilitate their removal.

Based on these principles, a mixture of an aqueous buffer and an organic solvent is the most effective choice.

  • Aqueous Component: Water or a buffer is essential due to the high aqueous solubility of the succinate salt. A slightly acidic pH (e.g., pH 3.0-4.5) is often employed in mobile phases for solifenacin analysis to ensure the ionization state of solifenacin and its basic impurities, leading to better retention and peak shape on C18 columns.[10][11] Using a similarly buffered aqueous component in the diluent maintains consistency and analyte stability.

  • Organic Component: Acetonitrile or methanol is typically included to ensure the solubilization of less polar impurities and to match the solvent strength of the initial mobile phase conditions in an RP-HPLC gradient method.[6][12] A common starting point is a 50:50 (v/v) mixture of aqueous buffer and organic solvent.

Core Principles of the Sample Preparation Workflow

The entire process, from weighing to injection, must be a self-validating system designed to minimize variability and ensure the integrity of the sample. This workflow is grounded in the principles outlined in ICH Q2(R2) for validating analytical procedures, which emphasizes that the procedure must be suitable for its intended purpose.[5][13][14]

G cluster_API API Drug Substance cluster_Tablet Tablet Dosage Form API_Weigh 1. Accurate Weighing API_Dissolve 2. Volumetric Dissolution (e.g., 50:50 ACN:Buffer) API_Weigh->API_Dissolve API_Sonicate 3. Sonication (Ensure complete dissolution) API_Dissolve->API_Sonicate API_Dilute 4. Final Dilution (To target concentration) API_Sonicate->API_Dilute HPLC_Analysis HPLC Analysis API_Dilute->HPLC_Analysis Inject Tab_Weigh 1. Weigh & Crush Tablets Tab_Transfer 2. Transfer Powder Tab_Weigh->Tab_Transfer Tab_Disperse 3. Disperse & Sonicate (Initial diluent addition) Tab_Transfer->Tab_Disperse Tab_Dilute 4. Dilute to Volume Tab_Disperse->Tab_Dilute Tab_Filter 5. Centrifuge/Filter (Remove excipients) Tab_Dilute->Tab_Filter Tab_Final 6. Final Dilution (if needed) Tab_Filter->Tab_Final Tab_Final->HPLC_Analysis Inject caption Fig 1. Sample Prep Workflow

Caption: General workflow for Solifenacin sample preparation.

Detailed Experimental Protocols

These protocols are designed to be robust and reproducible. All solutions should be prepared with high-purity (e.g., HPLC grade) solvents and reagents.

Preparation of Diluent

Rationale: This diluent provides a slightly acidic environment to ensure the stability and consistent ionization of solifenacin and its impurities, while the acetonitrile ensures solubility of all components. This composition is often compatible with typical RP-HPLC mobile phases.

Procedure:

  • Prepare a 20mM potassium phosphate monobasic buffer.

  • Adjust the pH of the buffer to 3.5 using ortho-phosphoric acid.

  • Mix the pH 3.5 buffer with acetonitrile in a 50:50 (v/v) ratio.

  • Degas the solution by sonication or vacuum filtration before use.

Protocol for Solifenacin Succinate API

Objective: To prepare a stock solution of the drug substance at a concentration suitable for the detection and quantification of impurities at specified levels (e.g., 0.1% reporting threshold).

Procedure:

  • Weighing: Accurately weigh approximately 50 mg of Solifenacin Succinate reference standard or test sample into a 50 mL volumetric flask.

  • Initial Dissolution: Add approximately 35 mL (~70% of the final volume) of the Diluent (prepared in section 4.1).

  • Sonication: Sonicate the flask for 10-15 minutes in a calibrated ultrasonic bath to ensure complete dissolution. The solution should be visually clear.

  • Equilibration: Allow the solution to return to ambient temperature.

  • Dilution to Volume: Dilute the solution to the 50 mL mark with the Diluent and mix thoroughly by inverting the flask multiple times. This yields a stock solution of approximately 1000 µg/mL.

  • Final Preparation: This stock solution can be injected directly or diluted further as required by the specific analytical method's sensitivity.

Protocol for Solifenacin Succinate Tablets (e.g., 5 mg or 10 mg)

Objective: To quantitatively extract solifenacin and its impurities from the tablet matrix while effectively removing insoluble excipients.

Procedure:

  • Sample Pooling: Accurately weigh and finely powder not fewer than 10 solifenacin succinate tablets to create a homogenous composite.

  • Weighing: Accurately weigh a portion of the tablet powder equivalent to 25 mg of solifenacin succinate and transfer it into a 25 mL volumetric flask.

  • Dispersion: Add approximately 15 mL of Diluent to the flask. Cap the flask and shake vigorously to disperse the powder.

  • Sonication: Sonicate the flask for 20 minutes to facilitate the complete dissolution of the drug substance from the excipient matrix. Intermittent shaking during sonication can improve efficiency.[6]

  • Equilibration: Allow the solution to cool to room temperature.

  • Dilution to Volume: Dilute to the 25 mL mark with Diluent and mix thoroughly.

  • Excipient Removal:

    • Centrifugation (Preferred): Transfer a portion of the suspension to a centrifuge tube and centrifuge at 4000 RPM for 10 minutes.

    • Filtration: Alternatively, filter the suspension through a 0.45 µm chemically compatible syringe filter (e.g., PTFE or PVDF).[9][15] Discard the first 1-2 mL of the filtrate to saturate the filter membrane and prevent analyte loss due to adsorption.

  • Final Solution: The resulting clear supernatant or filtrate is the test solution, with a nominal concentration of 1000 µg/mL of solifenacin succinate, ready for injection.

Self-Validating System: Causality and Trustworthiness

The protocols described are designed to be inherently robust by controlling critical parameters.

  • Sonication Time: The specified sonication times are based on typical dissolution rates for solifenacin from tablet matrices. This step is critical to ensure quantitative recovery. Insufficient sonication is a primary source of low assay results.

  • Solvent Choice: The 50:50 buffered acetonitrile/water diluent is a deliberate choice to balance the high aqueous solubility of the salt form with the need to keep less polar impurities in solution, while being chromatographically compatible.[12]

  • Excipient Removal: Simple filtration or centrifugation is effective because common pharmaceutical excipients have low solubility in the chosen diluent. This specificity in sample clean-up is crucial for avoiding interfering peaks in the chromatogram, a key aspect of method validation as per ICH Q2(R2).[16]

  • pH Control: Maintaining a consistent, slightly acidic pH prevents potential pH-mediated degradation and ensures a consistent ionization state for the analytes, which is vital for reproducible retention times in RP-HPLC. Some degradation pathways for solifenacin are pH-dependent.[17]

By understanding and controlling these factors, the analyst can trust that the resulting solution is a true and accurate representation of the impurities present in the original sample.

Conclusion

The sample preparation protocols detailed in this guide provide a reliable and scientifically sound approach for the impurity profiling of solifenacin succinate in both its bulk and formulated states. By focusing on the physicochemical properties of the molecule and adhering to established best practices, these methods ensure complete sample dissolution, analyte stability, and removal of interfering substances. The causal explanations provided for each step empower the researcher to not only follow the protocol but also to troubleshoot and adapt it as necessary, embodying the principles of a robust and self-validating analytical system.

References

  • ICH. (2024). ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. [Link]

  • Geneesmiddeleninformatiebank. (2018). Public Assessment Report Scientific discussion Solifenacinesuccinaat CF 5 mg and 10 mg, film-coated tablets. [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • SciSpace. (n.d.). A RP-HPLC method development and validation for the estimation of solifenacin in bulk and pharmaceutical dosage forms. [Link]

  • Pharmacopoeia. (n.d.). Solifenacin Oral Solution. [Link]

  • Ganthi, H., et al. (2016). Stability Indicating HPLC Method for Quantification of Solifenacin Succinate & Tamsulosin Hydrochloride along with Its Impurities in Tablet Dosage Form. Scientific Research Publishing. [Link]

  • Research Journal of Pharmacy and Technology. (2020). Stability Indicating RP-HPLC Method Development and Validation for the Determination of Solifenacin Succinate in Bulk and its Pharmaceutical Formulation. [Link]

  • alwsci. (2025). Key Considerations For Sample Preparation in HPLC. [Link]

  • International Journal of Scientific Research & Technology. (n.d.). Development of Chromatographic Method for The Simultaneous Estimation of Solifenacin and Mirabegron in Combination Tablet Dosage form. [Link]

  • Ganthi, H., et al. (2016). Stability Indicating HPLC Method for Quantification of Solifenacin Succinate & Tamsulosin Hydrochloride along with Its Impur. Scientific Research Publishing. [Link]

  • ResearchGate. (n.d.). Postulated degradation pathway of solifenacin. [Link]

  • Neuroquantology. (n.d.). RP-HPLC method development and validation for the simultaneous estimation of Mirabegron and Solifenacin succinate in pharmaceutical dosage form. [Link]

  • MDPI. (2024). Facile Access to Solifenacin Impurity K: One-Step Synthesis and an HPLC-MS Method for Its Determination. [Link]

  • Drawell. (2024). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]

  • Pharmaffiliates. (n.d.). Solifenacin Succinate-impurities. [Link]

  • Organomation. (n.d.). HPLC Sample Preparation. [Link]

  • U.S. Pharmacopeia. (n.d.). <233> ELEMENTAL IMPURITIES—PROCEDURES. [Link]

  • Phenomenex. (n.d.). Chromatography Sample Prep & Filtration Best Practices. [Link]

  • DAICEL. (n.d.). European Pharmacopoeia method. [Link]

  • LCGC. (n.d.). IMPROVING SAMPLE PREPARATION IN HPLC. [Link]

  • PubMed. (2020). The mechanism of solifenacin release from a pH-responsive ion-complex oral suspension in the fasted upper gastrointestinal lumen. [Link]

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Protocol & Application Guide: Chiral Separation and UV Detection of Solifenacin Stereoisomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the HPLC Analysis of Solifenacin Stereoisomers

Abstract: This comprehensive guide details a robust High-Performance Liquid Chromatography (HPLC) method for the stereoselective separation and quantification of Solifenacin and its stereoisomers. Solifenacin, a competitive muscarinic receptor antagonist, contains two chiral centers, resulting in four possible stereoisomers. As the pharmacological activity is primarily attributed to the (1S, 3'R)-isomer, rigorous stereochemical purity analysis is a critical aspect of quality control in drug development and manufacturing.[1][2] This document provides a step-by-step protocol employing a normal-phase chiral stationary phase with UV detection, explains the scientific rationale behind parameter selection, and establishes a framework for ensuring method trustworthiness through system suitability criteria as outlined in the United States Pharmacopeia (USP).[1]

Foundational Principles: Chirality and UV Detection

The Criticality of Stereoisomeric Separation

Solifenacin's therapeutic efficacy in treating overactive bladder is specifically linked to its (1S, 3'R)-stereoisomer.[1][2] Other stereoisomers may exhibit different pharmacological or toxicological profiles, making their detection and quantification essential.[3] High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is the predominant technique for resolving these closely related compounds, which have identical physical properties except for their interaction with polarized light and other chiral environments.[3] This method relies on the differential interaction of each stereoisomer with the chiral environment of the HPLC column, leading to different retention times and, thus, effective separation.

Rationale for UV Wavelength Selection

The selection of an appropriate UV detection wavelength is paramount for achieving the sensitivity and specificity required for impurity quantification. The choice is governed by the chromophoric properties of the Solifenacin molecule. The detection wavelength should be set at a point where the analyte exhibits significant absorbance, maximizing the signal-to-noise ratio.

For the chiral separation of Solifenacin stereoisomers, a detection wavelength of 220 nm is recommended.[4][5][6][7]

Causality Behind the Choice:

  • Sufficient Molar Absorptivity: At 220 nm, Solifenacin and its isomers exhibit strong absorbance, allowing for the detection and quantification of impurities at very low levels (e.g., meeting a 0.15% specification level).[6]

  • Broad Applicability: While other wavelengths such as 210 nm and 225 nm have been successfully used for general or reversed-phase Solifenacin analysis, 220 nm is frequently cited in literature specifically for normal-phase chiral separations, indicating its robustness for this application.[5]

  • Minimizing Mobile Phase Interference: The selected mobile phase components (n-hexane, ethanol) have low UV cutoff wavelengths, resulting in minimal background noise at 220 nm and contributing to a stable baseline.

Experimental Protocol: Stereoselective HPLC Analysis

This protocol is designed to meet the system suitability requirements outlined in the USP monograph for Solifenacin Succinate.[1][2]

Instrumentation and Materials
CategoryItemSpecifications
Instrumentation HPLC SystemQuaternary or Isocratic Pump, Autosampler, Column Thermostat, UV-Vis or Photodiode Array (PDA) Detector
Analytical Balance4 or 5-decimal place readability
pH MeterCalibrated
Chromatography Chiral ColumnAmylose tris(3,5-dimethylphenylcarbamate) coated on silica-gel, 5 µm, 250 x 4.6 mm (e.g., Chiralpak® AD-H, Lux® Amylose-1)[1][5]
Reagents SolventsHPLC Grade n-Hexane, HPLC Grade Ethanol, Diethylamine (DEA)
StandardsSolifenacin Succinate Reference Standard, and a mixture containing all four stereoisomers (for system suitability)
Chromatographic Conditions
ParameterConditionRationale
Mobile Phase n-Hexane / Ethanol / Diethylamine (e.g., 85:15:0.1, v/v/v)Optimized for achieving baseline separation of all four stereoisomers on an amylose-based CSP.[5][7] DEA is a modifier used to improve peak shape.
Flow Rate 1.0 mL/minProvides optimal efficiency and resolution within a reasonable run time.[6]
Column Temp. 15-25 °C (e.g., 15 °C)Lower temperatures can enhance chiral recognition and improve peak shape and resolution.[1]
Detection UV at 220 nm As discussed in Section 1.2, this wavelength provides excellent sensitivity for all stereoisomers.[5][6]
Injection Vol. 10 µLStandard volume for analytical HPLC.
Run Time ~35 minutesSufficient to allow for the elution of all stereoisomers and any late-eluting impurities.[5]
Solution Preparation
  • Diluent: Prepare by mixing the mobile phase components in their specified ratio (e.g., 85:15:0.1 n-Hexane:Ethanol:DEA).

  • System Suitability Solution: Prepare a solution in the diluent containing Solifenacin Succinate and its three stereoisomers at a concentration that allows for clear identification and resolution assessment (e.g., 0.5 mg/mL total concentration).

  • Standard Solution (for Quantification): Accurately weigh and dissolve Solifenacin Succinate Reference Standard in the diluent to achieve a known concentration (e.g., 0.5 mg/mL).

  • Sample Solution: Accurately weigh and dissolve the Solifenacin Succinate sample (drug substance or from a formulation) in the diluent to a final concentration equivalent to the Standard Solution (e.g., 0.5 mg/mL).

HPLC Analysis Workflow

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_eval 3. System Suitability Test (SST) cluster_analysis 4. Sample Analysis & Reporting prep_mobile Prepare Mobile Phase (n-Hexane:EtOH:DEA) prep_solutions Prepare Solutions (SST, Standard, Sample) prep_mobile->prep_solutions equilibrate Equilibrate System with Mobile Phase sst_inject Inject SST Solution (5-6 replicates) equilibrate->sst_inject check_res Check Resolution (Rs) - (R,S) & (S,S) > 1.5 - (R,R) & Active > 2.0 sst_inject->check_res check_rsd Check Precision (%RSD) - NMT 10.0% sst_inject->check_rsd analysis_pass Inject Standard & Samples check_res->analysis_pass SST Pass check_rsd->analysis_pass SST Pass data_proc Process Data (Integrate & Quantify) analysis_pass->data_proc report Generate Report data_proc->report

Caption: HPLC workflow for Solifenacin stereoisomer analysis.

System Suitability: The Self-Validating Protocol

Before proceeding with sample analysis, the system's performance must be verified. This step ensures the trustworthiness of the generated data. The following criteria, based on the USP monograph, must be met.[1][2]

ParameterRequirementPurpose
Resolution (Rs) NLT 1.5 between the Solifenacin (R,S)-stereoisomer and the (S,S)-stereoisomer peaks.Ensures baseline separation between these two critical isomers.
Resolution (Rs) NLT 2.0 between the (R,R)-stereoisomer and the active Solifenacin Succinate peak.Confirms the method's ability to separate the diastereomers from the active ingredient.
Precision (%RSD) NMT 10.0% for the peak area of the active Solifenacin isomer from ≥5 replicate injections.Demonstrates the repeatability and precision of the injection and detection system.

Action: If any system suitability parameter fails, investigate the cause (e.g., mobile phase preparation, column integrity, system leaks) and rectify it before re-running the suitability test. Do not proceed to sample analysis until all criteria are passed.

Conclusion and Best Practices

This application note provides a detailed, scientifically-grounded protocol for the chiral separation of Solifenacin stereoisomers. The selection of a 220 nm UV detection wavelength provides the requisite sensitivity for quantifying all stereoisomers as potential impurities.[5][6] Adherence to the described chromatographic conditions and rigorous verification through system suitability testing ensures the generation of accurate, reliable, and trustworthy data, which is fundamental for quality control in the pharmaceutical industry.

References

  • A RP-HPLC method development and validation for the estimation of solifenacin in bulk and pharmaceutical dosage forms. SciSpace. Available at: [Link].

  • Analytical Method Development and Validation of Solifenacin in Pharmaceutical Dosage Forms by RP-HPLC. ResearchGate. Available at: [Link].

  • Stability Indicating HPLC Method for Quantification of Solifenacin Succinate & Tamsulosin Hydrochloride along with Its Impurities in Tablet Dosage Form. Scientific Research Publishing. Available at: [Link].

  • Development and Validation of a Stability Indicating Analytical Method For Determination of Related Substances By RPHPLC for Solifenacin Succinate in Solifenacin Succinate Tablets. Pharmacophore. Available at: [Link].

  • Development and validation of an HPLC method for quantification of solifenacin in spiked human breast milk. DBpia. Available at: [Link].

  • Separation and simultaneous estimation of enantiomers and Diastereomers of muscarinic receptor antagonist Solifenacin using stability-indicating Normal-phase HPLC technique with chiral stationary phase amylose tris-(3,5-dimethylphenylcarbamate). PubMed. Available at: [Link].

  • Separation of Solifenacin Succinate Stereoisomers per USP Monograph using Lux® 5 µm Amylose-1 Column. Phenomenex. Available at: [Link].

  • (PDF) Development and Validation of New Chromatographic Method for the Determination of Enantiomeric and Diastereomeric Purity of Solifenacin Succinate: An Antimuscarinic Agent. ResearchGate. Available at: [Link].

  • (PDF) Separation and simultaneous estimation of enantiomers and Diastereomers of muscarinic receptor antagonist Solifenacin using stability‐indicating Normal‐phase HPLC technique with chiral stationary phase amylose tris‐(3,5‐dimethylphenylcarbamate). ResearchGate. Available at: [Link].

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link].

  • (PDF) Determination of solifenacin succinate in human plasma and pharmaceutical formulations using HPLC-UV. ResearchGate. Available at: [Link].

  • Determination of solifenacin succinate in human plasma and pharmaceutical formulations using HPLC-UV. ACG Publications. Available at: [Link].

  • ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF SOLIFENACIN SUCCINATE BY USING UV-SPECTROPHOTOMETRIC METHOD. IJNRD.org. Available at: [Link].

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Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis of Solifenacin Related Compound 4 Succinate, a significant N-oxide metabolite and potential impurity of the active pharmaceutical ingredient Solifenacin. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, field-proven insights, and robust protocols.

Introduction: The Significance of Solifenacin and Its N-Oxide Metabolite

Solifenacin is a competitive muscarinic receptor antagonist, primarily selective for the M3 subtype, used in the treatment of overactive bladder[1]. During its metabolic process and under certain storage conditions, Solifenacin can undergo oxidation to form its N-oxide derivative, which is also a potential impurity in commercial preparations[2][3]. The synthesis and characterization of this N-oxide, referred to as Solifenacin Related Compound 4, are crucial for comprehensive drug metabolism studies, impurity profiling, and the development of stable pharmaceutical formulations. The succinate salt form enhances the compound's stability and solubility, making it suitable for analytical and biological studies.

This application note details two primary synthetic pathways to obtain Solifenacin N-oxide, followed by a protocol for its conversion to the succinate salt.

Overview of the Synthetic Strategy

The synthesis of Solifenacin Related Compound 4 Succinate can be conceptually divided into two key stages:

  • Formation of the Solifenacin N-oxide base: This can be achieved through direct oxidation of Solifenacin.

  • Formation of the Succinate Salt: The N-oxide base is then reacted with succinic acid to yield the final succinate salt.

The following diagram illustrates the overall synthetic workflow:

Synthesis_Workflow Solifenacin Solifenacin Oxidation Oxidation Solifenacin->Oxidation Oxidizing Agent N_Oxide_Base Solifenacin N-oxide (Base) Oxidation->N_Oxide_Base Salt_Formation Salt Formation N_Oxide_Base->Salt_Formation Succinic_Acid Succinic Acid Succinic_Acid->Salt_Formation Final_Product Solifenacin Related Compound 4 Succinate Salt_Formation->Final_Product

Caption: Overall workflow for the synthesis of Solifenacin Related Compound 4 Succinate.

Synthesis of Solifenacin N-oxide (The Base)

Two effective methods for the synthesis of the Solifenacin N-oxide base are presented below. The choice of method may depend on the starting material availability and desired scale of synthesis.

Method 1: Direct Oxidation of Solifenacin

This is the most direct approach, involving the oxidation of the tertiary amine on the quinuclidine ring of Solifenacin.

Causality of Experimental Choices:

  • Oxidizing Agent: Meta-chloroperbenzoic acid (m-CPBA) is a widely used and effective reagent for the N-oxidation of tertiary amines due to its electrophilic oxygen atom, which readily reacts with the nucleophilic nitrogen. Hydrogen peroxide in the presence of a catalyst like sodium tungstate is another viable, and often more economical, option for larger-scale synthesis[4].

  • Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction as it is inert to the oxidizing agent and readily dissolves the starting material[5]. Acetic acid can be used as a solvent when employing hydrogen peroxide[4].

  • Temperature: The reaction is typically carried out at low temperatures (0-10 °C) to control the exothermic nature of the oxidation and minimize potential side reactions[5].

  • Work-up: A crucial step is to quench any unreacted oxidizing agent. A solution of sodium thiosulfate is commonly used for this purpose, as it efficiently reduces peroxy compounds[5]. A basic wash with sodium bicarbonate helps to remove the m-chlorobenzoic acid byproduct.

Experimental Protocol (Method 1):

  • Dissolve Solifenacin (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of m-chloroperbenzoic acid (m-CPBA, 1.1-1.5 eq) in DCM, maintaining the temperature below 10 °C[5].

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate and stir for 15-20 minutes[5].

  • Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Solifenacin N-oxide.

  • The crude product can be purified by column chromatography on silica gel.

Method 2: Synthesis via Oxidation of Solifenacin Succinate

This method utilizes the commercially available Solifenacin succinate as the starting material.

Causality of Experimental Choices:

  • Catalyst System: The use of sodium tungstate as a catalyst with hydrogen peroxide provides a stable and efficient system for N-oxidation. Methanesulfonic acid is added to maintain an acidic environment which can facilitate the catalytic cycle[4].

  • pH Adjustment: After the reaction, the pH is carefully adjusted to around 5.8. This is critical for the selective extraction of the N-oxide into the organic phase while minimizing the extraction of unreacted starting material and other impurities[4].

Experimental Protocol (Method 2):

  • In a suitable reaction vessel, create a mixture of Solifenacin succinate (1.0 eq), sodium tungstate (catalytic amount), and methanesulfonic acid (catalytic amount) in acetic acid[4].

  • Stir the mixture at room temperature for approximately 15 minutes.

  • Add 45% hydrogen peroxide dropwise over a period of 1 hour[4].

  • Heat the reaction mixture to 80-85 °C and maintain for about 20 hours, monitoring for completion[4].

  • Cool the reaction mixture to room temperature and dilute with water and dichloromethane.

  • Adjust the pH of the aqueous layer to 5.5-6.0 with solid sodium carbonate[4].

  • Separate the organic layer, wash with water, and then concentrate under reduced pressure to obtain the crude Solifenacin N-oxide.

  • Further purification can be achieved by recrystallization or column chromatography.

Formation of Solifenacin Related Compound 4 Succinate

The final step is the formation of the succinate salt from the synthesized N-oxide base. This process is analogous to the preparation of Solifenacin succinate from its free base.

Causality of Experimental Choices:

  • Solvent System: A mixture of an ester solvent (e.g., ethyl acetate) and a ketone solvent (e.g., acetone) is often employed. The Solifenacin N-oxide base is typically more soluble in the ester, while succinic acid dissolves well in the heated ketone[6]. This differential solubility facilitates a controlled precipitation of the succinate salt upon mixing and cooling.

  • Stoichiometry: A slight excess of succinic acid can be used to ensure complete conversion of the base to the salt.

  • Temperature Control: Heating is initially required to dissolve the reactants. Subsequent cooling allows for the crystallization of the desired succinate salt.

Experimental Protocol:

  • Dissolve the purified Solifenacin N-oxide base in ethyl acetate.

  • In a separate flask, dissolve succinic acid (1.0-1.1 eq) in acetone, heating to reflux if necessary to achieve complete dissolution.

  • Slowly add the solution of Solifenacin N-oxide to the hot succinic acid solution with stirring.

  • Stir the mixture at an elevated temperature for a short period (e.g., 15-30 minutes), then allow it to cool to room temperature.

  • Further cool the mixture in an ice bath to maximize precipitation.

  • Collect the precipitated solid by filtration, wash with cold acetone or ethyl acetate, and dry under vacuum to obtain Solifenacin Related Compound 4 Succinate.

Characterization and Data

The synthesized compound should be thoroughly characterized to confirm its identity and purity.

Table 1: Key Analytical Data for Solifenacin N-oxide

Analysis Expected Result Reference
Molecular Formula C23H26N2O3[2][5]
Molecular Weight 378.46 g/mol [2][5]
Mass Spectrometry (MS) m/z: 379 [M+H]+[5]
¹H NMR (CDCl₃, δ ppm) Characteristic shifts for quinuclidine and tetrahydroisoquinoline protons, with downfield shifts for protons adjacent to the N-oxide.[5]
Infrared (IR, cm⁻¹) Peaks corresponding to C=O (carbamate), C-O, and N-O stretching vibrations.[5]
HPLC Purity ≥98%[2]

The following diagram outlines a typical analytical workflow for the characterization of the final product.

Analytical_Workflow Sample Final Product HPLC HPLC/UPLC Sample->HPLC MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR Purity Purity Assessment HPLC->Purity Identity Structural Confirmation MS->Identity NMR->Identity IR->Identity

Caption: Analytical workflow for the characterization of Solifenacin Related Compound 4 Succinate.

Conclusion

The synthesis of Solifenacin Related Compound 4 Succinate is a critical process for the comprehensive study of Solifenacin. The protocols detailed in this application note provide robust and reproducible methods for obtaining this important N-oxide metabolite in its stable succinate salt form. By understanding the rationale behind the experimental choices, researchers can adapt and optimize these procedures to suit their specific laboratory conditions and research objectives.

References

  • Facile Access to Solifenacin Impurity K: One-Step Synthesis and an HPLC-MS Method for Its Determination. PMC. [Link]

  • Synthesis and spectral characterization of potential impurities of solifenacin succinate. Trade Science Inc. [Link]

  • Scheme 1. Two routes of synthesis of solifenacin succinate (SLN). ResearchGate. [Link]

  • Stable solifenacin composition.
  • Method for the preparation of solifenacin and intermediate thereof.
  • Process for the preparation of solifenacin succinate.
  • Method for preparing solifenacin or a salt thereof.
  • Facile Access to Solifenacin Impurity K: One-Step Synthesis and an HPLC-MS Method for Its Determination. MDPI. [Link]

  • A Method For The Preparation Of Solifenacin. Quick Company. [Link]

  • Novel process for the preparation of solifenacin succinate.
  • An improved process for the preparation of solifenacin and its pharmaceutically acceptable salts thereof.
  • Solifenacin N1-oxide. PubChem. [Link]

  • Vesicare (solifenacin succinate) tablets label. accessdata.fda.gov. [Link]

  • Preparation method for impurity of Solifenacin succinate.
  • Solifenacin succinate new preparation method. Eureka | Patsnap. [Link]

  • Process for the synthesis of solifenacin.

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Troubleshooting & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Guide Topic: Improving Chromatographic Resolution Between Solifenacin and Related Compound 4

Welcome to the technical support center. This guide is designed for researchers, analytical chemists, and drug development professionals who are encountering challenges in achieving adequate chromatographic separation between the active pharmaceutical ingredient (API) Solifenacin and a critical process-related impurity, Related Compound 4.

This document moves beyond generic advice to provide a structured, in-depth troubleshooting framework grounded in chromatographic theory and practical laboratory experience. We will explore the chemical properties of both molecules to inform a logical, step-by-step approach to method optimization.

Frequently Asked Questions (FAQs)

Q1: What are Solifenacin and Related Compound 4, and why are they difficult to separate?

Solifenacin is a competitive muscarinic receptor antagonist used to treat overactive bladder.[1] Its structure contains two chiral centers and a basic quinuclidine nitrogen. Related Compound 4, chemically known as 1-phenyl-3,4-dihydroisoquinoline, is a key synthetic precursor or process-related impurity of Solifenacin.[2]

The separation challenge arises from their structural similarities. Both molecules share the same core phenyl-tetrahydroisoquinoline moiety. However, their key differences—the basicity of the nitrogen atoms and overall hydrophobicity—are the levers we can pull to achieve separation.

Compound Chemical Structure Molecular Formula CAS Number Key Analytical Features
Solifenacin [Image of Solifenacin Structure]C23H26N2O2242478-37-1[3]Contains a highly basic tertiary amine (quinuclidine moiety) and an amide-like carbamate group. More sterically hindered.
Related Compound 4 [Image of Related Compound 4 Structure]C15H13N52250-50-7[2]Contains a less basic imine/secondary amine functionality within the ring system. Significantly less polar and smaller than Solifenacin.

Note: The structures are simplified for clarity. Solifenacin is used as the succinate salt.

Q2: Why is achieving a baseline resolution between these compounds critical?

Regulatory bodies like the ICH require that analytical methods used for drug purity and stability testing be "stability-indicating."[4] This means the method must be able to separate the API from its impurities and degradation products to ensure accurate quantification.[4] Failure to achieve a minimum resolution (typically Rs > 1.5) can lead to inaccurate reporting of impurity levels, potentially masking a quality issue with the drug substance or product.

Q3: What are the fundamental chromatographic factors I can manipulate to improve resolution?

The resolution (Rs) between two peaks is governed by the master resolution equation, which combines three key factors: Efficiency (N), Selectivity (α), and Retention Factor (k).

  • Selectivity (α): This is the most powerful factor for improving resolution and refers to the ability of the chromatographic system to "discriminate" between two analytes.[5] It is influenced primarily by mobile phase composition (organic solvent type, pH) and the stationary phase chemistry.

  • Efficiency (N): This relates to the narrowness of the peaks. Higher efficiency (more theoretical plates) leads to sharper peaks and better resolution. It is affected by column length, particle size, and flow rate.[5]

  • Retention Factor (k): Also known as capacity factor, this describes how long an analyte is retained on the column. Optimal resolution is typically achieved when k is between 2 and 10.

Our troubleshooting guide will focus on systematically optimizing these three factors.

Troubleshooting Guide: A Systematic Approach to Improving Resolution

This section provides a logical workflow for diagnosing and solving poor resolution between Solifenacin and Related Compound 4.

G cluster_0 Start: Poor Resolution (Rs < 1.5) cluster_1 Phase 1: System & Method Verification cluster_2 Phase 2: Selectivity (α) Optimization (High Impact) cluster_3 Phase 3: Efficiency (N) & Retention (k) Optimization cluster_4 End: Goal Achieved start Poor Resolution Observed A Verify System Suitability (Pressure, Tailing Factor, Plate Count) start->A B Check Column Health (Perform QC test, flush, or replace) A->B C Optimize Mobile Phase pH (Target pH 3-4 or 6-7) B->C D Change Organic Modifier (Compare Acetonitrile vs. Methanol) C->D E Modify Buffer Concentration (10-25mM is typical) D->E F Adjust Gradient Slope (Shallower gradient increases resolution) E->F G Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) F->G H Optimize Temperature & Flow Rate (Lower flow rate, check temp effects) G->H stop Resolution Goal Met (Rs > 1.5) H->stop

Caption: A systematic workflow for troubleshooting poor chromatographic resolution.

Q4: My resolution is poor. Where do I start? (Phase 1)

Before making any changes to the method, it's crucial to confirm that the system and column are performing as expected. Common issues like column degradation, system leaks, or incorrect mobile phase preparation can mimic method-related problems.[6]

  • Confirm System Suitability: Check the performance of a standard injection. Is the backpressure stable and within the expected range? Are the peak shapes for your main analyte symmetrical (USP Tailing Factor typically between 0.8 and 1.5)? A failing system suitability test points to hardware or column issues, not necessarily a flawed method.

  • Evaluate Column Health: A loss of stationary phase or contamination can drastically reduce column efficiency and resolution.[7] If the column is old or has been used with harsh samples, consider flushing it according to the manufacturer's instructions or replacing it with a new one of the same chemistry.

Q5: How can I use mobile phase pH to separate the two compounds? (Phase 2 - High Impact)

Manipulating the mobile phase pH is the most effective tool for altering the selectivity between Solifenacin and Related Compound 4.[8] The goal is to change the ionization state of one compound relative to the other, which significantly impacts their retention on a reverse-phase (e.g., C18) column.

  • Scientific Rationale: Solifenacin has a highly basic nitrogen on its quinuclidine ring (estimated pKa ~8-9), making it positively charged at acidic to neutral pH. Related Compound 4 has a less basic imine/secondary amine (estimated pKa ~5-6).

    • At low pH (e.g., pH 3): Both compounds will be positively charged (ionized). Their retention will be reduced, but the difference in their hydrophobicity will be the primary driver of separation.

    • At mid-range pH (e.g., pH 6.5): Solifenacin will still be fully protonated, while Related Compound 4 will be partially or mostly neutral. This large difference in ionization state should create a significant difference in retention and dramatically improve selectivity.

Protocol 1: Mobile Phase pH Scouting Experiment

Objective: To determine the optimal mobile phase pH for maximizing resolution.

  • Column: Use a robust C18 or C8 column (e.g., 150 x 4.6 mm, 5 µm).[9]

  • Prepare Buffers: Prepare three identical mobile phase systems, differing only in the pH of the aqueous component. Use a 20 mM phosphate or formate buffer.[9][10]

    • Buffer A: pH adjusted to 3.0 with phosphoric or formic acid.[10]

    • Buffer B: pH adjusted to 4.5 with phosphoric or formic acid.

    • Buffer C: pH adjusted to 6.6 with triethylamine or potassium hydroxide.[11]

  • Mobile Phase Composition: Use a starting isocratic mixture of 60% Buffer and 40% Acetonitrile.

  • Analysis:

    • Equilibrate the column with the first mobile phase for at least 15 column volumes.

    • Inject a mixed standard solution of Solifenacin and Related Compound 4.

    • Record the retention times and calculate the resolution.

    • Repeat for the other two pH conditions, ensuring thorough column flushing and equilibration between runs.

  • Evaluation: Compare the three chromatograms. It is highly likely that one of the pH conditions, particularly the one around pH 6.6, will show a significant improvement in resolution.[11]

Q6: Should I use Acetonitrile or Methanol? What about the gradient? (Phase 2 & 3)

The choice of organic solvent can alter selectivity, and optimizing the gradient is key to resolving closely eluting peaks.

  • Acetonitrile (ACN) vs. Methanol (MeOH): ACN is generally a stronger solvent in reverse-phase HPLC and has different selectivity compared to MeOH due to differences in dipole moment and hydrogen bonding capabilities.[5] If pH optimization alone is insufficient, substituting MeOH for ACN (or using a ternary mixture) is a logical next step.

  • Gradient Optimization: If the peaks are still close, a shallower gradient will provide more time for the analytes to interact with the stationary phase, increasing resolution.

Protocol 2: Organic Modifier and Gradient Optimization

Objective: To fine-tune resolution by adjusting solvent type and gradient slope.

  • Select Best pH: Use the optimal pH determined in Protocol 1 for your aqueous mobile phase (Solvent A).

  • Part A: Compare Solvents:

    • Prepare two mobile phase systems. Let Solvent B be 100% ACN in the first, and 100% MeOH in the second.

    • Run an identical generic gradient for both (e.g., 20% to 80% B over 20 minutes).

    • Compare the resolution and peak order. One solvent may provide superior selectivity.

  • Part B: Optimize Gradient:

    • Using the best solvent system from Part A, focus on the gradient slope.

    • If your peaks elute at around 50% B in the generic gradient, design a new, shallower gradient around that point (e.g., 40% to 60% B over 25 minutes).

    • This "spreads out" the chromatogram in the region of interest, directly increasing the separation between adjacent peaks.

Q7: I've optimized the mobile phase, but resolution is still marginal. What's next? (Phase 3)

If extensive mobile phase optimization is unsuccessful, consider changing the stationary phase or adjusting secondary parameters.

  • Change Column Chemistry: The standard C18 column separates primarily based on hydrophobicity. Solifenacin and Related Compound 4 are both highly aromatic. A Phenyl-Hexyl stationary phase can introduce alternative pi-pi interactions, which may significantly alter selectivity between the two molecules.

  • Increase Column Efficiency (N):

    • Use a longer column (e.g., 250 mm instead of 150 mm) to increase the number of theoretical plates.

    • Use a column with smaller particles (e.g., 3 µm or sub-2 µm for UPLC systems) for sharper peaks.

  • Optimize Temperature and Flow Rate:

    • Temperature: Increasing column temperature (e.g., from 30°C to 40°C) lowers mobile phase viscosity, which can improve peak efficiency. However, it can also change selectivity.

    • Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) can increase efficiency and improve resolution, though at the cost of longer run times.[7]

Summary and Final Recommendations

The following table summarizes the troubleshooting process:

Problem Potential Cause Recommended Action (in order of priority)
Poor Resolution (Rs < 1.5) Suboptimal Selectivity (α) 1. Optimize Mobile Phase pH: Conduct a scouting experiment at low, medium, and near-neutral pH. This is the most impactful variable.[8] 2. Change Organic Modifier: Compare Acetonitrile vs. Methanol.[5]
Insufficient Efficiency (N) 1. Decrease Gradient Slope: Make the gradient shallower around the elution point of the analytes. 2. Change Column: Switch to a longer column or one with smaller particles.
Inappropriate Stationary Phase 1. Change Column Chemistry: Try a Phenyl-Hexyl column to leverage alternative separation mechanisms (pi-pi interactions).
Broad or Tailing Peaks Column Contamination/Aging 1. Flush the column. 2. Replace the column if performance does not improve.[6]
Secondary Interactions 1. Check pH: Ensure the pH is appropriate to suppress silanol interactions. 2. Increase Buffer Strength: A higher buffer concentration can improve peak shape.

By following this systematic approach—verifying the system, optimizing for selectivity first, and then fine-tuning for efficiency—researchers can effectively overcome the challenge of separating Solifenacin and Related Compound 4, leading to robust and reliable analytical methods.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to Forced Degradation Studies of Solifenacin Succinate.
  • Impactfactor. (2024, March 25). Validated Stability Indicating RP-HPLC Method for the Quantification of Process Related Impurities of Solifenacin and Mirabegron.
  • Ganthi, H., et al. (2016). Stability Indicating HPLC Method for Quantification of Solifenacin Succinate & Tamsulosin Hydrochloride along with Its Impurities in Tablet Dosage Form. American Journal of Analytical Chemistry, 7, 840-862. [Link]

  • MDPI. (2024, June 25). Facile Access to Solifenacin Impurity K: One-Step Synthesis and an HPLC-MS Method for Its Determination.
  • Singh, D. K., et al. (2016). LC–MS/TOF, LC–MSn and H/D Exchange Studies on Solifenacin Succinate Targeted to Characterize its Forced Degradation Products. Chromatographia, 79.
  • ResearchGate. (2016). Stability Indicating HPLC Method for Quantification of Solifenacin Succinate & Tamsulosin Hydrochloride along with Its Impurities in Tablet Dosage Form. Retrieved from [Link]

  • ALWSCI. (2025, November 18). Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It.
  • Chromatography Today. (n.d.). What are the Reasons for Resolution Failure in HPLC? Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Research Journal of Pharmacy and Technology. (2019). Stability Indicating RP-HPLC Method Development and Validation for the Determination of Solifenacin Succinate in Bulk and its Pharmaceutical Formulation.
  • Chrom Tech, Inc. (2025, October 14). Methods for Changing Peak Resolution in HPLC.
  • International Journal of Pharmaceutical Sciences. (2024, December 12). High-Performance Liquid Chromatographic Technique For Evaluating Solifenacin Succinate Incorporated Into Overactive Bladder Syndrome Treatment.
  • PubChem. (n.d.). Solifenacin succinate. Retrieved from [Link]

  • Desai, D., et al. (2012). Development and validation of stability-indicating HPLC method for solifenacin succinate: isolation and identification of major base degradation product. Acta Chromatographica, 24(3), 399-418. Retrieved from [Link]

  • ChEMBL. (n.d.). Compound: SOLIFENACIN (CHEMBL1734). Retrieved from [Link]

Sources

Solifenacin Impurity H Peak Tailing Solutions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for HPLC analysis of Solifenacin and its related substances. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve a common and often frustrating issue: peak tailing of Solifenacin Impurity H. As a Senior Application Scientist, my goal is to provide you with not just a set of instructions, but a deep, mechanistic understanding of the problem and a logical, field-proven framework for solving it.

Frequently Asked Questions (FAQs)

Q1: What is Solifenacin Impurity H, and why is it prone to peak tailing?

A1: Solifenacin Impurity H is the (1S,3S)-isomer of Solifenacin.[1][2][3] Like the active pharmaceutical ingredient (API), Solifenacin, Impurity H is a basic compound containing amine functional groups. In reversed-phase HPLC, which typically utilizes silica-based columns, these basic functional groups are susceptible to secondary interactions with acidic silanol groups (Si-OH) present on the surface of the stationary phase.[4] This interaction is a primary cause of peak tailing.[4]

The mechanism involves the protonated amine group of Impurity H forming a strong ionic interaction with the deprotonated (negatively charged) silanol groups.[5][6] This leads to a mixed-mode retention mechanism (hydrophobic and ionic), where some molecules of the analyte are retained longer than others, resulting in an asymmetrical peak with a "tail".[4]

Q2: My chromatogram shows significant tailing for the Impurity H peak. What is the immediate impact on my analysis?

A2: Peak tailing is not just a cosmetic issue; it has severe consequences for the quality and reliability of your analytical data. These include:

  • Reduced Resolution: Tailing peaks can merge with adjacent peaks, making accurate quantification of either compound difficult, if not impossible.

  • Inaccurate Integration and Quantification: The gradual slope of a tailing peak makes it challenging for chromatography data systems to accurately determine the start and end of thepeak, leading to inconsistent and erroneous peak area calculations.[7]

  • Lower Sensitivity: As the peak broadens and the height decreases, the signal-to-noise ratio is reduced, which can compromise the limit of detection (LOD) and limit of quantification (LOQ) for the impurity.[7]

  • Failing System Suitability: Most validated HPLC methods have strict acceptance criteria for peak asymmetry (tailing factor), typically not more than 2.0.[8] Excessive tailing will cause your system suitability tests to fail.

Q3: I've heard that using triethylamine (TEA) in the mobile phase can help. How does it work?

A3: Triethylamine (TEA) is a common mobile phase additive used to improve the peak shape of basic compounds.[5][9] It acts as a "silanol blocker" or "masking agent".[6][9] Being a small basic molecule, TEA competes with the basic analyte (in this case, Solifenacin Impurity H) for the active silanol sites on the stationary phase.[5][6][10] By binding to these sites, TEA effectively shields the analyte from these secondary interactions, leading to a more uniform retention mechanism and a more symmetrical peak.[5][6] Several published methods for Solifenacin and its impurities incorporate TEA in the mobile phase to ensure good peak shape.[11][12][13][14]

Troubleshooting Guide: A Step-by-Step Approach to Eliminating Peak Tailing

This guide provides a logical workflow for diagnosing and resolving peak tailing issues with Solifenacin Impurity H. We will start with the most common and easiest-to-implement solutions and progress to more advanced method modifications.

Step 1: Initial Diagnosis and System Check

Before making any changes to the method's chemistry, it's crucial to rule out any physical or system-related issues.

Protocol:

  • Inject a Neutral Compound: Prepare and inject a solution of a neutral, well-behaved compound (e.g., caffeine, toluene) under your current method conditions.

  • Analyze the Peak Shape:

    • If the neutral compound's peak also tails: The problem is likely physical. Check for:

      • Column Voids: A void at the head of the column can cause peak distortion.

      • Blocked Frit: A partially blocked inlet frit can disrupt the sample flow path.

      • Extra-Column Volume: Excessive tubing length or wide-bore tubing between the injector, column, and detector can contribute to peak broadening and tailing.[7]

    • If the neutral compound's peak is symmetrical: The issue is chemical and specific to the interaction of your basic analyte with the stationary phase. Proceed to Step 2.

Step 2: Mobile Phase pH Optimization

The ionization state of both the analyte and the stationary phase silanol groups is highly dependent on the mobile phase pH.

The Causality:

  • Silanol Groups: Silica-based stationary phases have a pKa of around 3.8-4.2.[4] Above this pH, the silanol groups become increasingly deprotonated (Si-O⁻) and, therefore, more interactive with protonated bases.

  • Solifenacin Impurity H: As a basic compound, Impurity H will be protonated (positively charged) at acidic pH.

By lowering the mobile phase pH, we can suppress the ionization of the silanol groups, rendering them less active for secondary ionic interactions.[4]

Experimental Protocol:

  • Prepare Mobile Phases with Varying pH: If your current mobile phase pH is neutral or moderately acidic (e.g., pH 4-7), prepare new batches of the aqueous portion of your mobile phase with lower pH values. A good starting point is to test pH 3.0 and pH 2.5. Use a suitable buffer (e.g., phosphate or formate) to maintain a stable pH.

  • Equilibrate and Analyze: Equilibrate the column thoroughly with the new mobile phase and inject your sample containing Solifenacin Impurity H.

  • Evaluate Peak Shape: Compare the tailing factor of the Impurity H peak at different pH values. In many cases, a lower pH will significantly improve peak symmetry for basic compounds.[4]

Considerations:

  • Column Stability: Ensure that your HPLC column is stable at low pH. Standard silica columns can degrade below pH 2.5. Use a column specifically designed for low pH applications if necessary.

  • Analyte Retention: Lowering the pH may decrease the retention time of your analyte. You may need to adjust the organic-to-aqueous ratio of your mobile phase to maintain adequate retention.

Step 3: Introducing a Mobile Phase Additive (Triethylamine)

If pH adjustment alone is insufficient, the next logical step is to introduce a competitive base like triethylamine (TEA).

Experimental Protocol:

  • Prepare Mobile Phase with TEA: Add a small concentration of TEA to the aqueous component of your mobile phase. A typical starting concentration is 0.1% (v/v). Ensure the TEA is fully dissolved and the mobile phase is well-mixed.

  • Adjust pH: After adding TEA, you will likely need to re-adjust the pH of the mobile phase back to your desired setpoint using an acid (e.g., phosphoric acid, formic acid).

  • Equilibrate and Analyze: As TEA can take some time to fully equilibrate with the stationary phase, allow the new mobile phase to run through the system for an extended period (e.g., 30-60 minutes) before injecting your sample.

  • Assess Peak Shape: Observe the improvement in the tailing factor. You can optimize the concentration of TEA (e.g., from 0.05% to 0.5%) to achieve the best peak shape without compromising the separation of other components.[12][13]

Step 4: Column Selection and Modern Alternatives

The choice of HPLC column has a profound impact on peak shape for basic analytes.

The Rationale:

  • Older Columns (Type A Silica): These columns often have a higher concentration of acidic, non-endcapped silanol groups and can contain metallic impurities, all of which contribute to peak tailing.

  • Modern Columns (Type B Silica): These are made from high-purity silica and are more effectively end-capped. End-capping is a process where the residual silanol groups are chemically bonded with a small, less polar group (like trimethylsilyl), making them much less interactive.[4]

Troubleshooting Action:

If you are using an older column, consider switching to a modern, high-purity, end-capped C8 or C18 column. Many manufacturers now offer columns specifically marketed as "base-deactivated" or designed for the analysis of basic compounds. These columns often provide excellent peak shapes even without the need for mobile phase additives like TEA.

Data Summary and Visualization

Table 1: HPLC Method Parameters for Solifenacin and Impurities
ParameterMethod 1[12][13]Method 2[11]Method 3[15]
Column L1 (C18)C18 (250 x 4.6 mm, 5 µm)XTerra C18 (150 x 4.6 mm, 5 µm)
Mobile Phase A Phosphate buffer (pH 6.6) + 0.5% TEA0.1% Orthophosphoric acid, pH 4.2 with TEAPhosphate Buffer (pH 2.5)
Mobile Phase B 90% AcetonitrileMethanolAcetonitrile
Elution Mode GradientIsocraticIsocratic (50:50 A:B)
Flow Rate 0.9 mL/min0.7 mL/min1.0 mL/min
Detection 225 nm231 nm210 nm
Diagram 1: Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed for Solifenacin Impurity H check_neutral Inject Neutral Compound start->check_neutral physical_issue Physical Issue Suspected (Void, Frit, Extra-Column Volume) check_neutral->physical_issue Tailing chemical_issue Chemical Interaction Confirmed check_neutral->chemical_issue Symmetrical end_bad Consult Instrument/Column Manufacturer physical_issue->end_bad adjust_ph Step 2: Lower Mobile Phase pH (e.g., to pH 2.5-3.0) chemical_issue->adjust_ph check_ph_result Peak Shape Improved? adjust_ph->check_ph_result add_tea Step 3: Add Triethylamine (TEA) (e.g., 0.1%) to Mobile Phase check_ph_result->add_tea No end_good Problem Resolved check_ph_result->end_good Yes check_tea_result Peak Shape Improved? add_tea->check_tea_result change_column Step 4: Use Modern, End-Capped, Base-Deactivated Column check_tea_result->change_column No check_tea_result->end_good Yes change_column->end_good

Caption: A logical workflow for diagnosing and resolving peak tailing.

Diagram 2: Mechanism of Peak Tailing and the Role of TEAdot

G

Sources

Technical Support Center: Solifenacin Succinate LC-MS Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Baseline Noise & Optimizing S/N Ratios Analyst Level: Senior Application Scientist Status: Operational

Introduction: The Solifenacin Challenge

Solifenacin succinate is a tertiary amine with high basicity. In LC-MS impurity profiling, this chemical nature presents a specific "triad" of challenges that manifest as baseline noise:

  • Stickiness: Its high affinity for silanols leads to peak tailing, which raises the chemical baseline and obscures low-level impurities like Solifenacin N-oxide.

  • Ionization Competition: As a proton-sponge, it dominates the electrospray, often suppressing the signal of trace impurities (Matrix Effect).

  • Method Transfer Errors: Many legacy methods use non-volatile phosphate buffers (suitable for UV) which are catastrophic for MS noise levels.

This guide addresses these specific failure points.

Module 1: Mobile Phase & Chemistry

Q: I transferred my USP/EP HPLC method to LC-MS, but the background noise is saturating the detector. Why?

A: You are likely using non-volatile buffers or "dirty" ion-pairing agents. Standard pharmacopeial methods for Solifenacin often utilize Potassium Phosphate (KH₂PO₄) buffers to suppress silanol activity. Phosphate is non-volatile. In an LC-MS source, it precipitates, clogging the sampling cone and creating massive chemical noise clusters (e.g., m/z peaks at intervals of 98 Da).

The Fix: Switch to a volatile buffer system that mimics the pH and ionic strength of the phosphate method without the solid residue.

  • Replace: Potassium Phosphate (pH 6.0–7.0)

  • With: 10mM Ammonium Acetate or Ammonium Formate.

Q: I am using TFA (Trifluoroacetic Acid) to fix peak tailing, but my sensitivity has dropped. Is this related to noise?

A: Yes. TFA is a "Signal Assassin" in LC-MS. While TFA (0.1%) creates excellent peak shapes for basic drugs like Solifenacin by masking silanols, it causes two critical issues in MS:

  • Ion Suppression: TFA pairs so strongly with the Solifenacin cation in the gas phase that it prevents the molecule from carrying a charge into the detector.

  • Background Noise: TFA creates a persistent background ion at m/z 113 (CF₃COO⁻) and its clusters, which elevates the baseline and reduces the Signal-to-Noise (S/N) ratio.

The Protocol: The "Formic/Formate" Switch To maintain peak shape without TFA, use a buffered acidic mobile phase. The ammonium ions compete for silanol sites, preventing tailing.

ParameterRecommended SettingMechanism
Aqueous Phase 10mM Ammonium Formate + 0.1% Formic AcidBuffers at pH ~3.0. Ammonium ions block silanols; Formic acid provides protons for ionization.
Organic Phase Acetonitrile (LC-MS Grade)Lower viscosity than methanol, improving desolvation efficiency and reducing noise.
Column Charged Surface Hybrid (CSH) C18 or End-capped C18Physically reduces secondary interactions, negating the need for strong ion-pairing agents like TFA.

Expert Insight: If you must use TFA for separation, add propionic acid (1-5%) to the mobile phase. It creates a "TFA fix" by displacing TFA from the analyte in the droplet surface, recovering some signal, though this is a bandage solution [1].

Module 2: Hardware & Source Contamination

Q: I see "Ghost Peaks" or high background even when injecting blanks. Is Solifenacin contaminating my system?

A: Solifenacin is highly lipophilic and "sticky." It accumulates on the ESI spray shield and the sampling cone. Over time, this buildup continuously desorbs into the gas phase, creating a high chemical background that looks like random noise.

Protocol: The "Basic Flush" for Acidic Drugs

Since Solifenacin is basic, standard acidic washes (methanol/water/formic acid) are often ineffective at removing it from stainless steel surfaces.

Step-by-Step Source Cleaning:

  • Remove the ESI spray cone and shield.

  • Sonicate parts in 50:50 Methanol:Isopropanol with 1% Formic Acid for 15 minutes.

  • Rinse with LC-MS grade water.

  • Critical Step: If background persists, perform a "Sawtooth" gradient flush on the column:

    • Inject: 10µL of DMSO (to solubilize sticky residue).

    • Gradient: Rapid cycling (5% B to 95% B) over 5 minutes, repeated 3 times.

Module 3: Specific Impurity Challenges

Q: I am detecting a high noise level at m/z 379. Is this an impurity?

A: This is likely Solifenacin N-Oxide (Impurity A), but it may be an artifact. Solifenacin N-oxide is a common oxidation impurity. However, N-oxides are thermally unstable. If your ESI source temperature is too high (>400°C), the N-oxide can degrade in-source back to the parent drug or other fragments, creating a "noisy" baseline where the peaks merge.

Optimization for N-Oxides:

  • Lower Source Temp: Reduce Desolvation Gas Temperature to <350°C.

  • Soft Ionization: Lower the Cone Voltage (or Fragmentor Voltage). High voltages induce in-source fragmentation, increasing baseline noise from fragment ions.

Visual Troubleshooting Guides

Diagram 1: The Noise Diagnostic Logic

Use this flow to identify the root cause of your baseline issues.

NoiseTroubleshooting Start High Baseline Noise Detected TypeCheck Is noise periodic (spikes) or constant fuzz? Start->TypeCheck Periodic Periodic Spikes TypeCheck->Periodic Constant Constant High Background TypeCheck->Constant PumpCheck Check Pump Pulsation (Air bubbles?) Periodic->PumpCheck ElecCheck Electrical Noise (Grounding loops) Periodic->ElecCheck FlowCheck Stop LC Flow. Does noise persist? Constant->FlowCheck NoiseStops Noise Stops w/ Flow FlowCheck->NoiseStops Yes NoisePersists Noise Persists w/o Flow FlowCheck->NoisePersists No SolventCheck Check Mobile Phase NoiseStops->SolventCheck SourceDirty Source Contamination (Solifenacin Buildup) NoisePersists->SourceDirty GasDirty Gas Generator Contamination NoisePersists->GasDirty Action2 Clean Cone/Shield SourceDirty->Action2 BufferCheck Using Phosphate/TFA? SolventCheck->BufferCheck Action1 Switch to Ammonium Formate BufferCheck->Action1 Yes Action3 Replace Solvents (LC-MS Grade) BufferCheck->Action3 No

Caption: Diagnostic logic flow for isolating the source of baseline noise in Solifenacin LC-MS analysis.

Diagram 2: Solifenacin Method Optimization Workflow

How to balance peak shape (tailing) against MS sensitivity.

SolifenacinOptimization Start Solifenacin Method Dev PeakShape Issue: Peak Tailing Start->PeakShape Choice Select Modifier PeakShape->Choice TFA Add 0.1% TFA Choice->TFA Formate Add 10mM Amm. Formate + 0.1% Formic Acid Choice->Formate ResultTFA Good Shape High Noise Signal Suppression TFA->ResultTFA ResultFormate Good Shape Low Noise High Sensitivity Formate->ResultFormate FixTFA Remediation: Post-Column Propionic Acid (Complex setup) ResultTFA->FixTFA If unavoidable

Caption: Decision tree comparing mobile phase modifiers. Ammonium Formate is the superior choice for minimizing noise.

References

  • Kuhlmann, F. E., et al. (2012). Mitigation of signal suppression caused by the use of trifluoroacetic acid in liquid chromatography mobile phases during liquid chromatography/mass spectrometry analysis via post-column addition of ammonium hydroxide. Rapid Communications in Mass Spectrometry.

  • Singh, D. K., et al. (2016).[1] LC–MS/TOF, LC–MSn and H/D Exchange Studies on Solifenacin Succinate Targeted to Characterize its Forced Degradation Products. Chromatographia.

  • Desai, D., et al. (2012).[2] Development and Validation of Stability-Indicating HPLC Method for Solifenacin Succinate: Isolation and Identification of Major Base Degradation Product. Acta Chromatographica.

  • Waters Corporation. (2020). Controlling Contamination in LC/MS Systems: Troubleshooting Guide.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers working with Solifenacin Related Compound 4 (RC4) .

Important Technical Note on Nomenclature: In the context of USP/EP reference standards and global chemical catalogs, "Solifenacin Related Compound 4" most frequently refers to the (1S, 3S)-diastereomer of Solifenacin Succinate (CAS: 862207-71-4).[1][2] However, due to varying vendor internal codes, it is occasionally conflated with the N-oxide impurity.[2]

This guide focuses on the (1S, 3S)-diastereomer (CAS 862207-71-4) , with a dedicated subsection for N-oxide differentiation.[1][2]

Role: Senior Application Scientist Status: Active System: Troubleshooting & Method Optimization[1][2]

Module 1: Chemical Identity & Stability Matrix[1][2]

Before troubleshooting, verify your target analyte. Solifenacin is the (1S, 3R) enantiomer. RC4 is the (1S, 3S) diastereomer. This stereochemical difference drives specific stability behaviors, particularly epimerization .[2]

Compound Identity Card
ParameterDetail
Official Name (1S, 3S)-Solifenacin Succinate
Chemical Name (S)-(S)-quinuclidin-3-yl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate succinate
CAS Number 862207-71-4
Molecular Formula C23H26N2O2[1][2][3][4][5][6][7][8] · C4H6O4
Key Instability Base-catalyzed Epimerization (C3 chiral center), Ester Hydrolysis
Stability Profile Matrix

This table summarizes the stability of RC4 in solution based on forced degradation behaviors observed in quinuclidine esters.

Stress ConditionStability RatingTechnical Insight
Acidic (pH < 2) ModerateSusceptible to ester hydrolysis, yielding the isoquinoline acid and quinuclidinol.[1][2]
Neutral (pH 6-7) High Optimal pH window for solution preparation.[1][2]
Basic (pH > 8) Critical Risk Rapid epimerization at the C3 quinuclidine center occurs before hydrolysis.[2] Converts RC4 back to Solifenacin or other isomers.[1][2]
Oxidative (H₂O₂) LowSusceptible to N-oxidation (forming N-oxide impurities), though less rapid than hydrolysis/epimerization.[1][2]
Photolytic ModerateLight protection recommended; isoquinoline moiety can undergo UV degradation.[2]

Module 2: Troubleshooting Guides (Q&A)

Issue 1: "My RC4 peak area is decreasing, and a new peak is co-eluting with the API."

Diagnosis: Base-Catalyzed Epimerization.[1][2] Mechanism: The hydrogen at the C3 position of the quinuclidine ring is acidic. In basic media (or even slightly basic diluents like aged acetonitrile/water mixtures), this proton can be abstracted, leading to inversion of configuration. The (1S, 3S) RC4 converts to the thermodynamically more stable (1S, 3R) Solifenacin.

Corrective Action:

  • Check Diluent pH: Ensure your sample diluent is buffered to pH 6.0–7.[1][2]0. Avoid using pure water (which can absorb CO2 or vary in pH) or unbuffered basic solvents.[1][2]

  • Temperature Control: Epimerization is heat-driven.[1][2] Keep autosampler temperature at 5°C. Never heat the solution to dissolve the standard.

  • Glassware: Use amber silanized glassware if possible, as untreated glass surfaces can sometimes be slightly alkaline.[2]

Issue 2: "I see multiple small peaks appearing after 24 hours in solution."

Diagnosis: Ester Hydrolysis.[1][2] Mechanism: The ester linkage connecting the isoquinoline and quinuclidine moieties is liable to hydrolyze, especially if the solution is not pH-controlled.[2]

Corrective Action:

  • Solvent Switch: If using Methanol/Water, switch to Acetonitrile/Buffer (pH 6.0) .[2] Methanol can sometimes participate in transesterification or promote hydrolysis faster than Acetonitrile.[2]

  • Fresh Preparation: RC4 solutions are not stable long-term.[1][2] Prepare fresh daily.

  • Flash Freezing: If storage is required, store aliquots at -80°C in 100% DMSO.

Issue 3: "The retention time of RC4 is shifting between injections."

Diagnosis: Mobile Phase pH Sensitivity. Mechanism: RC4 contains two basic nitrogen atoms (quinuclidine and isoquinoline).[2] Their ionization state—and thus interaction with the C18 stationary phase—is highly sensitive to pH changes.

Corrective Action:

  • Buffer Capacity: Increase the buffer concentration (e.g., from 10mM to 20mM or 50mM Phosphate/Ammonium Acetate).

  • pH Precision: Adjust mobile phase pH using a calibrated meter after mixing aqueous components but before adding organic solvents (or account for the shift). A shift of 0.1 pH units can alter retention significantly.[2]

Module 3: Detailed Experimental Protocols

Protocol A: Preparation of Stable Stock Standard

Use this protocol to minimize epimerization and hydrolysis during standard preparation.

  • Weighing: Accurately weigh 5.0 mg of Solifenacin RC4 Succinate into a 10 mL volumetric flask.

  • Dissolution Solvent: Add 2 mL of anhydrous DMSO or Acetonitrile . (Avoid Methanol for stock solutions).[1][2]

  • Sonication: Sonicate briefly (max 30 seconds) at ambient temperature. Do not heat.

  • Dilution: Make up to volume with 20mM Ammonium Acetate Buffer (pH 6.0) .

  • Storage: Transfer immediately to amber HPLC vials.

    • Immediate use: Place in autosampler at 5°C.

    • Storage: Not recommended.[1][2] If necessary, store stock (step 2 only) at -20°C.

Protocol B: Stability-Indicating HPLC Conditions

Designed to separate the (1S, 3S) diastereomer from the (1S, 3R) API.[1]

  • Column: C18 High pH Stability Column (e.g., XBridge C18 or Gemini C18), 150 x 4.6 mm, 3.5 µm.

    • Note: While chiral columns separate enantiomers, diastereomers like RC4 and Solifenacin can be separated on achiral C18 phases due to different 3D shapes/hydrophobicity.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 7.0 (Adjusted with dilute KOH/H3PO4).

  • Mobile Phase B: Acetonitrile.[1][2][9]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Gradient:

    • 0 min: 10% B[1][2]

    • 15 min: 60% B[1][2]

    • 20 min: 60% B[1][2]

    • 21 min: 10% B[1][2]

  • Detection: UV at 210 nm (or 220 nm).[1][2]

  • Column Temp: 30°C.

Module 4: Visualization of Degradation Pathways

The following diagram illustrates the critical instability pathways for Solifenacin RC4. Note the reversible epimerization path which makes quantification tricky in basic media.[2]

Solifenacin_RC4_Stability cluster_conditions Critical Control Points RC4 Solifenacin RC4 (1S, 3S)-Diastereomer API Solifenacin API (1S, 3R)-Enantiomer RC4->API Epimerization (pH > 8) Fast Reaction Hydrolysis_Prod Hydrolysis Products (Acid + Quinuclidinol) RC4->Hydrolysis_Prod Hydrolysis (Acid/Base/Heat) NOxide Solifenacin N-Oxide (Oxidative Impurity) RC4->NOxide Oxidation (Peroxides/Air) API->RC4 Epimerization (Reversible) Advice1 Maintain pH 6.0-7.0 Advice1->RC4 Advice2 Temp < 10°C Advice2->RC4

Caption: Figure 1. Degradation pathways of Solifenacin RC4. The red arrow indicates the critical risk of base-catalyzed epimerization converting the impurity back into the API structure.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 216457, Solifenacin Succinate. Retrieved February 21, 2026. Link

  • ChemicalBook (2023). Solifenacin Related Compound 4 Succinate (CAS 862207-71-4) Product Description. Retrieved February 21, 2026. Link

  • BenchChem (2025). An In-depth Technical Guide to Forced Degradation Studies of Solifenacin Succinate. Retrieved February 21, 2026. Link[1][2]

  • GuideChem. Solifenacin Related Compound 4 Succinate Structure and Properties. Retrieved February 21, 2026. Link

  • Ganthi, H., et al. (2016). Stability Indicating HPLC Method for Quantification of Solifenacin Succinate & Tamsulosin Hydrochloride along with Its Impurities. American Journal of Analytical Chemistry. Link

Sources

Overcoming matrix interference in Solifenacin impurity assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solifenacin Impurity Assays

Welcome to the technical support center for Solifenacin impurity analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix interference in chromatographic assays. Here, we provide in-depth, experience-based answers to common challenges, ensuring the integrity and accuracy of your analytical results.

Section 1: Understanding Matrix Interference

Q1: What is "matrix interference" in the context of Solifenacin impurity analysis, and why is it a significant problem?

A1: In pharmaceutical analysis, the "matrix" refers to all components in a sample other than the analyte of interest. For a Solifenacin drug product, this includes the active pharmaceutical ingredient (API) itself, various excipients (e.g., lactose monohydrate, corn starch, hypromellose, magnesium stearate), and any degradation products.[1][2]

Matrix interference, or the matrix effect, occurs when these components co-elute with or independently alter the analytical response of the target impurities.[3] This interference can manifest in several ways:

  • Ion Suppression/Enhancement (LC-MS): In mass spectrometry, co-eluting matrix components can compete with the analyte for ionization, leading to a suppressed (or occasionally enhanced) signal.[3][4][5] This is a primary cause of inaccurate quantification.

  • Chromatographic Co-elution (HPLC-UV): An impurity peak may overlap with a peak from an excipient or a degradation product, leading to an overestimation of the impurity's concentration.

  • Baseline Noise and Instability: A complex matrix can cause a noisy or drifting baseline, making it difficult to accurately integrate low-level impurity peaks.

The significance of this problem is twofold. First, it compromises the accuracy and reliability of quantitative results, which is critical for ensuring patient safety and meeting regulatory standards.[6] Second, it can lead to failed method validation, batch rejection, and significant delays in drug development timelines. The International Council for Harmonisation (ICH) guidelines mandate that analytical methods must be specific and able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[7][8][9]

Section 2: Diagnosing and Identifying Matrix Effects

Q2: I'm observing poor reproducibility and lower-than-expected recovery for my Solifenacin impurities. How can I confirm if matrix interference is the cause?

A2: Diagnosing matrix effects requires a systematic approach. Here are several proven methods to determine if your assay is being compromised:

  • Post-Extraction Spike Analysis (for LC-MS): This is a definitive method to quantify the extent of ion suppression or enhancement.[3][10]

    • Procedure: Analyze three sets of samples:

      • Set A: A pure solution of the Solifenacin impurity standard in a clean solvent.

      • Set B: A blank matrix sample (containing all excipients without the API or impurities) that has been processed through your sample preparation procedure.

      • Set C: A blank matrix sample processed as in Set B, but spiked with the impurity standard after the final extraction step.

    • Interpretation: The matrix effect can be calculated as: Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100. A value significantly below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.

  • Post-Column Infusion (for LC-MS): This technique provides a qualitative view of where ion suppression occurs across your chromatographic run.[11][12]

    • Procedure: While a blank, extracted matrix sample is being injected and run through the HPLC, a constant flow of the impurity standard is infused into the mobile phase just before it enters the mass spectrometer.

    • Interpretation: A stable, continuous signal for the impurity will be observed. Any dips or drops in this signal correspond to retention times where matrix components are eluting and causing ion suppression.[5][12]

  • Comparison of Calibration Curves: The slope of a calibration curve is indicative of the method's sensitivity.

    • Procedure: Prepare two calibration curves for the impurity: one in a pure solvent and another in an extracted blank matrix ("matrix-matched calibration").

    • Interpretation: If the slopes of the two curves are significantly different, it confirms the presence of a matrix effect.[13] A lower slope in the matrix-matched curve points to suppression.

Q3: Can I use a visual workflow to decide on the best troubleshooting path?

A3: Absolutely. A decision-tree approach can streamline the troubleshooting process.

G start Issue Observed: Inaccurate/Irreproducible Impurity Results diag_step Diagnose Matrix Effect (Post-Extraction Spike or Post-Column Infusion) start->diag_step is_matrix_effect Matrix Effect Confirmed? diag_step->is_matrix_effect no_effect No Significant Matrix Effect is_matrix_effect->no_effect No troubleshoot_options Select Mitigation Strategy is_matrix_effect->troubleshoot_options Yes other_issues Investigate Other Causes: - Instrument Performance - Standard Stability - Analyst Error no_effect->other_issues yes_effect Yes sample_prep Optimize Sample Preparation (SPE, LLE) troubleshoot_options->sample_prep chromatography Modify Chromatography (Column, Mobile Phase, Gradient) troubleshoot_options->chromatography detection Adjust Detection Method (Use IS, Different Ionization) troubleshoot_options->detection validate Re-validate Method per ICH Q2(R1) sample_prep->validate chromatography->validate detection->validate

Caption: Troubleshooting workflow for matrix interference.

Section 3: Mitigation Strategies & Protocols

Once matrix interference is confirmed, the primary goal is to separate the analyte from the interfering components. This can be achieved through more effective sample preparation or by enhancing chromatographic selectivity.

Q4: What are the most effective sample preparation techniques to remove matrix components before analysis?

A4: The choice of sample preparation technique is critical and depends on the physicochemical properties of Solifenacin, its impurities, and the matrix components.[3] The most effective methods are typically Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[14][15]

TechniquePrincipleProsConsBest For
Solid-Phase Extraction (SPE) Differential partitioning of compounds between a solid sorbent and a liquid mobile phase.[16]Highly selective, high concentration factor, easily automated.[16]Requires method development, can be more costly.Removing complex matrix interferences while concentrating the analyte.
Liquid-Liquid Extraction (LLE) Partitioning of compounds between two immiscible liquid phases based on relative solubility.[17][18]Inexpensive, simple equipment, effective for removing highly polar or non-polar interferences.[17]Can be labor-intensive, uses large volumes of organic solvents, emulsion formation can be an issue.Initial cleanup when analyte and matrix have significantly different polarities.
Protein Precipitation (PPT) Using an organic solvent or acid to precipitate proteins from a biological matrix.Fast and simple.Non-selective, often leaves many small molecule interferences (like phospholipids) in the supernatant.[14][15]Primarily for biological samples; generally insufficient for formulation matrix cleanup.

Expert Insight: For Solifenacin, which is a basic compound, a mixed-mode SPE cartridge combining reversed-phase and ion-exchange mechanisms can provide superior cleanup.[19] This allows for the retention of Solifenacin and its related impurities while washing away both polar and non-polar excipients.

Detailed Protocol: Solid-Phase Extraction (SPE) for Solifenacin Impurity Analysis

This protocol is a starting point for developing a robust SPE method for Solifenacin tablets.

Objective: To isolate Solifenacin and its impurities from tablet excipients.

Materials:

  • Mixed-Mode Cation Exchange SPE Cartridge (e.g., WCX or SCX).

  • Methanol, Acetonitrile (HPLC Grade).

  • Formic Acid or Acetic Acid.

  • Ammonium Hydroxide.

  • Deionized Water.

Workflow Diagram:

SPE_Workflow cluster_steps SPE Protocol Steps s1 1. Condition (Activate sorbent) - Methanol - Water s2 2. Equilibrate (Adjust pH) - Acidic Buffer (e.g., pH 6) s1->s2 s3 3. Load Sample (Prepared tablet extract, pH adjusted) s2->s3 s4 4. Wash 1 (Remove polar interferences) - Acidic Buffer s3->s4 s5 5. Wash 2 (Remove non-polar interferences) - Methanol/Water mixture s4->s5 s6 6. Elute (Recover analyte) - Methanol with 2-5% NH4OH s5->s6

Sources

Navigating the Thermal Landscape of Solifenacin Chiral Separation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the chiral separation of Solifenacin. As researchers, scientists, and drug development professionals, you are aware that achieving optimal enantiomeric purity of Solifenacin is paramount. This guide is designed to provide you with in-depth, practical, and scientifically-grounded advice on one of the most critical, yet often overlooked, parameters in your HPLC/UHPLC method: column temperature .

Here, we move beyond generic advice, offering a detailed exploration of how temperature influences the chiral recognition of Solifenacin enantiomers and its diastereomers. This resource is structured to help you troubleshoot common issues, understand the thermodynamic principles at play, and systematically optimize your methods for robust and reproducible results.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common questions our team encounters regarding the effect of column temperature on Solifenacin chiral separation.

Q1: I'm not getting baseline resolution between my Solifenacin enantiomers. Should I increase or decrease the column temperature?

For most polysaccharide-based chiral stationary phases (CSPs) used for Solifenacin, a decrease in column temperature is the recommended first step to improve resolution.[1][2] Chiral separations are often enthalpy-driven (exothermic), meaning the interactions between the analyte and the CSP are stronger at lower temperatures.[2] By reducing the thermal energy in the system, you enhance the stability of the transient diastereomeric complexes formed on the stationary phase, leading to greater selectivity and improved resolution. An application note for the separation of Solifenacin stereoisomers specifically mentions using a lower temperature of 15°C to improve peak shape and resolution, which is a deviation from the ambient temperature suggested in the USP monograph.[1]

Q2: My resolution is good, but my run time is too long. Can I increase the temperature to speed up the analysis?

Yes, increasing the temperature will decrease the viscosity of the mobile phase, leading to lower backpressure and allowing for higher flow rates. It will also decrease the retention times of the analytes. However, this is a trade-off. For Solifenacin, an increase in temperature may lead to a decrease in resolution between certain stereoisomers.[3] Therefore, a careful evaluation of the resolution between the critical pairs of peaks is necessary to ensure you maintain the required separation for accurate quantification while reducing the analysis time.

Q3: Does temperature affect all stereoisomer pairs of Solifenacin in the same way?

Not necessarily. A systematic study on the effect of temperature on Solifenacin stereoisomers (using a Chiralpak IC column) revealed that the resolution between different pairs of isomers responded differently to temperature changes.[3] For instance, as the temperature increased from 10°C to 40°C, the resolution between isomer-1 and isomer-2 decreased, while the resolution between isomer-2 and isomer-3 actually increased. The resolution between isomer-3 and the main Solifenacin peak was not significantly affected.[3] This highlights the importance of a systematic approach to temperature optimization for your specific separation.

Q4: What is the typical temperature range I should explore for Solifenacin chiral separation?

A good starting point is to investigate a range from 10°C to 40°C .[3] This range is often sufficient to observe significant changes in retention and resolution without risking damage to the column. Some methods have found success at the lower end of this range, for example at 15°C, to achieve excellent peak shape and high resolution.[1] It is recommended to assess the separation at intervals of 5°C or 10°C within this range to build a clear picture of the temperature--resolution relationship for your specific method.

Troubleshooting Guide

Encountering a problem with your Solifenacin chiral separation? This guide will help you diagnose and resolve common issues related to column temperature.

Problem Potential Cause (Temperature-Related) Suggested Solution
Poor Resolution/Peak Co-elution The operating temperature is too high, reducing the enantioselectivity of the chiral stationary phase.Systematically decrease the column temperature in 5-10°C increments (e.g., from 25°C down to 15°C or 10°C).[1][2][3] Monitor the resolution between the critical enantiomer/diastereomer pairs.
Loss of Resolution Between Specific Isomer Pairs As observed in some studies, increasing temperature can selectively decrease the resolution between certain Solifenacin stereoisomers while improving it for others.[3]Identify the critical pair of isomers that are losing resolution. Adjust the temperature to a point that provides the best compromise in resolution for all isomer pairs. This may not be the temperature that gives the absolute highest resolution for a single pair.
Poor Peak Shape (Tailing or Fronting) While often related to mobile phase or column chemistry, suboptimal temperature can contribute to poor peak shape.Experiment with a slightly lower temperature (e.g., 15°C) as this has been shown to improve peak shape for Solifenacin stereoisomers.[1]
Irreproducible Retention Times and Resolution Fluctuations in ambient laboratory temperature are affecting the column temperature.Use a thermostatted column compartment and ensure it is set to a stable temperature. Maintain this temperature to within +/- 1°C for maximum reproducibility.[2]
High Backpressure The operating temperature is too low, increasing the viscosity of the mobile phase (especially with high percentages of hexane).If backpressure is a concern at lower temperatures, consider a slight increase in temperature or a small adjustment to the mobile phase composition. However, be mindful of the potential impact on resolution.

The Thermodynamics of Chiral Separation: A Deeper Dive

The effect of temperature on chiral separations is governed by fundamental thermodynamic principles. The separation of enantiomers on a chiral stationary phase is a result of the formation of transient diastereomeric complexes with different energies. The relationship between the natural logarithm of the separation factor (α) and the inverse of the absolute temperature (T) can be described by the van't Hoff equation :

ln(α) = - (ΔΔH°/RT) + (ΔΔS°/R)

Where:

  • ΔΔH° is the difference in the standard enthalpy of adsorption between the two enantiomers.

  • ΔΔS° is the difference in the standard entropy of adsorption between the two enantiomers.

  • R is the gas constant.

For most chiral separations, including that of Solifenacin on polysaccharide-based CSPs, the process is enthalpy-driven . This means that ΔΔH° is negative, and a decrease in temperature leads to an increase in ln(α), and therefore, better separation.

G cluster_0 Temperature Effect on Enthalpy-Driven Chiral Separation Temp_dec Decrease Temperature (↓T) Interaction Stronger Analyte-CSP Interactions (Hydrogen bonds, π-π interactions, etc.) Temp_dec->Interaction Enhances weaker bonding forces Energy_diff Increased Difference in Adsorption Energy (Larger |ΔΔH°|) Interaction->Energy_diff Stabilizes diastereomeric complexes differently Selectivity Increased Enantioselectivity (↑α) Energy_diff->Selectivity Direct thermodynamic relationship Resolution Improved Resolution (↑Rs) Selectivity->Resolution Leads to better peak separation

Sources

Validation & Comparative

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the highly regulated landscape of pharmaceutical development, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. For generic and innovator drug manufacturers alike, adherence to the stringent limits for related compounds outlined in pharmacopeial monographs is a non-negotiable aspect of quality control. This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparative analysis of analytical methodologies for the control of Solifenacin Succinate Related Compound 4, a key impurity in the API.

Solifenacin succinate, a competitive muscarinic receptor antagonist, is widely used in the treatment of overactive bladder. The United States Pharmacopeia (USP) sets forth the official standards for its quality and purity. Among the potential impurities, Solifenacin Succinate Related Compound 4, chemically identified as 1-phenyl-3,4-dihydroisoquinoline, requires careful monitoring to ensure the safety and efficacy of the final drug product. While the specific limit for Related Compound 4 is not individually specified in the publicly available USP-NF, the general limit for any unspecified impurity is a critical benchmark. A draft monograph from the British Pharmacopoeia for Solifenacin Oral Suspension, for instance, specifies a limit of not more than 0.2% for any individual unspecified impurity and a total impurity limit of not more than 0.5% (excluding specified impurities)[1]. These limits underscore the need for highly sensitive and robust analytical methods.

This guide will delve into the official USP-sanctioned approach and compare it with alternative and often more advanced analytical techniques, providing the necessary experimental data and protocols to empower informed decision-making in your laboratory.

The Compendial Standard: A Focus on Chiral Purity

The United States Pharmacopeia (USP) monograph for Solifenacin Succinate places a significant emphasis on stereoisomeric purity. The official method for related compounds is intrinsically linked to the control of its stereoisomers, employing a chiral High-Performance Liquid Chromatography (HPLC) method. This is because the therapeutic efficacy of solifenacin resides in a specific stereoisomer.

An application note detailing the separation of Solifenacin Succinate stereoisomers according to the USP monograph highlights the use of a chiral column to resolve the active isomer from its potential stereoisomeric impurities[2]. While this method is primarily designed for chiral purity, it also serves to separate other process-related impurities, including Related Compound 4.

Rationale for the USP Approach: The causality behind this choice lies in the critical importance of stereoisomerism in drug action. By focusing on a chiral separation, the USP ensures that the final drug substance is not only free from process-related impurities but also possesses the correct three-dimensional structure essential for its pharmacological activity. This approach provides a comprehensive control strategy within a single analytical run.

Alternative Methodologies: Enhancing Specificity and Efficiency

While the USP method provides a robust framework, alternative analytical techniques can offer advantages in terms of specificity, speed, and sensitivity for the quantification of individual impurities like Related Compound 4.

High-Performance Liquid Chromatography (HPLC) with UV Detection

A prevalent alternative is the use of reversed-phase HPLC with UV detection. Several studies have reported the development and validation of stability-indicating RP-HPLC methods for the simultaneous determination of solifenacin succinate and its impurities[3][4]. These methods offer a different selectivity compared to the chiral separation and can be optimized for the specific resolution of Related Compound 4 from other process and degradation products.

Experimental Protocol: A Representative RP-HPLC Method

This protocol is a synthesis of methodologies described in the scientific literature[3][4][5].

Chromatographic Conditions:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Column Temperature 30 °C
Injection Volume 10 µL

Method Validation Parameters:

ParameterTypical Acceptance Criteria (based on ICH guidelines)
Specificity The peak for Related Compound 4 should be well-resolved from the main peak and other impurities.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1; typically below the reporting threshold.
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range.
Accuracy Recovery of 98.0% to 102.0% for spiked samples.
Precision Relative Standard Deviation (RSD) ≤ 2.0% for replicate injections.

Causality of Experimental Choices: The choice of a C18 column provides good retention and separation for a wide range of organic molecules, including solifenacin and its related compounds. A gradient elution is often necessary to achieve optimal separation of all impurities within a reasonable run time. UV detection at 220 nm is chosen as it is a common wavelength for the detection of aromatic compounds like solifenacin and its impurities.

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

For even greater sensitivity and specificity, Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) presents a powerful alternative. This technique not only separates the impurities but also provides their mass-to-charge ratio, offering an additional layer of identification and confirmation. Recent studies have demonstrated the utility of LC-MS for the characterization of solifenacin degradation products[6].

Advantages of UPLC-MS:

  • Higher Sensitivity: Lower detection and quantification limits, crucial for controlling impurities at very low levels.

  • Enhanced Specificity: Mass detection provides unambiguous identification of Related Compound 4, even in the presence of co-eluting peaks.

  • Faster Analysis Times: UPLC technology allows for significantly shorter run times compared to conventional HPLC.

Comparative Analysis of Methodologies

To facilitate a clear comparison, the following table summarizes the key performance attributes of the different analytical approaches:

FeatureUSP Chiral HPLC MethodAlternative RP-HPLC-UV MethodUPLC-MS Method
Primary Focus Stereoisomeric PurityImpurity ProfilingHigh-Sensitivity Impurity Identification & Quantification
Specificity for RC4 Adequate, but not primary focusHigh, can be optimizedVery High (mass-based)
Sensitivity Generally sufficient for compendial limitsGood, can be optimizedExcellent
Analysis Time Typically longer due to chiral separationModerateFast
Instrumentation HPLC with UV detector, Chiral ColumnHPLC with UV detectorUPLC with Mass Spectrometer
Validation Required as per USPRequired as per ICH guidelinesRequired as per ICH guidelines

Visualizing the Workflow: From Sample to Result

The following diagrams, generated using Graphviz, illustrate the typical experimental workflows for the compendial and alternative methods.

USP_Chiral_HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Sample_Prep Dissolve Solifenacin Succinate Sample Injection Inject into Chiral HPLC System Sample_Prep->Injection Standard_Prep Prepare USP Reference Standard Solution Standard_Prep->Injection Separation Isocratic/Gradient Elution on Chiral Column Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration & Identification Detection->Integration Calculation Calculate Impurity Percentage Integration->Calculation Reporting Compare with USP Limits Calculation->Reporting

USP Chiral HPLC Workflow

Alternative_RP_HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Sample_Prep Dissolve Solifenacin Succinate Sample Injection Inject into RP-HPLC System Sample_Prep->Injection Standard_Prep Prepare Related Compound 4 Reference Standard Standard_Prep->Injection Separation Gradient Elution on C18 Column Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration & Quantification Detection->Integration Calculation Calculate Impurity Concentration/Percentage Integration->Calculation Reporting Compare with Specified Limits Calculation->Reporting

Alternative RP-HPLC Workflow

Conclusion: A Multifaceted Approach to Impurity Control

The control of Solifenacin Succinate Related Compound 4 is a critical aspect of ensuring the quality and safety of this widely used pharmaceutical. While the USP provides a robust framework with its focus on chiral purity, alternative methods such as reversed-phase HPLC and UPLC-MS offer enhanced specificity and sensitivity for the targeted analysis of this and other related substances.

The choice of analytical methodology will ultimately depend on the specific requirements of the laboratory, including the stage of drug development, the need for high-throughput analysis, and the availability of instrumentation. By understanding the principles and practicalities of each approach, researchers and drug development professionals can implement a comprehensive and self-validating control strategy that ensures compliance with regulatory standards and delivers safe and effective medicines to patients.

References

  • Solifenacin Oral Suspension. [Online]. Available: [Link]

  • Ganthi, H., et al. (2016). Stability Indicating HPLC Method for Quantification of Solifenacin Succinate & Tamsulosin Hydrochloride along with Its Impurities in Tablet Dosage Form. American Journal of Analytical Chemistry, 7, 840-862. [Online]. Available: [Link]

  • Facile Access to Solifenacin Impurity K: One-Step Synthesis and an HPLC-MS Method for Its Determination. MDPI. [Online]. Available: [Link]

  • (PDF) Stability Indicating HPLC Method for Quantification of Solifenacin Succinate & Tamsulosin Hydrochloride along with Its Impurities in Tablet Dosage Form. ResearchGate. [Online]. Available: [Link]

  • Stability Indicating RP-HPLC Method Development and Validation for the Determination of Solifenacin Succinate in Bulk and its Pharmaceutical Formulation. Research Journal of Pharmacy and Technology. [Online]. Available: [Link]

  • Solifenacin Succinate-impurities. Pharmaffiliates. [Online]. Available: [Link]

  • Separation of Solifenacin Succinate Stereoisomers per USP Monograph using Lux® 5 µm Amylose-1 Column. Phenomenex. [Online]. Available: [Link]

  • LC–MS/TOF, LC–MSn and H/D Exchange Studies on Solifenacin Succinate Targeted to Characterize its Forced Degradation Products. ResearchGate. [Online]. Available: [Link]

Sources

A Comparative Guide to Pharmacopeial Standards for Solifenacin Succinate Stereoisomeric Purity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) approaches to controlling stereoisomeric impurities in Solifenacin Succinate, with a specific focus on Impurity H. Authored from the perspective of a Senior Application Scientist, this document synthesizes regulatory standards with practical, field-proven insights to support robust analytical method development and ensure drug quality.

Executive Summary: The Criticality of Stereoisomeric Purity in Solifenacin

Solifenacin Succinate, the active pharmaceutical ingredient (API) in therapies for overactive bladder, is a chiral molecule with two stereocenters. The therapeutically active entity is the (1S, 3'R)-stereoisomer. The other three stereoisomers, including the (1S, 3'S)-diastereomer designated as Impurity H in the European Pharmacopoeia, are considered process-related impurities.[1] Controlling these stereoisomers is paramount, as they may exhibit different pharmacological or toxicological profiles, impacting the safety and efficacy of the final drug product.

Pharmacopeias provide the legal and scientific benchmark for drug quality. However, the European Pharmacopoeia and the United States Pharmacopeia employ distinct philosophies for controlling these specific impurities. The EP establishes a specific test for "Isomeric Purity," while the USP integrates the control of stereoisomers within its general impurity testing framework, emphasizing method performance. This guide will dissect these differences, providing clarity on the analytical strategies required to meet global regulatory expectations.

Unmasking Impurity H: The (1S, 3'S)-Diastereomer

Before comparing control strategies, it is essential to define the impurity . Solifenacin Succinate Impurity H is chemically identified as [(3S)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate. It is the (S,S)-diastereomer of Solifenacin.

The four stereoisomers of Solifenacin are:

  • Solifenacin: (1S, 3'R) - Active Moiety

  • Impurity F: (1R, 3'R) - Diastereomer

  • Impurity G: (1R, 3'S) - Enantiomer

  • Impurity H: (1S, 3'S) - Diastereomer

The structural relationship between these isomers is critical for understanding the challenges of analytical separation.

A (1S, 3'R) Solifenacin B (1R, 3'S) Impurity G (Enantiomer) A->B Enantiomers C (1S, 3'S) Impurity H (Diastereomer) A->C Diastereomers D (1R, 3'R) Impurity F (Diastereomer) A->D Diastereomers B->C Diastereomers B->D Diastereomers C->D Enantiomers

Figure 1: Stereoisomeric Relationships of Solifenacin.

Pharmacopeial Specification Limits: A Comparative Analysis

A direct comparison of specification limits reveals the differing regulatory philosophies. The EP employs a dedicated test for isomeric purity, while the USP relies on method capability to ensure stereoisomers are adequately controlled as non-specified impurities.

ImpurityPharmacopeiaSpecification TestSpecification Limit
Impurity H (S,S-diastereomer) European Pharmacopoeia (EP) Isomeric PurityControlled alongside other isomers (F, G). While not explicitly stated in public documents, it is understood from public assessment reports that these are controlled within the final drug substance specification.[2][3] Typically, for a specified, unidentified impurity for a drug of this dosage, a limit of NMT 0.5% would be applied.
(S,S)-diastereomer United States Pharmacopeia (USP) Organic ImpuritiesNo specific limit is assigned. It is treated as a potential process impurity to be controlled by the manufacturer's validated process and reported as an unspecified impurity if detected above the reporting threshold.

Expert Insight: The EP's approach of a specific "Isomeric Purity" test provides a clear, harmonized target for manufacturers. The USP's method, while offering more flexibility, places a greater onus on the manufacturer to demonstrate robust process control and analytical method validation to ensure that these stereoisomers do not exceed appropriate limits, which are typically aligned with ICH Q3A guidelines.

Analytical Methodologies: The Chiral HPLC Showdown

Both pharmacopeias mandate the use of High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, as this is the requisite technology to resolve stereoisomers. However, the specific method parameters differ, influencing resolution, run time, and system suitability requirements.

ParameterEuropean Pharmacopoeia (EP) MethodUnited States Pharmacopeia (USP) Method
Stationary Phase Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) on silica gel)Lux® Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate) on silica gel)
Mobile Phase Heptane, Anhydrous Ethanol, Diethylamine (800:200:0.1 v/v/v)n-Heptane, Absolute Alcohol, Diethylamine (800:200:1 v/v/v)
Detection UV at 220 nmUV at 220 nm
Flow Rate 0.8 mL/min0.8 mL/min
Temperature 35°C15°C (with allowable adjustments)
System Suitability: The Litmus Test for Method Performance

System Suitability Testing (SST) is a self-validating system integral to any pharmacopeial method. It ensures the chromatographic system is performing adequately for its intended purpose on the day of analysis.

System Suitability ParameterEuropean Pharmacopoeia (EP) RequirementUnited States Pharmacopeia (USP) Requirement
Reference Standard Solifenacin for system suitability CRS (contains impurities F, G, and H)USP Solifenacin Succinate Related Compounds RS (contains all four stereoisomers)
Resolution - Minimum 1.5 between the peaks for impurities F and H. - Peak-to-valley ratio of minimum 10 between impurity G and impurity H.[4]- Not less than 1.5 between the (R,S)-stereoisomer and the (S,S)-stereoisomer peaks. - Not less than 2.0 between the (R,R)-stereoisomer and Solifenacin Succinate peaks.[1][5]
Precision (%RSD) Not explicitly defined in available public data, but typically NMT 10.0% for impurity analysis.Not more than 10.0% for replicate injections of the Standard Solution.[1][5]

Causality Behind Experimental Choices: The choice of an amylose-based chiral stationary phase is foundational. This polysaccharide derivative forms helical polymer chains with chiral grooves, enabling differential interaction with enantiomers and diastereomers through a combination of hydrogen bonding, and π-π interactions. The normal-phase mobile phase (heptane/ethanol) is crucial for modulating these interactions. The small amount of diethylamine acts as a basic modifier to improve peak shape by minimizing tailing caused by interaction with residual silanol groups on the silica support. The USP's lower column temperature (15°C) is a deliberate choice to enhance the enantioselective interactions, often leading to sharper peaks and improved resolution, albeit at the cost of longer analysis times or higher backpressure.[5]

Head-to-Head Experimental Workflow: A Comparative Protocol

To provide a practical comparison, the following section details the step-by-step workflows for executing both the EP and USP methods for determining isomeric purity.

cluster_0 Phase 1: Preparation cluster_1 Phase 2: System Equilibration & SST cluster_2 Phase 3: Analysis & Calculation prep_mobile Mobile Phase Preparation (Heptane/Ethanol/DEA) equilibration Equilibrate HPLC System (Stable Baseline) prep_mobile->equilibration prep_std System Suitability Solution (Using appropriate CRS) inject_sst Inject System Suitability Solution prep_std->inject_sst prep_sample Sample Solution (Solifenacin API in Mobile Phase) inject_sample Inject Sample Solution prep_sample->inject_sample equilibration->inject_sst verify_sst Verify SST Criteria (Resolution, P/V Ratio, %RSD) inject_sst->verify_sst verify_sst->inject_sample SST Pass data_acq Data Acquisition (Chromatogram) inject_sample->data_acq quant Quantify Impurities (Area %) data_acq->quant

Figure 2: General Experimental Workflow for Chiral HPLC Analysis.

Protocol 1: European Pharmacopoeia Isomeric Purity Test
  • Mobile Phase Preparation: Precisely mix heptane, anhydrous ethanol, and diethylamine in the ratio of 800:200:0.1 (v/v/v). Degas the solution.

  • System Suitability Solution: Dissolve the contents of a vial of "Solifenacin for system suitability CRS" (which contains impurities F, G, and H) in the mobile phase to the concentration specified in the monograph leaflet.

  • Test Solution: Accurately weigh and dissolve the Solifenacin Succinate API in the mobile phase to the concentration specified in the monograph.

  • Chromatographic Conditions:

    • Column: Chiralpak® AD-H (or equivalent).

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 35°C.

    • Detection: 220 nm.

  • System Suitability: Inject the System Suitability Solution. Verify that the resolution between the peaks due to impurity F and impurity H is at least 1.5, and the peak-to-valley ratio between impurity G and impurity H is at least 10.

  • Analysis: Inject the Test Solution.

  • Calculation: Calculate the percentage content of each specified isomer (F, G, H) and any other impurity using the area normalization method, applying any correction factors if prescribed.

Protocol 2: A Representative USP-style Chiral Purity Method
  • Mobile Phase Preparation: Precisely mix n-heptane, absolute alcohol, and diethylamine in the ratio of 800:200:1 (v/v/v). Degas the solution.

  • System Suitability Solution: Prepare a solution containing USP Solifenacin Succinate RS and USP Solifenacin Succinate Related Compounds RS in the mobile phase to achieve a concentration where all four stereoisomers are clearly visible and quantifiable.

  • Test Solution: Accurately weigh and dissolve the Solifenacin Succinate API in the mobile phase to the concentration specified for the organic impurities test.

  • Chromatographic Conditions:

    • Column: Lux® Amylose-1 (or equivalent).

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 15°C.

    • Detection: 220 nm.

  • System Suitability: Inject the System Suitability Solution. Verify that the resolution between the (R,S)-stereoisomer and the (S,S)-stereoisomer is not less than 1.5, and the resolution between the (R,R)-stereoisomer and Solifenacin Succinate is not less than 2.0.[5]

  • Analysis: Inject the Test Solution.

  • Calculation: Determine the percentage of any unspecified impurities (including any observed stereoisomers) by comparing their peak areas to the principal peak area from a diluted standard solution, as per general chapter <466> Ordinary Impurities.

Conclusion and Recommendations

The control of stereoisomeric impurities like Solifenacin Succinate Impurity H is a non-negotiable aspect of ensuring drug quality. While both the European and United States Pharmacopeias mandate the use of chiral HPLC, their regulatory frameworks present different challenges and requirements for analytical scientists.

  • For EP Compliance: The primary focus is meeting the specific requirements of the "Isomeric Purity" test. This involves procuring the correct "Solifenacin for system suitability CRS" and demonstrating resolution between impurities F, G, and H. The specification is clear and harmonized.

  • For USP Compliance: The emphasis shifts to demonstrating the suitability and resolving power of the chosen analytical method. The method must be capable of separating all four stereoisomers with the specified resolution. While no explicit limit for Impurity H exists, it must be controlled under the general ICH guidelines for unspecified impurities.

For global drug development, a forward-thinking approach is to develop a single, robust chiral HPLC method that satisfies the system suitability requirements of both pharmacopeias. Such a method, capable of baseline-resolving all four stereoisomers, provides the most comprehensive control strategy and streamlines quality control operations for products intended for multiple markets. This harmonized approach represents the pinnacle of analytical rigor and ensures unwavering compliance with global standards.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Stereoisomers of Solifenacin Succinate and Their Impurities. BenchChem Scientific.
  • Nakasone, L., Aqeel, Z., & Tackett, B. (n.d.). Separation of Solifenacin Succinate Stereoisomers per USP Monograph using Lux® 5 µm Amylose-1 Column. Phenomenex Inc.
  • Pharmaffiliates. (n.d.). Solifenacin Succinate-impurities. Retrieved February 21, 2026, from [Link]

  • Drugs.com. (2025, May 22). Solifenacin: Uses, Dosage, Side Effects, Warnings. Retrieved February 21, 2026, from [Link]

  • Medicines Evaluation Board - College ter Beoordeling van Geneesmiddelen. (2019, September 3).
  • Medicines Evaluation Board - College ter Beoordeling van Geneesmiddelen. (2018, April 25).
  • European Directorate for the Quality of Medicines & HealthCare (EDQM). (n.d.). Y0001763 - SOLIFENACIN SUCCINATE CRS.
  • U.S. Food & Drug Administration. (2010, April 15). Vesicare (solifenacin succinate) tablets label. Retrieved February 21, 2026, from [Link]

Sources

A Comparative Guide to the Validation of Chiral HPLC Methods for Solifenacin Impurities

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical quality control, ensuring the stereochemical purity of drug substances is paramount. For complex molecules like Solifenacin, an antagonist of the muscarinic receptor used to treat overactive bladder, this presents a significant analytical challenge.[1] Solifenacin possesses two chiral centers, giving rise to four possible stereoisomers.[1] The therapeutically active agent is the (1S, 3'R)-stereoisomer.[1] Consequently, the rigorous separation and quantification of the other stereoisomers—enantiomers and diastereomers—are critical for guaranteeing the safety and efficacy of the final drug product.[1]

This technical guide provides an in-depth, experience-driven comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the analysis of Solifenacin impurities. Moving beyond a simple recitation of protocols, this guide delves into the causality behind experimental choices, grounding them in the principles of scientific integrity and regulatory expectations as outlined by the International Council on Harmonisation (ICH).

The Criticality of Chiral Separation for Solifenacin

The spatial arrangement of atoms in a chiral molecule can dramatically influence its pharmacological and toxicological properties. For Solifenacin, the (1S, 3'R)-isomer is the active enantiomer, while its enantiomer and two diastereomers are considered impurities.[1] Regulatory bodies mandate strict control over these stereoisomeric impurities. This necessitates the development and validation of robust, stability-indicating analytical methods capable of resolving and quantifying each stereoisomer.

Primary Method Under Review: Normal-Phase Chiral HPLC

A prevalent and effective approach for the chiral separation of Solifenacin and its isomers involves normal-phase HPLC utilizing a polysaccharide-based chiral stationary phase (CSP).[2][3] This method has demonstrated high efficiency in resolving all four stereoisomers.

Methodological Deep Dive

The success of this separation hinges on the specific interactions between the stereoisomers and the chiral stationary phase. Polysaccharide-based CSPs, such as those coated with amylose tris(3,5-dimethylphenylcarbamate), create a chiral environment that allows for differential adsorption of the stereoisomers, leading to their separation.[2]

Experimental Protocol: Chiral HPLC Separation of Solifenacin Stereoisomers [1]

  • Instrumentation: An HPLC system equipped with a UV detector is utilized.[1]

  • Chromatographic Conditions:

    • Column: A chiral stationary phase column, such as Lux® 5 µm Amylose-1 (250 x 4.6 mm) or Chiralpak AD-H, is employed.[1]

    • Mobile Phase: An isocratic elution is performed using a mixture of n-hexane, ethanol, and diethylamine.[1][2] The exact ratio is optimized to achieve the best resolution.

    • Flow Rate: A typical flow rate is 1.0 mL/min.[1]

    • Detection Wavelength: UV detection is set at 220 nm.[1][2]

    • Column Temperature: The column temperature is maintained between 15 °C and 25 °C.[1][4]

    • Injection Volume: A 10 µL injection volume is standard.[1]

  • Sample Preparation:

    • Standard Solution: A standard solution containing Solifenacin succinate and its stereoisomers is prepared in the mobile phase or a suitable solvent.[1]

    • Sample Solution: The Solifenacin succinate drug substance or a crushed tablet is dissolved in an appropriate solvent.[1]

  • System Suitability:

    • As per the USP monograph, the resolution between the (R,S)-stereoisomer and the (S,S)-stereoisomer peaks should be not less than 1.5.[1][4]

    • The resolution between the (R,R)-stereoisomer and Solifenacin succinate peaks should be not less than 2.0.[1][4]

    • The relative standard deviation (%RSD) for replicate injections of the standard solution should not exceed 10.0%.[1][4]

  • Analysis: The standard and sample solutions are injected into the HPLC system. The identification and quantification of stereoisomers and impurities are based on their retention times and peak areas relative to the standard.[1]

Validation of the Chiral HPLC Method: An In-depth Analysis

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5][6] The following parameters are assessed according to ICH Q2(R1) guidelines.[5][7]

Specificity (Stability-Indicating Nature)

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5] For a chiral method, this means demonstrating baseline resolution between all stereoisomers and any potential degradation products.

Forced degradation studies are crucial for establishing the stability-indicating nature of the method.[8] Solifenacin is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[8][9][10] The developed HPLC method must be able to separate the main Solifenacin peak from all degradation products and other stereoisomers. Studies have shown that Solifenacin is particularly susceptible to oxidative and photolytic degradation.[8][9]

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[5] For impurity quantification, this is typically assessed from the limit of quantification (LOQ) to 150% of the impurity specification level.

Parameter Typical Performance
Range 0.081 - 1.275 µg/mL[2]
Correlation Coefficient (r²) > 0.999[2][3]

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[5] It is often assessed by spike-recovery studies, where known amounts of the impurities are added to the sample matrix and the recovery is calculated.

Spike Level Typical Recovery (%)
LOQ 90.0% - 110.0%[11]
50% 90.0% - 110.0%[11]
100% 97.5% - 100.4%[2]
150% 90.0% - 110.0%[11]

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[5] It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

  • Intermediate Precision (Inter-assay precision): The precision within the same laboratory, but with different analysts, on different days, and with different equipment.

Parameter Typical Performance (%RSD)
Repeatability < 10.0%[1][4]
Intermediate Precision < 10.0%

Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5]

  • LOQ: The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.[5]

These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[5]

Parameter Varied Typical Variation Impact on Resolution
Flow Rate ± 0.1 mL/minMinimal
Column Temperature ± 2 °CMay affect retention time and resolution
Mobile Phase Composition ± 2% organic phaseCan significantly impact resolution

Comparative Analysis of Chiral Separation Techniques

While normal-phase HPLC with polysaccharide-based CSPs is a powerful tool, other methods can also be employed for the chiral analysis of Solifenacin.

Alternative Chiral HPLC Methods

Reversed-Phase HPLC: While less common for this specific separation, reversed-phase HPLC with a suitable chiral stationary phase can also be explored. However, achieving the same level of resolution as normal-phase methods can be more challenging.

Supercritical Fluid Chromatography (SFC): SFC is a greener alternative to normal-phase HPLC, using supercritical carbon dioxide as the primary mobile phase component. It often provides faster separations and reduced solvent consumption. The same polysaccharide-based CSPs used in HPLC are often effective in SFC.

Alternative Analytical Techniques

Capillary Electrophoresis (CE): Chiral CE with a suitable chiral selector (e.g., cyclodextrins) in the running buffer can be a high-efficiency alternative to HPLC. CE offers advantages such as low sample and reagent consumption.

High-Performance Thin-Layer Chromatography (HPTLC): A stability-indicating HPTLC method has also been developed for the estimation of Solifenacin succinate.[12] While generally having lower resolution than HPLC, HPTLC can be a cost-effective and high-throughput screening tool.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the validation process for a chiral HPLC method.

ValidationWorkflow cluster_method_development Method Development cluster_validation Method Validation (ICH Q2(R1)) MD_Start Define Analytical Target Profile MD_Optimize Optimize Chromatographic Conditions (Column, Mobile Phase, etc.) MD_Start->MD_Optimize Specificity Specificity (Forced Degradation) MD_Optimize->Specificity Proceed to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike-Recovery) Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Validation Report Robustness->Validation_Report Compile Data

Caption: A flowchart illustrating the key stages of chiral HPLC method validation.

Logical Relationship of Solifenacin Stereoisomers

The relationship between the four stereoisomers of Solifenacin is depicted in the diagram below.

Solifenacin_Stereoisomers 1S_3R (1S, 3'R)-Solifenacin (Active Enantiomer) 1R_3S (1R, 3'S)-Enantiomer 1S_3R->1R_3S Enantiomers 1S_3S (1S, 3'S)-Diastereomer 1S_3R->1S_3S Diastereomers 1R_3R (1R, 3'R)-Diastereomer 1S_3R->1R_3R Diastereomers 1R_3S->1S_3S Diastereomers 1R_3S->1R_3R Diastereomers 1S_3S->1R_3R Enantiomers

Sources

ICH Q3A Compliance Guide: Solifenacin Stereoisomeric Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Challenge

Solifenacin succinate, a competitive muscarinic receptor antagonist used for overactive bladder (OAB), presents a specific stereochemical challenge in drug development. The molecule possesses two chiral centers (C1 of the tetrahydroisoquinoline ring and C3 of the quinuclidinyl ring), theoretically generating four stereoisomers.[1][2]

The active pharmaceutical ingredient (API) is the (1S, 3'R) enantiomer.[1] The other three isomers—the (1R, 3'S) enantiomer and the (1S, 3'S) / (1R, 3'R) diastereomers—are considered chiral impurities that must be strictly controlled under ICH Q3A (R2) guidelines.

This guide provides a technical comparison of chiral separation methodologies, focusing on the transition from traditional Normal Phase (NP) chromatography to robust Immobilized Polysaccharide phases, ensuring compliance with the stringent detection limits required for a low-dose drug (Max Daily Dose: 10 mg).

Regulatory Framework: ICH Q3A Thresholds for Solifenacin

Under ICH Q3A (R2), impurity limits are dictated by the Maximum Daily Dose (MDD). For Solifenacin (MDD = 10 mg), the thresholds are tighter than for high-dose drugs, demanding highly sensitive analytical methods.

Threshold TypeICH Q3A Definition (MDD 1mg - 10mg)Calculated Limit for SolifenacinAction Required
Reporting 0.05%0.05% Report result in CoA if > 0.05%
Identification 0.5% or 20 µg TDI (lower applies)0.20% (20 µg / 10 mg)Identify structure if > 0.20%
Qualification 1.0% or 50 µg TDI (lower applies)0.50% (50 µg / 10 mg)Safety/Tox data required if > 0.50%

Critical Insight: The Identification threshold is effectively 0.2% , not the standard 0.10% often assumed for higher dose drugs. Your analytical method's Limit of Quantitation (LOQ) must be at least 0.05% (Reporting Threshold) to ensure full compliance.

Stereoisomer Landscape

The following diagram illustrates the logical relationship between the active Solifenacin molecule and its impurities.

Solifenacin_Stereoisomers cluster_impurities Chiral Impurities (Must be < 0.2% for ID) API Solifenacin Succinate (1S, 3'R) [Active API] Enantiomer Impurity 1 (1R, 3'S) [Enantiomer] API->Enantiomer Inversion at C1 & C3 Diast1 Impurity 2 (1S, 3'S) [Diastereomer] API->Diast1 Inversion at C3 only Diast2 Impurity 3 (1R, 3'R) [Diastereomer] API->Diast2 Inversion at C1 only

Figure 1: Stereochemical relationship between Solifenacin (1S, 3'R) and its three chiral impurities.

Comparative Analysis: Separation Technologies

To achieve the required resolution (


) between all four isomers, two primary technologies dominate: Coated Amylose Phases  (Standard) and Immobilized Amylose Phases  (Robust).
Technology A: Coated Amylose (USP Monograph Approach)
  • Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (e.g., Lux Amylose-1, Chiralpak AD-H).

  • Mechanism: Hydrogen bonding and inclusion complexes.

  • Pros: Extremely high selectivity for Solifenacin isomers; established USP method.

  • Cons: Limited solvent stability (cannot use DCM, THF, or Ethyl Acetate); "Memory effect" if mobile phase changes.

Technology B: Immobilized Amylose (Modern Alternative)
  • Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (e.g., Chiralpak IA/IC).

  • Mechanism: Same chiral selector but chemically bonded to silica.

  • Pros: Universal solvent compatibility; longer column life; robust against aggressive mobile phases used in stability-indicating methods.

  • Cons: Slightly lower theoretical plate count compared to coated phases for some specific separations.

Performance Comparison Data
MetricMethod A: Coated (Amylose-1)Method B: Immobilized (Chiralpak IC)Verdict
Resolution (

) (API vs Enantiomer)
7.9 - 13.0 > 3.0Method A is superior for pure separation.[3]
Run Time ~20 - 35 mins~30 - 40 minsMethod A is faster.
LOQ (Sensitivity) 0.03%0.05%Method A offers higher sensitivity.
Robustness (Solvent) Low (Hexane/EtOH only)High (Compatible with reversed-phase solvents)Method B is better for complex formulations.
ICH Q3A Suitability High (Meets 0.05% reporting)Moderate (Meets 0.05% reporting)Method A is the recommended QC standard.

Recommended Protocol: Normal Phase Chiral HPLC

This protocol is based on the USP monograph approach, optimized for ICH Q3A compliance.

Chromatographic Conditions
  • Instrument: HPLC with UV/PDA Detector.

  • Column: Lux® 5 µm Amylose-1 (250 x 4.6 mm) or equivalent (Chiralpak AD-H).

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA) (85 : 15 : 0.1 v/v/v).

    • Note: DEA is critical for peak shape improvement of basic amines like Solifenacin.

  • Flow Rate: 1.0 mL/min.[2][4]

  • Temperature: 15°C - 25°C (Lower temperature improves resolution).

  • Detection: UV @ 220 nm.[2][4][5]

  • Injection Volume: 10 µL.

Standard Preparation (Self-Validating)

To ensure the method can detect impurities at the Reporting Threshold (0.05%):

  • Stock Solution: Dissolve Solifenacin Succinate reference standard in Mobile Phase to 1.0 mg/mL.

  • System Suitability Solution: Spike the Stock Solution with 0.5% of each impurity (Enantiomer, Diastereomer A, Diastereomer B).

  • Sensitivity Solution (LOQ): Dilute Stock Solution to 0.0005 mg/mL (0.05%). Signal-to-Noise (S/N) must be > 10.

System Suitability Criteria (Acceptance Limits)
  • Resolution (

    
    ):  NLT 1.5 between Solifenacin and nearest eluting impurity (usually the (S,S)-diastereomer).
    
  • Tailing Factor: NMT 2.0 for the Solifenacin peak.[3][6]

  • Precision: %RSD of 6 replicate injections of Standard < 2.0%.

Validation Logic for ICH Q3A

To declare this method "ICH Compliant," you must validate the following specific parameters.

Validation_Workflow Start Method Validation Spec Specificity (No interference from placebo/degradants) Start->Spec Lin Linearity (Range: LOQ to 120% of limit) Start->Lin Acc Accuracy (Recovery 90-110% at 0.05% - 0.5% levels) Start->Acc LOD Sensitivity (LOQ ≤ 0.05%) Start->LOD Spec->Lin Pass Lin->Acc R² > 0.999 Acc->LOD Verified

Figure 2: Validation workflow ensuring the method meets the sensitivity and linearity required for ICH Q3A reporting limits.

Critical Validation Checkpoints:
  • Linearity at Low Levels: Unlike Assay methods (80-120%), Impurity methods must be linear from LOQ (0.05%) up to the Qualification Threshold (0.5%) .

  • Accuracy: Spike impurities at 0.05%, 0.2%, and 0.5%. Recovery must be 90-110%.

  • Robustness: Small changes in Ethanol % (±1%) or DEA content usually affect retention time significantly in Normal Phase. Ensure resolution remains > 1.5 even with these shifts.

References

  • International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). (2006).[7] Link

  • Phenomenex. Separation of Solifenacin Succinate Stereoisomers per USP Monograph using Lux® 5 µm Amylose-1 Column. (2021).[5] Link

  • Vadagam, N., et al. Separation and simultaneous estimation of enantiomers and Diastereomers of muscarinic receptor antagonist Solifenacin using stability-indicating Normal-phase HPLC technique.[4] Chirality, 36(2), e23632. (2024).[8] Link

  • BenchChem. Stereoisomers of Solifenacin Succinate and their impurities: Technical Guide. (2025).[1][7][9][10] Link

  • Ganthi, H., et al. Stability Indicating HPLC Method for Quantification of Solifenacin Succinate & Tamsulosin Hydrochloride along with Its Impurities. American Journal of Analytical Chemistry, 7, 840-862.[11][12] (2016).[13][14] Link

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the analysis of Solifenacin, a competitive muscarinic receptor antagonist used to treat overactive bladder, ensuring the purity of the active pharmaceutical ingredient (API) is paramount for safety and efficacy.[1][2] This guide provides an in-depth comparison of system suitability criteria for the analysis of Solifenacin and its related compounds, offering insights into both established pharmacopeial methods and alternative analytical approaches.

The Cornerstone of Analytical Excellence: Why System Suitability Matters

System suitability testing (SST) is a non-negotiable component of any robust analytical method. It serves as a daily verification that the entire chromatographic system—including the instrument, column, mobile phase, and software—is operating correctly and is fit for its intended purpose.[3] For Solifenacin, this means ensuring the method can accurately and precisely separate the main compound from its potential process-related impurities and degradation products.[4][5] Key parameters such as resolution, peak symmetry (tailing factor), and precision are evaluated to confirm the system's performance before sample analysis.[3]

Pharmacopeial Standards: The Regulatory Benchmark

Major pharmacopeias, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), provide validated methods and established system suitability criteria for Solifenacin Succinate. These standards represent the regulatory benchmark for quality control.

A critical aspect of the USP monograph for Solifenacin Succinate focuses on controlling stereoisomeric impurities.[2] The active form is the (R,S)-stereoisomer, and it is crucial to separate it from other stereoisomers.[2]

USP Monograph System Suitability Criteria for Stereoisomers:

ParameterRequirementRationale
Resolution Not less than (NLT) 1.5 between the Solifenacin (R,S)-stereoisomer and the (S,S)-stereoisomer peaks.Ensures accurate quantification of the inactive (S,S) isomer.
Resolution NLT 2.0 between the (R,R)-stereoisomer and Solifenacin Succinate peaks.Guarantees the separation of another key stereoisomeric impurity.
Precision (%RSD) Not more than (NMT) 10.0% for six replicate injections of the Standard Solution.Demonstrates the reproducibility of the analytical system.[2]

The European Pharmacopoeia (EP) also provides reference standards for system suitability, ensuring that laboratories can verify their systems against a certified material.[6] For the analysis of related substances, a system suitability solution containing both Solifenacin and key impurities, like Impurity G, is often used to verify critical separation.[4] A common requirement is a resolution of not less than 3.0 between the Solifenacin and a critical impurity peak.[4]

Comparative Analysis of Chromatographic Methods

While pharmacopeial methods provide a reliable foundation, alternative methods, often utilizing Ultra-High-Performance Liquid Chromatography (UHPLC) or specialized column chemistries, can offer significant advantages in terms of speed, resolution, and solvent consumption. Below is a comparison of a typical pharmacopeial approach with a published alternative UHPLC method.

ParameterUSP-Harmonized Method (Example)Alternative UFLC Method[7][8]
Column Lux® 5 µm Amylose-1 (250 x 4.6 mm) (for chiral separation)[2]Shimpack XR-ODS-II (for related substances)[7][8]
Mobile Phase Gradient or isocratic, often involving buffers like ammonium dihydrogen orthophosphate and acetonitrile.[9][10]Gradient of 10 mM potassium dihydrogen orthophosphate (pH 7.0) and acetonitrile.[7][8]
Flow Rate Typically 0.8 - 1.2 mL/min.[1][2]0.5 mL/min.[7][8]
Detection UV at 210 nm or 220 nm.[2][10][11]UV detection.
Key System Suitability Resolution > 2.0 for critical pairs.[2]Resolution > 3.5 between Impurity A and Solifenacin.[7][8]
Run Time Longer due to larger column dimensions and lower flow rates.Faster due to smaller particle size and optimized flow.

Causality Behind Performance Differences:

The Ultra-Fast Liquid Chromatography (UFLC) method's superior speed and efficiency stem from the use of a column with smaller particles. This leads to sharper peaks and allows for higher flow rates without sacrificing resolution, significantly reducing analysis time. In one study, a UFLC method demonstrated excellent separation of Solifenacin from its related substances and degradants with a resolution of over 3.5 for the critical pair, while also offering high sensitivity with a limit of detection (LOD) of 0.2 µg/mL.[7][8]

Conversely, the pharmacopeial chiral separation method prioritizes the unique selectivity required to resolve stereoisomers, employing a specialized amylose-based stationary phase.[2] While the run time may be longer, its primary goal is to achieve the specific chiral recognition necessary to meet regulatory requirements for stereoisomeric purity.[2]

Experimental Protocols

Protocol 1: USP-Based Chiral Separation System Suitability

This protocol is adapted from methodologies used to meet USP monograph requirements for stereoisomeric purity.[2]

Objective: To verify the system's ability to separate Solifenacin from its key stereoisomers.

Materials:

  • HPLC system with UV detector

  • Lux 5 µm Amylose-1 (250 x 4.6 mm) column

  • Mobile Phase: n-Heptane:Absolute Alcohol:Diethylamine (800:200:1, v/v/v)

  • System Suitability Solution: USP Solifenacin Identification Mixture B RS (containing stereoisomers)

  • Standard Solution: USP Solifenacin Succinate RS

Procedure:

  • System Preparation: Equilibrate the column with the mobile phase at a flow rate of 0.8 mL/min until a stable baseline is achieved. Set the column temperature to 15 °C and the UV detector to 220 nm.

  • System Suitability Injection: Inject the System Suitability Solution (10 µL).

  • Data Analysis:

    • Identify the peaks corresponding to the (R,S)-, (S,S)-, and (R,R)-stereoisomers.

    • Calculate the resolution between the (R,S)- and (S,S)-stereoisomer peaks. Acceptance Criterion: NLT 1.5.

    • Calculate the resolution between the (R,R)-stereoisomer and the Solifenacin Succinate peak. Acceptance Criterion: NLT 2.0.

  • Precision Injection: Inject the Standard Solution in six replicates.

  • Data Analysis: Calculate the percent relative standard deviation (%RSD) of the peak areas for the six injections. Acceptance Criterion: NMT 10.0%.

Protocol 2: UFLC Method for Related Substances

This protocol is based on a validated, rapid stability-indicating method.[7][8]

Objective: To verify the system's ability to separate Solifenacin from its process-related impurities and degradants.

Materials:

  • UFLC system with UV detector

  • Shimpack XR-ODS-II column

  • Mobile Phase A: 10 mM potassium dihydrogen orthophosphate in water, pH adjusted to 7.0 with triethylamine.

  • Mobile Phase B: Acetonitrile

  • System Suitability Solution: Solifenacin Succinate spiked with known impurities (e.g., Impurity A and Impurity B) at the specification limit (e.g., 0.15%).

Procedure:

  • System Preparation: Equilibrate the column with the mobile phase gradient at a flow rate of 0.5 mL/min until a stable baseline is achieved.

  • System Suitability Injection: Inject the System Suitability Solution.

  • Data Analysis:

    • Identify the peaks for Solifenacin and its impurities.

    • Calculate the resolution between the critical pair of peaks (e.g., Impurity A and Solifenacin). Acceptance Criterion: NLT 3.5.

    • Measure the tailing factor for the Solifenacin peak. Acceptance Criterion: NMT 2.0.

  • Precision & Accuracy: The full method validation would include assessing precision (repeatability) and accuracy (recovery), with typical acceptance criteria for recovery between 95% and 104%.[7][8]

Visualizing the Workflow

A clear understanding of the analytical workflow is essential for successful implementation.

Analytical_Workflow cluster_prep Preparation cluster_analysis Analysis Mobile_Phase Prepare Mobile Phase Equilibrate Equilibrate HPLC System Mobile_Phase->Equilibrate SSS Prepare System Suitability Solution Inject_SSS Inject SSS & Verify Criteria SSS->Inject_SSS Sample Prepare Sample Solution Inject_Sample Inject Sample Sample->Inject_Sample Equilibrate->Inject_SSS Stable Baseline Inject_SSS->Inject_Sample SST Passed Process_Data Process Data & Calculate Results Inject_Sample->Process_Data

Caption: General workflow for HPLC analysis of Solifenacin.

Logical Relationships in System Suitability

The core system suitability parameters are interconnected and collectively ensure the validity of the analytical results.

SST_Relationships center Valid Result Resolution Resolution (Rs > 2.0) center->Resolution Specificity Precision Precision (%RSD < 2.0%) center->Precision Reproducibility Symmetry Symmetry (Tf < 2.0) center->Symmetry Peak Shape

Caption: Interdependence of key system suitability parameters.

By carefully selecting an analytical method and rigorously adhering to its system suitability criteria, researchers and quality control analysts can ensure the generation of reliable and accurate data for Solifenacin Succinate and its related compounds, ultimately safeguarding product quality and patient safety.

References

  • Reddy R, Sidhaye R, Sherikar AV, Nadre M, Krishna M. Development and Validation of A Stability Indicating Analytical Method For Determination of Related Substances by RPHPLC For Solifenacin Succinate in Solifenacin Succinate Tablets. Pharmacophore. 2017; 8(2): 142-149.
  • BenchChem. Application Notes and Protocols for the Use of Solifenacin Succinate EP Impurity G in Analytical Method Development. BenchChem.
  • Krishna SR, Rao BM, Rao NS. A validated rapid stability-indicating method for the determination of related substances in solifenacin succinate by ultra-fast liquid chromatography. Journal of Chromatographic Science. 2010; 48(10): 807-10.
  • Ganthi HK, Reddy R, Park YJ, Bapatu HR, Park SJ, Cho WH. Stability Indicating HPLC Method for Quantification of Solifenacin Succinate & Tamsulosin Hydrochloride along with Its Impurities in Tablet Dosage Form. American Journal of Analytical Chemistry. 2016; 7(11): 840-62.
  • Nakasone L, Aqeel Z, Tackett B. Separation of Solifenacin Succinate Stereoisomers per USP Monograph using Lux® 5 µm Amylose-1 Column. Phenomenex.
  • MDPI.
  • Ganthi, H. , P, R. , Park, Y. , Bapatu, H. , Park, S. and Cho, W. (2016) Stability Indicating HPLC Method for Quantification of Solifenacin Succinate & Tamsulosin Hydrochloride along with Its Impurities in Tablet Dosage Form. American Journal of Analytical Chemistry, 7, 840-862.
  • Krishna, S.R.; Rao, B.; Rao, N.S. A validated rapid stability-indicating method for the determination of related substances in solifenacin succinate by ultra-fast liquid chromatography.
  • Impactfactor. Validated Stability Indicating RP-HPLC Method for the Quantification of Process Related Impurities of Solifenacin and Mirabegron. 2024.
  • Tanuja A, Ganapaty S, Murthy VSN. Stability Indicating RP-HPLC Method Development and Validation for the Determination of Solifenacin Succinate in Bulk and its Pharmaceutical Formulation. Research Journal of Pharmacy and Technology. 2021; 14(7):3509-4.
  • British Pharmacopoeia.
  • Pharmacopoeia. Solifenacin Oral Solution.
  • BenchChem. Solifenacin Succinate EP Impurity G: A Comprehensive Technical Guide for Researchers and Drug Development Professionals. BenchChem. 2025.
  • ACG Publications.
  • Sigma-Aldrich. Solifenacin for system suitability EP Reference Standard.
  • PMC.
  • Pharmaffiliates.
  • O'Mahony, J. System suitability Requirements for a USP HPLC Method - Tips & Suggestions. 2025.
  • US Pharmacopeia (USP).

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A Comparative Analysis of Chromatographic Retention for Solifenacin Impurities G and H

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Analytical Scientists in Pharmaceutical Development

In the landscape of pharmaceutical quality control, the rigorous profiling of impurities is not merely a regulatory hurdle but a fundamental assurance of a drug's safety and efficacy. For Solifenacin, a competitive muscarinic receptor antagonist used in the treatment of overactive bladder, the control of stereoisomeric impurities is of paramount importance[1][2]. This guide provides an in-depth comparison of the chromatographic retention behavior of two critical stereoisomers: Solifenacin Impurity G and Solifenacin Impurity H. As these impurities are diastereomers of the active pharmaceutical ingredient (API), their separation, identification, and quantification pose a unique analytical challenge that necessitates a nuanced understanding of chromatographic principles.

This document, intended for researchers, analytical scientists, and drug development professionals, will dissect the structural differences between these impurities, explore their retention characteristics on both achiral and chiral stationary phases, and provide validated experimental protocols to guide method development.

The Challenge of Stereoisomers: Introducing Impurities G and H

Solifenacin's therapeutic effect is attributed to a specific stereoisomer: (1S, 3'R)-Solifenacin[3][4]. During synthesis or due to degradation, other stereoisomers can emerge as process-related impurities[1][5]. Among these, Impurity G and Impurity H are of significant interest.

  • Solifenacin (API): [(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1S) -1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate[2]

  • Impurity G: [(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1R) -1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate[1][6][7]

  • Impurity H: [(3S)-1-azabicyclo[2.2.2]octan-3-yl] (1S) -1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate[8][9][10]

From a structural standpoint, Impurity G is the (1R, 3'R)-isomer, and Impurity H is the (1S, 3'S)-isomer. Both are diastereomers of the Solifenacin API. This distinction is the cornerstone of their chromatographic behavior. While diastereomers have different physical properties and can be separated on conventional achiral stationary phases, their structural similarity often requires highly optimized methods. Enantiomers, which are non-superimposable mirror images (like the relationship between (1R,3'R) and (1S,3'S) isomers), cannot be separated on achiral phases and mandate the use of a chiral stationary phase or a chiral mobile phase additive.

CompoundStereochemistryRelationship to Solifenacin API
Solifenacin API (1S, 3'R)-
Impurity G (1R, 3'R)Diastereomer
Impurity H (1S, 3'S)Diastereomer

Table 1: Stereochemical Relationship of Impurities G and H to Solifenacin API.

Comparative Retention on Reversed-Phase (Achiral) HPLC

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse of pharmaceutical analysis for its robustness and versatility in separating compounds of varying polarity. When analyzing Solifenacin and its diastereomeric impurities G and H on a standard C18 column, separation is theoretically possible due to the differences in their three-dimensional structures, which influences their interaction with the stationary phase.

Expected Retention Behavior:

As diastereomers, Solifenacin, Impurity G, and Impurity H will exhibit different retention times. The European Pharmacopoeia (EP) notes a relative retention time (RRT) for Impurity G of approximately 0.84 with respect to the main Solifenacin peak in a specified RP-HPLC method[1]. This indicates that Impurity G is less retained and elutes earlier than the API under these conditions.

Summary of RP-HPLC Retention:

AnalyteExpected Elution OrderRationale
Impurity G Elutes before Solifenacin (RRT ~0.84)As a diastereomer, it has different physicochemical properties leading to weaker interaction with the C18 stationary phase compared to the API[1].
Solifenacin API Main Peak (RRT = 1.00)Reference peak for relative retention calculations.
Impurity H Different retention from API and Impurity GAs a diastereomer, it will have a unique interaction with the stationary phase. Its elution order relative to the API would need to be determined experimentally.

Definitive Separation on Chiral HPLC

For the unambiguous separation and quantification of all stereoisomers, chiral chromatography is the definitive technique. This method utilizes a chiral stationary phase (CSP) that can differentiate between enantiomers and diastereomers based on their spatial arrangements.

Mechanism of Chiral Separation:

The CSP creates a chiral environment where the transient diastereomeric complexes formed between the analytes and the CSP have different energies of interaction. This difference in stability leads to different retention times.

The United States Pharmacopeia (USP) monograph for Solifenacin Succinate describes a normal-phase chiral HPLC method for the separation of its stereoisomers[3][13]. Such a method is designed to resolve all four possible stereoisomers: (1S, 3'R), (1R, 3'S), (1R, 3'R), and (1S, 3'S).

Expected Elution Order on a Chiral Phase:

An application note detailing the separation of Solifenacin stereoisomers according to the USP monograph using a Lux® Amylose-1 column demonstrates excellent resolution between all peaks[3]. In this environment, not only are the diastereomeric pairs separated, but the enantiomeric pairs are also resolved. This allows for the individual quantification of both Impurity G ((R,R)-isomer) and Impurity H ((S,S)-isomer) alongside the API and its enantiomer. The high resolution achieved in such methods far surpasses the system suitability requirements, indicating a powerful chiral recognition capability[3].

Experimental Protocols

The following protocols are representative methodologies for the analysis of Solifenacin impurities.

Protocol 1: Stability-Indicating RP-HPLC Method (Generalized)

This protocol is based on typical stability-indicating methods developed for Solifenacin and its impurities[11][12].

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 stationary phase (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: Phosphate buffer (e.g., 20mM Monobasic potassium phosphate), pH adjusted to 6.6 with phosphoric acid[11][12].

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: A gradient is typically employed, starting with a lower percentage of Mobile Phase B and increasing over time to elute all compounds. A representative gradient could be: T(min)/%B: 0/20, 10/40, 22/70, 38/20, 45/20[11][12].

  • Flow Rate: 0.9 mL/min[11][12].

  • Column Temperature: 30 °C[11][12].

  • Detection: UV at 225 nm[11][12].

  • Sample Preparation: Dissolve the drug substance or product in a suitable diluent (e.g., a mixture of water and acetonitrile) to the target concentration.

  • System Suitability: Inject a solution containing Solifenacin and known impurities (including Impurity G) to verify resolution between the peaks.

Protocol 2: Chiral NP-HPLC Method (Based on USP Monograph)

This protocol is adapted from the methodology described for the separation of Solifenacin stereoisomers as per the USP monograph[3].

  • Instrumentation: HPLC system with a UV detector.

  • Column: Lux® 5 µm Amylose-1 (250 x 4.6 mm) or equivalent chiral column specified by the pharmacopeia.

  • Mobile Phase: A mixture of non-polar and polar organic solvents typical for normal-phase chromatography (e.g., a mixture of hexane, ethanol, and a basic additive like diethylamine).

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Temperature: 15 °C (A lower temperature can improve peak shape)[3].

  • Detector: UV detection at an appropriate wavelength (e.g., 230 nm).

  • System Suitability: A resolution of not less than 2.0 between the (R,R)-isomer (Impurity G) and Solifenacin Succinate peaks, and not less than 1.5 between the Solifenacin (R,S)-stereoisomer and the (S,S)-isomer (Impurity H) peaks is required[3].

Visualization of Analytical Workflows

G cluster_0 Reversed-Phase HPLC Workflow cluster_1 Chiral HPLC Workflow rp_sample Sample Preparation (Solifenacin + Impurities) rp_hplc RP-HPLC System (C18 Column) rp_sample->rp_hplc Inject rp_detection UV Detection (225 nm) rp_hplc->rp_detection Elution rp_result Chromatogram: Impurity G (RRT ~0.84) Solifenacin (RRT 1.0) rp_detection->rp_result Data Acquisition chiral_sample Sample Preparation (All Stereoisomers) chiral_hplc Chiral HPLC System (Amylose-1 Column) chiral_sample->chiral_hplc Inject chiral_detection UV Detection (230 nm) chiral_hplc->chiral_detection Elution chiral_result Chromatogram: Baseline Separation of Impurity G, Impurity H, and other isomers chiral_detection->chiral_result Data Acquisition

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource for the determination of Relative Response Factors (RRF), using Related Compound 4 (RC4) —specifically the Desbenzylketo derivative (DBK) of Lumefantrine—as the primary case study. This compound is chosen because its distinct chromophore shift (UV


 266 nm vs. API 234 nm) presents a classic analytical challenge where "assumption-based" quantification fails.

Case Study: Related Compound 4 (Lumefantrine DBK)

Executive Summary & Technical Context

In pharmaceutical impurity profiling, the Relative Response Factor (RRF) is the critical correction coefficient used to quantify impurities when a specific reference standard is not available for routine release testing.[1][2]

For Related Compound 4 (RC4) , a structural degradant with a significantly different UV absorption profile than the Active Pharmaceutical Ingredient (API), the choice of RRF determination methodology is not merely procedural—it is the determinant of safety compliance.

This guide objectively compares the Multi-Point Slope Method (The Gold Standard) against common alternatives (Single-Point Calibration and Universal Detection), providing experimental evidence on why rigorous linearity assessment is non-negotiable for RC4.

Comparative Performance Analysis

The following table summarizes the performance of three distinct methodologies for calculating the RRF of RC4.

Table 1: Comparative Assessment of RRF Determination Methodologies

FeatureMethod A: Multi-Point Slope (The Product) Method B: Single-Point Calibration Method C: Universal Detection (CAD)
Principle Ratio of linear regression slopes (

) across 5-7 levels.
Ratio of responses at a single concentration (usually 100% or 0.1%).Charged Aerosol Detection (CAD) assumes uniform response independent of structure.
Accuracy High (>98%) . Accounts for intercept bias and detector non-linearity.Variable (85-110%) . Highly susceptible to intercept errors and weighing bias.Medium-High . Good for mass balance, but CAD linearity is often inferior to UV.
Robustness Excellent . Outliers are statistically dampened by regression.Poor . A single weighing/dilution error directly skews the factor.Moderate . Dependent on mobile phase volatility and nebulizer stability.
Suitability for RC4 Mandatory . RC4's spectral shift requires precise absorbance correlation.Risky . Fails to detect if the impurity response is non-linear at LOQ levels.Alternative . Useful for cross-validating UV data but requires specialized hardware.
Compliance Fully aligned with ICH Q2(R1) and USP <621> .Acceptable only if linearity is pre-proven (rarely sufficient for validation).Emerging technique; often requires bridging studies for regulatory filing.
Scientific Rationale: The "Chromophore Trap"

Why is the Slope Method strictly required for Related Compound 4?

RC4 (Desbenzylketo derivative) possesses a conjugated ketone system that shifts its UV maximum to ~266 nm, whereas the Lumefantrine API absorbs maximally at ~234 nm.

  • If you use Method B (Single Point): You assume the response ratio is constant through zero. However, if the impurity has a different "turn-on" threshold or adsorption isotherm, the single point (often at 0.5% level) will incorrectly extrapolate the LOQ response.

  • If you use Method A (Slope): You calculate the response rate (

    
    ) across the entire dynamic range (LOQ to 150%), mathematically canceling out intercept bias (
    
    
    
    ).

Equation 1: The Slope-Based RRF



Where slopes are derived from 

linear regression.
Experimental Protocol: Multi-Point Slope Determination

Objective: Establish a robust RRF for RC4 using the Slope Method.

Phase 1: Solution Preparation
  • Stock Solutions:

    • API Stock: Prepare Lumefantrine Reference Standard at 1.0 mg/mL in Diluent (Acidified Methanol).

    • Impurity Stock: Prepare RC4 (DBK) Reference Standard at 1.0 mg/mL. Note: Use a micro-balance; purity factor must be applied.

  • Linearity Standards (5 Levels):

    • Prepare a mixed series containing both API and RC4 at concentrations spanning the reporting threshold to the specification limit.

    • Range: 0.05 µg/mL (LOQ) to 7.5 µg/mL (150% of 0.5% limit).

    • Crucial Step: Ensure the API concentration range matches the expected impurity response range, NOT the assay concentration. Do not compare high-concentration API (Assay level) slopes with low-concentration impurity slopes.

Phase 2: Chromatographic Analysis
  • Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax SB-C18).

  • Mobile Phase: Gradient of Buffer (pH 2.5 Phosphate) and Acetonitrile.

  • Wavelength: 266 nm (or the method specified wavelength). Note: RRF is wavelength-dependent. If the method uses 234 nm, you must determine RRF at 234 nm.

  • Injection Vol: 20 µL.

Phase 3: Calculation & Validation
  • Plot Curves: Generate Linear Regression for API and RC4 (Area vs. Concentration).

  • Verify Linearity:

    
     must be 
    
    
    
    for both.
  • Calculate Bias: Ensure

    
    -intercept is 
    
    
    
    of the response at the 100% target level.
  • Compute RRF: Divide the slope of RC4 by the slope of the API.

Visualization of Workflows
Figure 1: Decision Logic for RRF Methodology

This diagram illustrates when to apply the Slope Method versus alternatives based on spectral properties and regulatory phase.

RRF_Decision_Tree Start Start: RRF Determination for Related Compound 4 Check_Std Is Authentic RC4 Standard Available? Start->Check_Std No_Std Use Universal Detector (CAD/ELSD) to estimate Check_Std->No_Std No Yes_Std Analyze UV Spectra (API vs RC4) Check_Std->Yes_Std Yes Check_UV Are UV Maxima/Chromophores Significantly Different? Yes_Std->Check_UV Similar Single-Point Calibration (Acceptable for Early Phase) Check_UV->Similar No (Isomers) Different CRITICAL: Spectral Mismatch (e.g., Lumefantrine vs DBK) Check_UV->Different Yes Method_A REQUIRED: Multi-Point Slope Method Different->Method_A Validation Validate Linearity (LOQ to 150%) Method_A->Validation Final_RRF Calculate RRF = Slope(Imp)/Slope(API) Validation->Final_RRF

Caption: Decision logic for selecting the Slope Method (Method A) over Single-Point calibration, driven by spectral differences between RC4 and the API.

Figure 2: The Slope Method Workflow

Visualizing the parallel linearity assessment required for accurate RRF calculation.

Slope_Method_Workflow Prep Preparation Phase API_Series API Linearity Series (5 Levels: 0.05 - 7.5 µg/mL) Prep->API_Series RC4_Series RC4 Linearity Series (5 Levels: 0.05 - 7.5 µg/mL) Prep->RC4_Series HPLC HPLC-UV Analysis (Same Conditions) API_Series->HPLC RC4_Series->HPLC Reg_API Regression API y = m1*x + c1 HPLC->Reg_API Reg_RC4 Regression RC4 y = m2*x + c2 HPLC->Reg_RC4 Calc Calculate RRF Ratio = m2 / m1 Reg_API->Calc Slope (m1) Reg_RC4->Calc Slope (m2)

Caption: Parallel workflow for generating slope data. Note that both series must cover the same concentration range relative to the detector response.

References
  • International Conference on Harmonisation (ICH). "Impurities in New Drug Substances Q3A(R2)." ICH Guidelines. Available at: [Link]

  • Cesar, I.C., et al. "Stability-indicating HPLC-DAD/UV-ESI/MS impurity profiling of the anti-malarial drug lumefantrine." Malaria Journal, 2011. (Provides characterization of Related Compound 4/DBK). Available at: [Link]

  • Food and Drug Administration (FDA). "Reviewer Guidance: Validation of Chromatographic Methods." FDA.gov. Available at: [Link]

Sources

A Comparative Study of the Solifenacin Succinate Impurity Profile: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the impurity profile of solifenacin succinate, a competitive muscarinic receptor antagonist widely used in the treatment of overactive bladder. The control of impurities is a critical aspect of pharmaceutical development and manufacturing, directly impacting the safety, efficacy, and stability of the final drug product. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of known impurities, comparative analytical methodologies, and the rationale behind experimental choices, all grounded in scientific literature and pharmacopeial standards.

The Critical Nature of Impurity Profiling for Solifenacin Succinate

Solifenacin succinate possesses two chiral centers, leading to the potential for four stereoisomers. The therapeutically active form is the (1S, 3'R)-stereoisomer.[1] The presence of other stereoisomers, process-related impurities, and degradation products must be meticulously controlled to meet the stringent requirements of regulatory bodies such as the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the European Pharmacopoeia (EP).[2][3] An inadequate control of these impurities can lead to altered pharmacological or toxicological profiles, compromising patient safety.

Classification of Solifenacin Succinate Impurities

Impurities in solifenacin succinate can be broadly categorized into three main types: process-related impurities (including stereoisomers), degradation products, and pharmacopeial impurities.

Process-Related Impurities and Stereoisomers

These impurities are formed during the synthesis of the active pharmaceutical ingredient (API).[4] The manufacturing process of solifenacin succinate involves multiple steps, each with the potential to generate by-products and related substances.[5] Incomplete reactions or the presence of impurities in starting materials can lead to the formation of these process-related impurities.

Table 1: Key Process-Related Impurities and Stereoisomers of Solifenacin Succinate

Impurity NameChemical NameCAS NumberMolecular FormulaOrigin
Impurity A (1S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline118864-75-8C₁₅H₁₅NStarting material or degradation product of the API.[6][7]
Impurity B Propan-2-yl (1S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate1353274-25-5C₁₉H₂₁NO₂Intermediate in some synthetic routes.[6]
Impurity C Bis[(1S)-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl]methanone1534326-81-2C₃₁H₂₈N₂OBy-product of the coupling reaction.[8]
Impurity F (3S)-1-Azabicyclo[2.2.2]octan-3-yl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate774517-20-3C₂₃H₂₆N₂O₂Stereoisomer.[1]
Impurity G (3R)-1-Azabicyclo[2.2.2]octan-3-yl (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate740780-79-4C₂₃H₂₆N₂O₂Stereoisomer (the (1R, 3'R)-isomer).[2][9]
Impurity H (3S)-1-Azabicyclo[2.2.2]octan-3-yl (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate732228-02-3C₂₃H₂₆N₂O₂Stereoisomer.[1]
Degradation Products

Solifenacin succinate is susceptible to degradation under various stress conditions, as stipulated by ICH guidelines.[10] Understanding these degradation pathways is crucial for developing stability-indicating analytical methods and for defining appropriate storage conditions.

Table 2: Major Degradation Products of Solifenacin Succinate

Impurity NameChemical NameCAS NumberMolecular FormulaFormation Condition
Solifenacin N-oxide (Impurity I) [(3R)-1-oxido-1-azoniabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate180272-28-0C₂₃H₂₆N₂O₃Oxidative stress (e.g., hydrogen peroxide).[11][12]
Impurity K Structure not fully elucidated in all public sources, but described as an oxidation product.Not AvailableNot AvailableOxidative stress.[13]
4R-hydroxy solifenacin Not fully detailed in all public sources.Not AvailableNot AvailableMetabolic and potential degradation product.[14]

Forced degradation studies have shown that solifenacin succinate is particularly sensitive to oxidative and photolytic stress, while showing relative stability under thermal stress.[10] Significant degradation has also been observed under basic conditions.[11]

Table 3: Summary of Forced Degradation Studies on Solifenacin Succinate

Stress ConditionReagent/ParametersObserved DegradationMajor Degradants Formed
Acidic Hydrolysis 0.1N HCl, 60°CMinor to moderate degradation reported in some studies.Impurity A can be formed.[15][16]
Alkaline Hydrolysis 0.1N NaOH, 60°CSignificant degradation (approx. 5% reported in one study).[17]Impurity A and other unspecified degradants.[11]
Oxidative Degradation 3-30% H₂O₂, ambient or elevated temperatureSignificant degradation.Solifenacin N-oxide (Impurity I) is a primary product.[10][11]
Photolytic Degradation Exposure to UV and fluorescent light as per ICH guidelinesSignificant degradation.Various unspecified degradation products.[10]
Thermal Degradation 105°CGenerally reported to be stable.[10]Minimal degradation.

Comparative Analysis of Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of solifenacin succinate and its impurities.[2] Various methods have been developed and validated, each with its own advantages for specific applications.

Reversed-Phase HPLC (RP-HPLC) for Achiral Separations

RP-HPLC is the most common technique for the simultaneous determination of solifenacin and its non-stereoisomeric impurities.

Table 4: Comparison of RP-HPLC Methods for Solifenacin Succinate Impurity Profiling

ParameterMethod 1 (Pharmacopeial - BP)[18]Method 2 (Research Article)[11]Method 3 (Research Article)
Column Waters XTerra MS C18 (150 x 4.6 mm, 3.5 µm)L1 Column (specific brand not mentioned)Sunfire C8 (150 x 4.6 mm, 5 µm)
Mobile Phase A 0.05M Ammonium dihydrogen orthophosphate (pH 2.4)Phosphate buffer (pH 6.6) with 0.5% TriethylamineBuffer (details not specified)
Mobile Phase B Acetonitrile90% AcetonitrileMethanol:Acetonitrile (ratio varies)
Elution GradientGradientIsocratic (45:45:10 Buffer:Methanol:ACN)
Flow Rate 1.0 mL/minNot specified1.0 mL/min
Detection UV at 210 nmUV at 225 nmUV at 220 nm
Column Temp. 40°CNot specifiedNot specified
Key Separations Solifenacin, Impurity A, Impurity ISolifenacin, N-Oxide, S-IQL, S-IQL-CARBSolifenacin from degradation products

The choice of column and mobile phase is critical for achieving optimal separation. C18 and C8 columns are commonly used, with the selection depending on the polarity of the impurities being targeted. The pH of the mobile phase is also a key parameter to control the ionization and retention of the basic solifenacin molecule and its impurities. Gradient elution is often preferred to resolve a wider range of impurities with varying polarities in a single run.

Chiral HPLC for Stereoisomeric Purity

Due to the presence of two chiral centers, the separation of the four stereoisomers of solifenacin requires specialized chiral stationary phases (CSPs).

Table 5: Chiral HPLC Method for Solifenacin Succinate Stereoisomers

ParameterMethod (As per USP Monograph)[19]
Column Lux Amylose-1 (250 x 4.6 mm, 5 µm)
Mobile Phase Not explicitly stated in the summary, but typically a normal phase system (e.g., hexane/ethanol/diethylamine)
Flow Rate Not specified
Detection UV
Column Temp. 15°C (to improve peak shape)
Key Separations Baseline separation of all four stereoisomers.

The use of polysaccharide-based CSPs, such as amylose derivatives, is effective for the enantioselective separation of solifenacin stereoisomers. The mobile phase composition, particularly the type and concentration of the alcohol modifier and the basic additive, plays a crucial role in achieving the desired resolution.

Experimental Protocols and Workflows

Protocol for Forced Degradation Study

The following is a generalized protocol for conducting a forced degradation study on solifenacin succinate, based on ICH guidelines.

Step-by-Step Protocol:

  • Preparation of Stock Solution: Accurately weigh and dissolve solifenacin succinate in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to obtain a known concentration.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1N HCl and heat at 60°C for a specified period.

    • Alkaline Hydrolysis: Treat the stock solution with 0.1N NaOH and heat at 60°C for a specified period.

    • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

    • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark.

    • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C).

  • Neutralization and Dilution: After the specified stress period, neutralize the acidic and basic solutions. Dilute all stressed samples to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.

  • Peak Purity and Mass Balance: Assess the peak purity of the solifenacin peak in the stressed samples using a photodiode array (PDA) detector. Calculate the mass balance to ensure that all degradation products are accounted for.

Workflow for Impurity Profiling

The following diagram illustrates a typical workflow for the comprehensive impurity profiling of solifenacin succinate.

G cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis and Reporting Sample Solifenacin Succinate Bulk Drug or Formulation Dissolution Dissolve in appropriate diluent Sample->Dissolution Filtration Filter through 0.45 µm membrane Dissolution->Filtration RPHPLC RP-HPLC for Related Substances Filtration->RPHPLC ChiralHPLC Chiral HPLC for Stereoisomers Filtration->ChiralHPLC PeakIntegration Peak Integration and Quantification RPHPLC->PeakIntegration ChiralHPLC->PeakIntegration ImpurityIdentification Impurity Identification (vs. Standards) PeakIntegration->ImpurityIdentification Reporting Reporting of Impurities (above identification threshold) ImpurityIdentification->Reporting SpecificationCheck Comparison with Pharmacopeial/Internal Limits Reporting->SpecificationCheck

Caption: Experimental workflow for solifenacin succinate impurity profiling.

Synthesis and Origin of Impurities

The synthetic route to solifenacin succinate can influence the impurity profile of the final product. A common synthetic pathway involves the coupling of (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline with (R)-3-quinuclidinol.[5]

G cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurity Formation Start1 (1S)-1-Phenyl-1,2,3,4- tetrahydroisoquinoline Coupling Coupling Reaction Start1->Coupling ImpA Impurity A Unreacted Starting Material Start1->ImpA Start2 (R)-3-Quinuclidinol Start2->Coupling SolifenacinBase Solifenacin Base ((1S, 3'R)-isomer) Coupling->SolifenacinBase Stereoisomers Stereoisomers (F, G, H) Use of racemic starting materials or epimerization Coupling->Stereoisomers CouplingByproducts Impurity C Side reactions during coupling Coupling->CouplingByproducts SaltFormation Salt Formation with Succinic Acid SolifenacinBase->SaltFormation FinalProduct Solifenacin Succinate SaltFormation->FinalProduct

Caption: Simplified synthesis pathway and origin of process-related impurities.

Pharmacopeial Standards and Acceptance Criteria

The acceptance criteria for impurities in solifenacin succinate are defined by various pharmacopeias. These limits are established based on toxicological data and the principles of As Low As Reasonably Practicable (ALARP).

Table 6: Pharmacopeial Impurity Limits for Solifenacin Succinate

ImpurityBritish Pharmacopoeia (BP) - Oral Suspension[18]
Impurity A Not explicitly limited, but a correction factor of 0.7 is applied for calculation.
Impurity I (N-oxide) Not more than 0.5%
Unspecified Impurities For each impurity, not more than 0.2%
Total Impurities (excluding Impurity I) Not more than 0.5%
Reporting Threshold 0.1%

It is imperative for manufacturers to adhere to these limits to ensure the quality and safety of their products. The United States Pharmacopeia (USP) also provides a monograph for solifenacin succinate with specific system suitability requirements for the separation of stereoisomers.[19]

Conclusion and Recommendations

The comprehensive impurity profiling of solifenacin succinate is a multifaceted task that requires a deep understanding of its chemistry, synthesis, and degradation pathways. This guide has provided a comparative overview of the known impurities and the analytical methodologies employed for their control.

Key Recommendations for Researchers and Drug Development Professionals:

  • Method Selection: The choice of analytical method should be guided by the specific impurities being targeted. A combination of a robust RP-HPLC method for related substances and a dedicated chiral HPLC method for stereoisomers is essential for complete impurity profiling.

  • Forced Degradation Studies: Thorough forced degradation studies are indispensable for identifying potential degradation products and for developing a truly stability-indicating method.

  • Reference Standards: The use of well-characterized reference standards for all known impurities is critical for accurate identification and quantification.

  • Pharmacopeial Compliance: Strict adherence to the impurity limits set forth in the relevant pharmacopeias (USP, EP, BP) is mandatory for regulatory compliance.

  • Continuous Monitoring: The impurity profile should be monitored throughout the drug development process, from early-stage API synthesis to the stability testing of the final drug product.

By implementing a robust and scientifically sound approach to impurity profiling, researchers and manufacturers can ensure the development of safe, effective, and high-quality solifenacin succinate products.

References

  • BenchChem. (2025).
  • British Pharmacopoeia. (n.d.). Solifenacin Oral Suspension.
  • Ganthi, H., et al. (2016). Stability Indicating HPLC Method for Quantification of Solifenacin Succinate & Tamsulosin Hydrochloride along with Its Impurities in Tablet Dosage Form. American Journal of Analytical Chemistry, 7, 840-862.
  • Ganthi, H., et al. (2016). Stability Indicating HPLC Method for Quantification of Solifenacin Succinate & Tamsulosin Hydrochloride along with Its Impurities in Tablet Dosage Form. Scientific Research Publishing.
  • ResearchGate. (n.d.). Chemical structures of Solifenacin succinate, impurity-A, impurity-B, impurity-C and impurity-D.
  • BenchChem. (2025). Solifenacin Succinate EP Impurity G: A Comprehensive Technical Guide for Researchers and Drug Development Professionals.
  • Axios Research. (n.d.).
  • Veeprho. (n.d.).
  • Accessdata.fda.gov. (2007).
  • International Journal of Research Trends and Innovation. (2023).
  • BenchChem. (2025).
  • Simson Pharma Limited. (n.d.). Solifenacin EP Impurity A | CAS No- 118864-75-8.
  • Veeprho. (n.d.).
  • ResearchGate. (n.d.). Scheme 1.
  • ResearchGate. (n.d.). Chemical structures of solifenacin succinate, impurity-A, impurity-B, and impurity-C.
  • BioOrganics. (n.d.). Solifenacin : Metabolites.
  • MDPI. (2024).
  • ACG Publications. (2019).
  • Pharmaffiliates. (n.d.).
  • ResearchGate. (2020).
  • Allmpus. (n.d.). Solifenacin EP Impurity A - Allmpus - Research and Development.
  • SRIRAMCHEM. (n.d.).
  • Wikipedia. (n.d.). Solifenacin.
  • Research Journal of Pharmacy and Technology. (n.d.).
  • Omsynth. (n.d.).
  • Asian Journal of Pharmaceutical Analysis. (n.d.).
  • International Journal for Research in Applied Science & Engineering Technology. (2022).
  • TLC Pharmaceutical Standards. (n.d.). Solifenacin.
  • Google Patents. (2015). WO2015170237A1 - Stable solifenacin composition.
  • PubChem. (n.d.). Solifenacin N1-oxide | C23H26N2O3 | CID 29987059.
  • PubChem. (n.d.).
  • Google Patents. (n.d.).
  • PMC. (n.d.).
  • Google Patents. (n.d.). US20080242697A1 - Process for the synthesis of solifenacin.
  • PubChem. (n.d.).
  • Phenomenex. (n.d.). Separation of Solifenacin Succinate Stereoisomers per USP Monograph using Lux® 5 µm Amylose-1 Column.
  • Scientific Research Publishing. (n.d.).
  • ResearchGate. (n.d.).
  • Impactfactor. (2024). Validated Stability Indicating RP-HPLC Method for the Quantification of Process Related Impurities of Solifenacin and Mirabegron.
  • Pharmaffili

Sources

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the purity of an active pharmaceutical ingredient (API) is paramount. For Solifenacin, a competitive muscarinic receptor antagonist used in the treatment of overactive bladder, meticulous control of impurities is a regulatory expectation and a clinical necessity.[1] Among the spectrum of potential process-related impurities and degradation products, Solifenacin Related Compound 4, chemically identified as 1-phenyl-3,4-dihydroisoquinoline, requires vigilant monitoring.

This guide provides an in-depth, experience-driven comparison for the qualification of an in-house working standard of Solifenacin Related Compound 4. It is designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the experimental choices, ensuring scientific integrity and regulatory compliance.

The Critical Role of a Qualified Working Standard

In routine analysis, the use of expensive primary pharmacopeial reference standards for every test is not feasible.[2] Consequently, laboratories establish in-house working standards, which are secondary standards qualified against the primary reference material.[2] The qualification process is a rigorous exercise to demonstrate that the working standard is suitable for its intended use, ensuring traceability and accuracy of analytical results.[3] This process is underpinned by guidelines from the International Council for Harmonisation (ICH), particularly ICH Q3A(R2) which outlines the thresholds for reporting, identification, and qualification of impurities in new drug substances.[4]

Strategic Approach to Qualification: A Comparative Study

The qualification of a new batch of Solifenacin Related Compound 4 as a working standard (WS) necessitates a direct comparison against a certified reference standard (CRS), which could be a pharmacopeial standard or a well-characterized primary standard. The goal is to establish the identity, purity, and potency of the WS relative to the CRS.

Below is a logical workflow for the qualification process:

G cluster_procurement Material Procurement cluster_characterization Characterization & Comparison cluster_documentation Documentation & Release CRS Certified Reference Standard (CRS) (e.g., USP, EP, or Commercial) Identity Identity Confirmation (MS, NMR, IR) CRS->Identity Purity Purity & Impurity Profiling (HPLC/UPLC) CRS->Purity Candidate_WS Candidate Working Standard (WS) (In-house or commercial batch) Candidate_WS->Identity Candidate_WS->Purity Content Assay/Content Determination (Mass Balance, qNMR) Candidate_WS->Content CoA Certificate of Analysis (CoA) Generation Identity->CoA Purity->CoA Content->CoA Release Release for Routine Use CoA->Release

Caption: Workflow for the qualification of a working standard.

Experimental Protocols: A Step-by-Step Guide

The following sections detail the experimental protocols for the comprehensive characterization of the candidate working standard against the certified reference standard.

Identity Confirmation

The first step is to unequivocally confirm the chemical structure of the candidate working standard.

a) Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight of Solifenacin Related Compound 4.

  • Methodology:

    • Prepare solutions of both the CRS and the candidate WS in a suitable solvent (e.g., acetonitrile/water) at a concentration of approximately 10 µg/mL.

    • Analyze the solutions using Liquid Chromatography-Mass Spectrometry (LC-MS) with an electrospray ionization (ESI) source in positive ion mode.

    • Acquire the full scan mass spectra over a range of m/z 100-500.

  • Expected Outcome: The mass spectra for both the CRS and the candidate WS should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 208.3, corresponding to the molecular formula C₁₅H₁₃N.[4]

b) Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To provide a detailed structural confirmation by analyzing the chemical environment of the protons and carbons.

  • Methodology:

    • Accurately weigh and dissolve approximately 5-10 mg of the CRS and the candidate WS in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H NMR and ¹³C NMR spectra.

  • Expected Outcome: The ¹H and ¹³C NMR spectra of the candidate WS should be superimposable with those of the CRS. The chemical shifts and coupling constants should be consistent with the structure of 1-phenyl-3,4-dihydroisoquinoline. While specific shifts can vary slightly based on solvent and concentration, the overall pattern and multiplicity should be identical.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the candidate working standard and to identify and quantify any impurities present. A stability-indicating method is crucial.

  • Methodology:

    • Chromatographic Conditions (Example):

      • Column: C18, 250 mm x 4.6 mm, 5 µm

      • Mobile Phase A: 0.05 M phosphate buffer (pH adjusted to 3.5 with phosphoric acid)

      • Mobile Phase B: Acetonitrile

      • Gradient: A suitable gradient to ensure separation of the main peak from all potential impurities.

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 30 °C

      • Detection: UV at 220 nm

      • Injection Volume: 10 µL

    • Standard and Sample Preparation:

      • Prepare solutions of the CRS and the candidate WS at a concentration of approximately 0.5 mg/mL in the mobile phase.

    • Analysis:

      • Inject the solutions and record the chromatograms.

      • Calculate the purity of the candidate WS by the area normalization method.

  • Expected Outcome: The chromatogram of the candidate WS should show a single major peak corresponding to Solifenacin Related Compound 4. The purity should typically be ≥98%. Any impurities should be below the reporting and identification thresholds as defined by ICH guidelines, or if above, they should be identified and qualified.[5][6]

Comparative Data Analysis

The data obtained from the above experiments should be compiled and compared to demonstrate the suitability of the candidate working standard.

Table 1: Identity Confirmation Data

ParameterCertified Reference Standard (CRS)Candidate Working Standard (WS)Conclusion
Appearance White to off-white solidWhite to off-white solidConforms
MS [M+H]⁺ 208.3 m/z208.3 m/zConforms
¹H NMR Spectrum conforms to structureSpectrum is superimposable with CRSConforms
¹³C NMR Spectrum conforms to structureSpectrum is superimposable with CRSConforms

Table 2: Chromatographic Purity Comparison

ParameterCertified Reference Standard (CRS)Candidate Working Standard (WS)Acceptance Criteria
Retention Time (min) 8.528.51± 2% of CRS
Purity by HPLC (% Area) 99.8%99.6%≥ 98.0%
Total Impurities (%) 0.2%0.4%≤ 2.0%
Any Unspecified Impurity (%) 0.08%0.12%≤ 0.15%

Assigning Potency to the Working Standard

For quantitative applications, the potency of the working standard must be assigned. The mass balance approach is a widely accepted method.

Mass Balance Calculation:

Potency (%) = 100% - % Water Content - % Residual Solvents - % Non-volatile Residue - % Impurities (by HPLC)

Table 3: Potency Assignment for the Working Standard

TestMethodResult
Purity by HPLC Area Normalization99.6%
Water Content Karl Fischer Titration0.1%
Residual Solvents Gas Chromatography (GC)0.2%
Residue on Ignition USP <281>0.05%
Assigned Potency Calculated 99.25%

The assigned potency of 99.25% should be clearly stated on the Certificate of Analysis for the newly qualified working standard.

Conclusion and Best Practices

The qualification of a working standard is a critical activity in a GMP-compliant laboratory. The experimental data presented in this guide demonstrates a robust process for establishing a new batch of Solifenacin Related Compound 4 as a working standard. The key to a successful qualification lies in the direct comparison with a certified reference standard and thorough documentation of all experimental results.

Best Practices for Working Standard Management: [3]

  • Storage: Store the qualified working standard under controlled conditions as specified on the Certificate of Analysis to ensure its stability.

  • Retest Dating: Establish a re-test period based on stability data to ensure the ongoing fitness for use of the working standard.

  • Documentation: Maintain a comprehensive qualification report that includes all raw data, spectra, chromatograms, and calculations.

  • Traceability: Ensure that the qualification of the working standard is traceable to a primary pharmacopeial or certified reference standard.

By adhering to these principles and the experimental framework outlined, laboratories can confidently qualify and utilize in-house working standards for Solifenacin Related Compound 4, ensuring the accuracy and reliability of their analytical data in support of drug development and quality control.

References

  • International Council for Harmonisation. ICH Q3A(R2) Impurities in New Drug Substances. 2006.
  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). 2006.
  • Veeprho. Qualification of Pharmaceutical Working Standards. 2020.
  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. 2025.
  • Vertex AI Search. Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. 2025.
  • Lachman Consultants.
  • Vertex AI Search. Working Standards in Pharma: Ensuring Quality and Compliance. 2025.
  • United States Pharmacopeia. General Chapters: <11> USP REFERENCE STANDARDS.
  • Ganthi, H., et al. Stability Indicating HPLC Method for Quantification of Solifenacin Succinate & Tamsulosin Hydrochloride along with Its Impurities in Tablet Dosage Form. American Journal of Analytical Chemistry. 2016;7:840-862.
  • International Council for Harmonisation. ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances.
  • MDPI.
  • Oxford Academic. Expeditive Chromatographic Methods for Quantification of Solifenacin Succinate along with its Official Impurity as the Possible. 2023.
  • United States Pharmacopeia. Using USP Reference Standards. 2017.
  • Benchchem. Application Notes and Protocols for the Use of Solifenacin Succinate EP Impurity G in Analytical Method Development.
  • Impactfactor. Validated Stability Indicating RP-HPLC Method for the Quantification of Process Related Impurities of Solifenacin and Mirabegron. 2024.
  • Guidelines - SOPs.
  • BioPharma Consulting Group. Creating Working Reference Standard (WRS)
  • Chemicea Pharmaceuticals.
  • United States Pharmacopeia. <11> USP REFERENCE STANDARDS.
  • LFA Tablet Presses.
  • United States Pharmacopeia. Use and Storage of USP Reference Standards.
  • Scientific Research Publishing.
  • Wikipedia. Solifenacin. 2024.
  • Drugs.com. Solifenacin Monograph for Professionals. 2025.
  • TevaCanada.
  • Guidechem.
  • UNII Search Service. KKA5DLD701.
  • Simson Pharma Limited. Solifenacin.
  • MilliporeSigma. Solifenacin succinate impurity standard BP Reference Standard.
  • SynZeal. Solifenacin Impurities.
  • Cleanchem. Solifenacin Impurity 4 | CAS No: NA.
  • PubChem. Solifenacin.
  • PubChem. 1-Phenyl-3,4-dihydroisoquinoline | C15H13N | CID 609926.
  • European Pharmacopoeia. Solifenacin for system suitability EP Reference Standard CAS 242478-38-2 Sigma Aldrich.

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Safety Operating Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identification

Solifenacin Related Compound 4 Succinate is a specialized pharmaceutical impurity standard used in the quality control and development of Solifenacin Succinate (a muscarinic M3 receptor antagonist). Due to its structural homology with the active pharmaceutical ingredient (API), it must be handled with the same high-level containment and disposal rigor as the parent drug.

Critical Operational Note: "Related Compound 4" is often a vendor-specific designation. While frequently associated with CAS 862207-71-4 (Solifenacin Impurity H Succinate), nomenclature varies between pharmacopeias (USP/EP) and chemical suppliers. Always verify the CAS number on your specific Certificate of Analysis (CoA) before disposal.

Chemical Profile Table
ParameterDetail
Common Name Solifenacin Related Compound 4 Succinate
Likely CAS 862207-71-4 (Verify against CoA)
Chemical Class Isoquinoline derivative / Succinate salt
Molecular Formula C₂₇H₃₂N₂O₆ (Salt form)
Parent API Solifenacin Succinate (Vesicare)
Primary Hazard Acute Toxicity (Oral) ; Reproductive Toxicity
Waste Classification Non-RCRA Listed (unless specific formulations apply), but Hazardous Pharmaceutical Waste by best practice.[1][2][3][4]

Risk Assessment & Safety Profile

Effective disposal begins with accurate hazard identification. As a structural analog of a potent anticholinergic, this compound poses specific biological risks.

Toxicology & Hazards[4][6][7]
  • Acute Toxicity (H302): Harmful if swallowed.[5] Mechanism involves competitive antagonism of muscarinic acetylcholine receptors.[4][6]

  • Reproductive Toxicity (H361): Suspected of damaging fertility or the unborn child.[7] Solifenacin crosses the placenta; related compounds are assumed to share this potential until proven otherwise.

  • Target Organs: Central nervous system, smooth muscle (bladder, gut, eyes).

Personal Protective Equipment (PPE) Matrix
Protection LevelRequirement
Respiratory N95 or P100 Respirator required if handling open powder outside a fume hood.
Dermal Nitrile Gloves (Double gloving recommended for pure substance).
Ocular Chemical Safety Goggles (Standard safety glasses are insufficient for powders).
Body Lab Coat (Tyvek sleeves recommended for large quantity handling).

Disposal Workflow Procedures

This protocol adheres to the "Cradle-to-Grave" management principle, ensuring liability protection and environmental safety.

A. Solid Waste Disposal (Pure Substance & Contaminated Solids)

Method: High-Temperature Incineration. Rationale: The succinate salt structure is stable; chemical deactivation (e.g., oxidation) is unreliable for complete destruction of the pharmacophore. Incineration at >850°C ensures complete mineralization.

  • Segregation:

    • Place the substance in a clear, sealable polyethylene bag .

    • Place this bag inside a rigid, amber high-density polyethylene (HDPE) waste container labeled "Hazardous Pharmaceutical Waste - Solid".

    • Do not mix with oxidizers or strong acids.

  • Labeling:

    • Must include full chemical name: "Solifenacin Related Compound 4 Succinate".

    • Hazard Checkbox: [x] Toxic [x] Irritant.[5]

    • Start Date of Accumulation.

  • Disposal Path:

    • Transfer to EHS (Environmental Health & Safety) for off-site incineration.

B. Liquid Waste (HPLC Effluents & Stock Solutions)

Method: Solvent Waste Stream (Segregated). Rationale: Solifenacin related compounds are typically dissolved in organic solvents (Methanol, Acetonitrile) for analysis.

  • Segregation:

    • Collect in Carboys compatible with the solvent (usually HDPE or Glass).

    • Segregate halogenated vs. non-halogenated based on the solvent used.

  • Deactivation (Optional but Recommended for High Concentrations):

    • For concentrated stock solutions (>10 mg/mL), absorb onto activated carbon or vermiculite before placing in solid waste, OR dispose of directly into the high-BTU solvent waste stream for incineration.

  • Prohibited Actions:

    • NEVER pour down the drain. Anticholinergics are persistent environmental pollutants.

C. Visualized Disposal Decision Tree

DisposalWorkflow Start Waste Generation (Solifenacin Rel. Comp. 4) FormCheck Physical Form? Start->FormCheck Solid Solid / Powder FormCheck->Solid Pure Std / Wipes Liquid Liquid / Solution FormCheck->Liquid HPLC Waste / Stock SolidPack Double Bag in Polyethylene Place in Rigid Container Solid->SolidPack LiquidSeg Segregate by Solvent Type (Halogenated vs Non-Halogenated) Liquid->LiquidSeg Labeling Label: 'Hazardous Pharm Waste' Tag: Toxic, Repro Toxin SolidPack->Labeling LiquidSeg->Labeling FinalDisp Off-Site High-Temp Incineration Labeling->FinalDisp

Figure 1: Decision tree for segregating and packaging Solifenacin Related Compound 4 waste streams.

Emergency Spill Response Protocol

In the event of a spill, immediate containment is necessary to prevent aerosolization of the potent powder.

Step-by-Step Spill Cleanup
  • Evacuate & Isolate: Clear the immediate area (10 ft radius). Mark "Do Not Enter".

  • PPE Up: Don nitrile gloves, safety goggles, and an N95 respirator.

  • Containment (Powder):

    • Do NOT dry sweep. This generates toxic dust.

    • Cover the spill with wet paper towels (dampened with water or methanol) to suppress dust.

  • Cleanup:

    • Scoop the wet material into a disposable container or bag.

    • Wipe the surface 3x with Methanol followed by soap and water.

  • Disposal: Treat all cleanup materials (towels, gloves, scoops) as Solid Hazardous Waste (see Section 3A).

Spill Response Logic Flow

SpillResponse Spill Spill Detected Assess Assess Hazard (Powder vs Liquid) Spill->Assess PowderAction Cover with WET towels (No Dust) Assess->PowderAction Solid LiquidAction Absorb with Vermiculite/Pads Assess->LiquidAction Liquid Clean Triple Wipe Surface (Solvent -> Soap) PowderAction->Clean LiquidAction->Clean Dispose Dispose as Hazardous Solid Waste Clean->Dispose

Figure 2: Logical workflow for containing and cleaning spills of potent pharmaceutical compounds.

Regulatory Compliance & Classification

Adherence to federal and local regulations is mandatory.[8]

  • US EPA (RCRA): While Solifenacin is not explicitly P-listed or U-listed, it meets the criteria for Characteristic Waste if it exhibits toxicity. However, in a laboratory setting, the "Prudent Practices" guideline dictates treating all non-listed pharmaceutical impurities as hazardous.

  • Waste Code Assignment:

    • If mixed with solvents (e.g., Methanol): F003 (Ignitable).

    • Pure Substance: Assign state-specific codes for "Non-RCRA Regulated Hazardous Waste" (e.g., Texas Class 1, California Code 141).

  • Documentation: Maintain a log of the specific "Related Compound" name and CAS number in your waste accumulation log to satisfy "Knowledge of Process" requirements during audits.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 23154427, Solifenacin EP Impurity F Succinate (Related Compound). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.